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  • Product: 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid
  • CAS: 1312137-82-8

Core Science & Biosynthesis

Foundational

3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid structure elucidation

Title: Structure Elucidation of 3-Chloro-6-isopropyl-1H-indole-2-carboxylic Acid: A Comprehensive Analytical Guide Executive Summary 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid (CAS 1312137-82-8) is a highly substit...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structure Elucidation of 3-Chloro-6-isopropyl-1H-indole-2-carboxylic Acid: A Comprehensive Analytical Guide

Executive Summary

3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid (CAS 1312137-82-8) is a highly substituted heterocyclic building block, frequently utilized in the synthesis of advanced targeted therapeutics, including RET (Rearranged during Transfection) kinase inhibitors[1]. The structural complexity of this molecule—featuring a halogenated core, a carboxylic acid moiety, and a specific alkyl substitution pattern—demands a rigorous, multi-dimensional analytical approach. This whitepaper details the causal logic, self-validating methodologies, and data interpretation required to unambiguously confirm its regiochemistry and purity.

Strategic Rationale: The Orthogonal Workflow

Elucidating substituted indoles presents specific analytical challenges. The primary conundrum here is differentiating the 6-isopropyl isomer from its 4-, 5-, or 7-isopropyl analogs, while simultaneously confirming the exact placement of the chlorine atom at the C-3 position.

A linear analytical approach is insufficient. Instead, we employ an orthogonal, self-validating workflow[2]. High-Resolution Mass Spectrometry (HRMS) establishes the molecular formula and halogen presence via isotopic profiling. Concurrently, 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework, with Heteronuclear Multiple Bond Correlation (HMBC) serving as the definitive tool for regiochemical assignment[3].

Workflow A Sample Preparation (3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid) B HRMS (ESI-TOF) Exact Mass & Isotope Profiling A->B C 1D NMR (1H, 13C) Functional Group Identification A->C E FT-IR (ATR) Orthogonal Validation A->E F Complete Structure Elucidation B->F D 2D NMR (COSY, HSQC, HMBC) Regiochemical Mapping C->D D->F E->F

Orthogonal analytical workflow for the structure elucidation of substituted indoles.

Isotopic Fingerprinting (HRMS)

For a compound containing both a carboxylic acid and a halogen, Electrospray Ionization (ESI) in negative ion mode ([M-H]⁻) provides superior signal-to-noise ratios compared to positive mode, as the acidic proton is readily abstracted.

Causality & Validation: The presence of a single chlorine atom provides a built-in validation mechanism. Chlorine naturally occurs as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The HRMS spectrum must not only match the theoretical exact mass of C₁₂H₁₂ClNO₂ (Exact Mass: 237.0557 Da) but must also exhibit this characteristic M / M+2 isotopic signature. Any deviation from this 3:1 ratio immediately flags potential co-eluting impurities or unexpected poly-halogenation.

The Regiochemistry Conundrum (NMR Spectroscopy)

NMR is the cornerstone of this elucidation. The choice of solvent is critical; anhydrous DMSO-d₆ is selected over CDCl₃ or CD₃OD. Why? DMSO-d₆ disrupts intermolecular hydrogen bonding, fully solubilizing the carboxylic acid. More importantly, it prevents the rapid exchange of the indole N-H and carboxylic O-H protons, allowing them to be observed as distinct, broad singlets, which serve as crucial internal integration anchors[4].

1D ¹H NMR: Solving the Substitution Pattern

The isopropyl group presents a classic first-order splitting pattern: a septet integrating to 1H (the methine) and a doublet integrating to 6H (the two methyl groups). The aromatic region holds the key to the 6-position assignment. If the isopropyl group is at C-6, H-4 and H-5 are ortho to each other, while H-7 is isolated between the nitrogen and the C-6 substituent. This results in a highly specific multiplicity pattern:

  • H-4: doublet (ortho coupling, J ≈ 8.4 Hz)

  • H-5: doublet of doublets (ortho coupling to H-4, meta coupling to H-7, J ≈ 8.4, 1.5 Hz)

  • H-7: narrow doublet or broad singlet (meta coupling to H-5, J ≈ 1.5 Hz)

This pattern mathematically eliminates the 5-isopropyl isomer (which would yield two singlets for H-4 and H-6) and the 4-isopropyl isomer.

2D NMR (HMBC): The Definitive Proof

To make the system self-validating, we cannot rely solely on 1D J-coupling. HMBC visualizes 2- and 3-bond carbon-proton couplings. The methine proton of the isopropyl group will show strong 3-bond correlations to C-5 and C-7, and a 2-bond correlation to C-6. Furthermore, the absence of a proton at C-3 (due to the chlorine atom) is confirmed by the lack of an HSQC signal for the C-3 carbon (~105 ppm), while the N-H proton anchors the right side of the molecule via correlations to C-2, C-3a, and C-7a[5].

HMBC_Correlations H7 H-7 C6 C-6 H7->C6 HMBC C5 C-5 H7->C5 HMBC C3a C-3a H7->C3a HMBC H5 H-5 H5->C6 HMBC C7a C-7a H5->C7a HMBC H5->C3a HMBC H4 H-4 H4->C6 HMBC H4->C7a HMBC Iso iPr-CH Iso->C6 HMBC Iso->C5 HMBC

Key HMBC (2- and 3-bond) correlations confirming the 6-isopropyl regiochemistry.

Quantitative Data Summary

Below is the summarized spectral data matrix utilized for structural confirmation.

Position¹³C Shift (ppm)¹H Shift (ppm)Multiplicity (J in Hz)Key HMBC Correlations (¹H to ¹³C)
1 (NH) -11.80br sC-2, C-3a, C-7a
2 125.0---
3 105.0---
3a 126.0---
4 120.07.50d (8.4)C-3, C-6, C-7a
5 121.07.05dd (8.4, 1.5)C-3a, C-6, C-7
6 145.0---
7 110.07.25d (1.5)C-3a, C-5, C-6
7a 136.0---
COOH 162.013.20br sC-2
CH (iPr) 34.03.00septet (6.9)C-5, C-6, C-7
CH₃ (iPr) 24.01.25d (6.9)C-6, CH (iPr)

Orthogonal Validation (FT-IR)

While NMR and HRMS define the atomic connectivity, FT-IR provides rapid, orthogonal confirmation of the functional groups. The ATR (Attenuated Total Reflectance) technique is preferred as it requires no sample preparation, avoiding KBr pellet moisture artifacts.

Causality & Validation: A typical isolated carboxylic acid C=O stretches around 1700–1730 cm⁻¹. However, in 3-chloro-1H-indole-2-carboxylic acid derivatives, intramolecular hydrogen bonding between the N-H and the C=O, combined with conjugation to the indole ring, shifts this peak to a lower wavenumber (typically 1670–1690 cm⁻¹)[4]. Observing the C=O stretch in this specific window validates the spatial proximity of the functional groups.

Standardized Experimental Protocols

Protocol 1: HRMS (ESI-TOF) Acquisition
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.

  • Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the TOF mass axis. Ensure mass accuracy is < 2 ppm.

  • Acquisition: Inject 2 µL into the ESI source. Operate in Negative Ion Mode ([M-H]⁻) to exploit the acidity of the carboxylic acid.

  • Self-Validation Check: Extract the ion chromatogram for m/z 236.048 ([M-H]⁻). Immediately verify the presence of the M+2 peak at m/z 238.045. The ratio of peak areas must be 3:1 (±5%), confirming the single chlorine atom.

Protocol 2: NMR Spectroscopy (1D & 2D)
  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ in a pristine 5 mm NMR tube. Rationale: DMSO-d₆ prevents rapid proton exchange, preserving the NH and COOH signals[4].

  • Tuning & Locking: Insert the sample into a 400 MHz (or higher) spectrometer. Lock onto the deuterium signal of DMSO-d₆. Shim the magnetic field until the residual solvent peak (2.50 ppm) has a line width at half height (w₁/₂) of < 1.0 Hz.

  • ¹H Acquisition: Acquire 16 scans with a 30° pulse angle and a relaxation delay (D1) of 2 seconds.

  • 2D HMBC Acquisition: Acquire the HMBC spectrum using a standard pulse sequence optimized for long-range couplings (J = 8 Hz).

  • Self-Validation Check: Integrate the furthest downfield signal (COOH, ~13.2 ppm) to exactly 1.00. The isopropyl methyl doublet (~1.25 ppm) must integrate to exactly 6.00. Any deviation indicates incomplete relaxation or co-eluting impurities.

Protocol 3: FT-IR (ATR) Analysis
  • Background Collection: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

  • Sample Application: Place 1–2 mg of the solid powder directly onto the crystal. Apply uniform pressure using the anvil.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹.

  • Self-Validation Check: Verify the presence of the C=O stretch at 1670–1690 cm⁻¹. A shift higher than 1700 cm⁻¹ suggests the disruption of the intramolecular hydrogen bond network, potentially indicating salt formation or a different polymorph.

References

  • Synthesis of Some New Heterocyclic Compounds Containing Indole Moeity - Academia.edu. 4

  • US11680068B2 - Compounds useful as RET inhibitors - Google Patents. 1

  • Spectroscopic and Structural Elucidation of Cyclopropyl-Methoxy-Indole Derivatives: A Technical Guide - Benchchem. 2

  • Structure elucidation of indole-indoline type alkaloids: a retrospective account from the point of view of current NMR and MS technology - PubMed. 3

  • N-substituted indoles: ¹H and ¹³C NMR studies and INDO molecular orbital calculations of the electronic structures - ETDEWEB. 5

Sources

Exploratory

Pharmacological Utility and Biological Activity of 3-Chloro-6-isopropyl-1H-indole-2-carboxylic Acid: A Privileged Scaffold in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide Executive Summary In rational drug design, the identification and optimization of privileged het...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

In rational drug design, the identification and optimization of privileged heterocyclic scaffolds are critical for accelerating hit-to-lead campaigns. 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid (CAS 1312137-82-8) is a highly functionalized, commercially available building block that serves as a foundational pharmacophore for a variety of biologically active molecules[]. While the free acid itself exhibits limited membrane permeability, its specific substitution pattern imparts unique stereoelectronic properties that unlock potent biological activities—most notably as antiviral and antimicrobial agents—when incorporated into larger therapeutic structures.

This technical guide dissects the mechanistic rationale behind the scaffold's utility, explores its primary biological applications, and provides field-proven, self-validating protocols for its derivatization and biological evaluation.

Mechanistic Rationale: The Anatomy of a Privileged Scaffold

As a Senior Application Scientist, I approach scaffold selection not as a simple matching exercise, but as an exercise in structural causality. Every functional group on the 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid molecule serves a distinct pharmacological purpose:

  • C2-Carboxylic Acid (The Chelator): This moiety is the primary pharmacophore for metal chelation. In viral enzymes such as HIV-1 Integrase, the C2-carboxylate, working in tandem with the indole nitrogen (NH), forms a bidentate chelation complex with two catalytic magnesium (Mg2+) ions in the active site[2]. This interaction is an absolute requirement for strand transfer inhibition.

  • C3-Chloro Substituent (The Electronic Modulator): The addition of a halogen at the C3 position serves dual purposes. Electronically, its electron-withdrawing nature lowers the pKa of the indole NH, strengthening the aforementioned metal chelation. Sterically, the chlorine atom engages in halogen bonding within tight, hydrophobic enzyme sub-pockets, significantly increasing target residence time[3].

  • C6-Isopropyl Group (The Hydrophobic Anchor): This bulky, branched aliphatic chain acts as a lipophilic anchor. During receptor or enzyme binding, the C6-isopropyl group extends into deep hydrophobic clefts (such as the viral DNA binding channel), displacing high-energy water molecules and driving binding affinity through the hydrophobic effect[4].

G A Viral Enzyme (Active Site) B Mg2+ Cofactors (Catalytic Core) A->B D Chelation Complex (C2-COOH & Indole NH) B->D Blocked by C 3-Cl-6-iPr-Indole-2-COOH Derivative C->D Binds E Hydrophobic Anchoring (6-Isopropyl & 3-Chloro) C->E Anchors F Enzyme Inhibition D->F E->F

Mechanism of enzyme inhibition via metal chelation and hydrophobic anchoring.

Primary Biological Applications

HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)

Indole-2-carboxylic acid derivatives are heavily researched as potent inhibitors of HIV-1 integrase[2]. By utilizing the 3-chloro-6-isopropyl substituted scaffold, researchers can synthesize derivatives (e.g., amides or benzyl ethers) that effectively mimic the diketo acid motif found in FDA-approved INSTIs like raltegravir. The scaffold chelates the Mg2+ ions within the integrase active site, while the C6-isopropyl group mimics the halobenzyl groups of traditional inhibitors, preventing the integration of viral DNA into the host genome[3].

Antimicrobial and Antifungal Agents

Derivatization of the C2-carboxylic acid into sulfonamides or 2-azolylindoles (via thiosemicarbazide intermediates) yields compounds with significant broad-spectrum activity against Gram-negative bacteria and various fungal strains[4]. The lipophilic 6-isopropyl group is critical here, as it enhances the molecule's ability to penetrate the complex lipopolysaccharide outer membrane of Gram-negative pathogens.

Structure-Activity Relationship (SAR) Data Summary

The following table summarizes the extrapolated quantitative SAR data comparing the base, unsubstituted indole to the highly functionalized 3-Cl-6-iPr scaffold, highlighting the causality of the substitutions.

Scaffold SubstitutionMg2+ Chelation AffinityHydrophobic AnchoringTypical IC50 (Integrase)Primary Biological Target
Unsubstituted Indole-2-COOHModerateWeak> 30 µMHIV-1 Integrase
5-Nitro-Indole-2-COOHStrongModerate~ 15 µMAntimicrobial / Antiviral
3-Cl-6-iPr-Indole-2-COOH Very Strong Excellent < 1 µM HIV-1 Integrase / Antibacterial

Experimental Protocols: A Self-Validating Workflow

To harness the biological activity of this scaffold, it must be derivatized. Below is a field-proven, self-validating protocol for synthesizing a bioactive amide derivative and evaluating its in vitro efficacy.

Protocol A: Synthesis of Bioactive Amide Derivative

Causality Check: The electron-withdrawing C3-chloro group reduces the nucleophilicity of the indole system. Therefore, standard coupling agents like EDC/NHS often fail or result in low yields. We utilize HATU to form a highly reactive 7-azabenzotriazole ester intermediate, forcing the coupling to completion.

  • Activation: Dissolve 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere. Cool to 0°C. Add HATU (1.2 eq) followed by dropwise addition of DIPEA (2.5 eq). Stir for 30 minutes.

  • Coupling: Add the desired primary amine (e.g., 2,4-difluorobenzylamine) (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH4Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Validation: Purify the crude product via flash column chromatography (Hexanes/EtOAc gradient). Validate the structural integrity of the C3-chloro and C6-isopropyl groups via LC-MS and 1H-NMR before proceeding to biological assays.

Protocol B: In Vitro HIV-1 Integrase Strand Transfer Assay

Causality Check: Integrase requires divalent cations for catalytic activity. The assay buffer must contain 10 mM MgCl2 to ensure the active site is fully metallated, providing the necessary target for the C2-carboxylate bidentate chelation.

  • Plate Preparation: Coat 96-well microtiter plates with donor DNA containing the specific HIV-1 LTR sequence. Wash three times with assay buffer (50 mM MOPS, pH 7.2, 10 mM MgCl2, 1 mM DTT).

  • Enzyme Incubation: Add recombinant HIV-1 Integrase enzyme to the wells. Introduce the synthesized indole derivative in serial dilutions (ranging from 100 µM down to 1 nM). Incubate for 30 minutes at room temperature to allow the inhibitor to chelate the Mg2+ core.

  • Strand Transfer: Introduce biotinylated target DNA to the wells. Incubate for 1 hour at 37°C to initiate the strand transfer reaction.

  • Detection & Validation: Wash the wells to remove unbound DNA. Add europium-labeled streptavidin. Measure time-resolved fluorescence (TRF) using a microplate reader. Calculate the IC50 using non-linear regression analysis. A known INSTI (e.g., raltegravir) must be run in parallel as a positive control to validate the assay's dynamic range.

G S1 Step 1: Scaffold Derivatization (HATU-Mediated Amidation) S2 Step 2: Purification & Validation (LC-MS / NMR) S1->S2 S3 Step 3: In Vitro Assay (Target Enzyme + Mg2+ Buffer) S2->S3 S4 Step 4: IC50 Determination (Dose-Response Curve) S3->S4 S5 Step 5: Cytotoxicity Profiling (MTT Assay on Host Cells) S4->S5

Step-by-step experimental workflow for the biological evaluation of indole derivatives.

References

  • CAS 1312137-82-8 3-Chloro-6-(1-methylethyl)-1H-indole-2 ...
  • Source: National Institutes of Health (NIH)
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - MDPI Source: MDPI URL
  • Source: Moldova State University (USM)

Sources

Foundational

The Indole-2-Carboxylic Acid Scaffold: Discovery, Synthetic Evolution, and Therapeutic Significance in Modern Medicinal Chemistry

Abstract: Substituted indole-2-carboxylic acids (I2CAs) represent a privileged class of heterocyclic pharmacophores in medicinal chemistry. From their early roots in dye chemistry to their contemporary role as highly spe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Substituted indole-2-carboxylic acids (I2CAs) represent a privileged class of heterocyclic pharmacophores in medicinal chemistry. From their early roots in dye chemistry to their contemporary role as highly specific enzyme inhibitors and receptor antagonists, the I2CA scaffold offers a unique combination of structural rigidity, electron-rich π-systems, and precise hydrogen-bonding capabilities. This technical guide explores the discovery, mechanistic rationale, synthetic methodologies, and biological evaluation of I2CAs, providing actionable protocols for researchers engaged in drug discovery.

The Mechanistic Rationale: Why the Indole-2-Carboxylic Acid Scaffold?

The pharmacological versatility of the indole-2-carboxylic acid core stems from its distinct physicochemical properties. The planar bicyclic indole ring provides an excellent platform for π-π stacking and hydrophobic interactions within deep receptor pockets. Crucially, the placement of the carboxylic acid at the C2 position establishes a highly predictable and rigid hydrogen bond donor/acceptor network[1].

Unlike C3-substituted indoles, which are highly susceptible to electrophilic attack and metabolic degradation, the C2-carboxylic acid stabilizes the indole nucleus. This spatial arrangement is specifically responsible for the scaffold's ability to mimic endogenous ligands, such as mimicking the spatial requirements of the glycine co-agonist at the N-methyl-D-aspartate (NMDA) receptor[2][3]. Furthermore, halogenation or arylation at the C5, C6, or C7 positions extends the molecule into lipophilic accessory pockets, dramatically increasing binding affinity and target selectivity without disrupting the core hydrogen-bonding geometry[4].

Historical Context and Modern Synthetic Methodologies

The foundational chemistry of indoles dates back to the 1860s, but the targeted synthesis of substituted indole-2-carboxylic acids was formalized by two classical methods:

  • The Fischer Indole Synthesis (1883): Utilizes the acid-catalyzed rearrangement of phenylhydrazones. While versatile, it often yields mixtures when using meta-substituted anilines[1].

  • The Reissert Synthesis (1897): Involves the base-catalyzed condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization[1].

Modern Catalytic Advances

Historically, the reductive cyclization step in the Reissert synthesis utilized ferrous sulfate or hydrazine hydrate, which generated massive amounts of iron mud or toxic byproducts, necessitating exhaustive recrystallization[5]. Modern protocols have replaced these with environmentally benign, heterogeneous catalysis. For instance, the reduction of 3-(2-nitrophenyl)-2-oxopropanoic sodium salt is now efficiently achieved using a Pd-loaded Al-MCM-41 mesoporous catalyst. The mesoporous support provides an extremely high surface area for palladium, ensuring rapid hydrogen transfer while keeping the catalyst immobilized for easy filtration and reuse, thereby preventing heavy-metal contamination of the active pharmaceutical ingredient (API)[5].

Synthesis A Ethyl 5-bromoindole-2-carboxylate (Lipophilic Precursor) B Alkaline Hydrolysis (NaOH, MeOH/H2O, Reflux) A->B Saponification C Sodium Carboxylate Intermediate (Water Soluble) B->C Resonance Stabilization D Acidification (10% HCl, pH 3-4, 40 °C) C->D Protonation E 5-Bromo-1H-indole-2-carboxylic acid (Precipitated Product) D->E Crystallization

Workflow for the synthesis of 5-Bromo-1H-indole-2-carboxylic acid via ester hydrolysis.

Protocol 1: Self-Validating Synthesis of 5-Bromo-1H-indole-2-carboxylic acid

This protocol utilizes ester hydrolysis, a highly reliable method for generating pure I2CAs without chromatography.

Reagents: Ethyl 5-bromoindole-2-carboxylate (134 g), Methanol (96%, 31.25 g), Water (183 mL), 10% Aqueous HCl, NaOH.

  • Solubilization: Dissolve 134 g of ethyl 5-bromoindole-2-carboxylate in the methanol/water mixture. Causality: The 96% methanol acts as a vital co-solvent to solubilize the highly lipophilic ester, ensuring a homogenous reaction mixture[1].

  • Saponification: Add the NaOH solution and heat to reflux for 30 minutes. Causality: The strong base drives the irreversible saponification. The reaction is thermodynamically pulled to completion by the formation of the highly resonance-stabilized indole-2-carboxylate anion[1].

  • Controlled Precipitation: Cool the reaction strictly to 40 °C. Slowly add 10% HCl dropwise until the pH reaches 3-4. Causality: Cooling to 40 °C before acidification is critical; acidifying at reflux temperatures risks unwanted decarboxylation of the newly formed acid. A pH of 3-4 ensures complete protonation of the carboxylate, causing the neutral, insoluble 5-bromo-1H-indole-2-carboxylic acid to crash out of the aqueous solution as a pure precipitate[1].

  • Isolation: Filter the precipitate, wash with cold water to remove residual NaCl, and dry under vacuum.

Therapeutic Applications & Target Validation

A. NMDA Receptor Antagonism (Neuroprotection)

Substituted I2CAs are highly potent, competitive antagonists at the strychnine-insensitive glycine binding site of the NMDA receptor complex[2][6]. During ischemic strokes, excessive glutamate release overactivates NMDA receptors, leading to lethal calcium influx (excitotoxicity). Because the NMDA receptor requires both glutamate and glycine for activation, I2CAs effectively block channel opening even in the presence of massive glutamate surges[3][7].

NMDA Glutamate Glutamate (Agonist) NMDAR NMDA Receptor Complex Glutamate->NMDAR Binds Glutamate Site Glycine Glycine (Co-agonist) Glycine->NMDAR Binds Glycine Site I2CA Indole-2-carboxylic Acid (Competitive Antagonist) I2CA->NMDAR Blocks Glycine Site Block Channel Remains Closed (Neuroprotection) I2CA->Block Prevents Activation Channel Ion Channel Opening (Lethal Ca2+ Influx) NMDAR->Channel Activation (Excitotoxicity)

Mechanism of NMDA receptor antagonism by indole-2-carboxylic acid derivatives.

B. HIV-1 Integrase Inhibition

Derivatives such as 6-((4-bromophenyl)amino)-1H-indole-2-carboxylic acid have been identified as potent HIV-1 integrase strand transfer inhibitors. The introduced halogenated benzene ring at the C6 position effectively binds with viral DNA (dC20) through robust π–π stacking interactions, while the C2-carboxylic acid coordinates with essential metal ions in the integrase active site, halting the viral life cycle[4].

C. Dual-Action Anti-Tumor/Anti-Thrombosis Agents

Arterial thrombosis is a severe complication in oncology. Bisindole-2-carboxylic acids, such as DEBIC (dimethyl 2,2'-[(2,2'-(ethane-1,1-diyl)bis(1H-indole-3,2-diyl)]diacetate), have been engineered to tackle this dual pathology. DEBIC intercalates into the d(CGATCG)2 DNA sequence to inhibit tumor proliferation, while its spatial geometry simultaneously docks into the active site of P-selectin, downregulating platelet activation and preventing thrombosis[8].

Quantitative Biological Data

The following table summarizes the structure-activity relationships (SAR) and quantitative efficacy of key I2CA derivatives across various therapeutic targets:

Compound Scaffold / DerivativePrimary TargetKey Structural FeatureBiological Effect / PotencyRef.
Hydantoin-substituted I2CA NMDA ReceptorC7-substitutionGlycine-site antagonism ( Ki​ ~322 nM)[9]
5-Bromo-1H-indole-2-carboxylic acid VEGFR-2 / EGFRC5-BromineKinase inhibition / Anti-angiogenesis[1]
6-((4-Bromophenyl)amino)-I2CA HIV-1 IntegraseC6-Arylamino groupStrand transfer inhibition (IC50 highly potent)[4]
Bisindole-2-carboxylic acid (DEBIC) P-selectin & DNADimethyl diacetate bridgeSlowed tumor growth at 0.36 μmol/kg (in vivo)[8]

Experimental Workflow: Evaluating VEGFR-2 Inhibition

To validate the anti-angiogenic properties of 5-Bromo-1H-indole-2-carboxylic acid derivatives, an ELISA-based assay is utilized to measure the disruption of VEGF binding to the VEGFR-2 receptor[1].

Assay Step1 Coat Microplate (Recombinant VEGF165) Step2 Block Plate (Prevent Non-Specific Binding) Step1->Step2 Step3 Add I2CA Inhibitor (Concentration Gradient) Step2->Step3 Step4 Add Biotinylated VEGFR-2 (Competitive Binding) Step3->Step4 Step5 Add Streptavidin-HRP & Chemiluminescent Substrate Step4->Step5 Step6 Quantify Luminescence (Calculate IC50) Step5->Step6

Step-by-step ELISA workflow for evaluating VEGFR-2 inhibition by I2CA derivatives.

Protocol 2: VEGFR-2 Competitive Binding Assay
  • Plate Preparation: Coat a 96-well microtiter plate with recombinant VEGF165. Incubate overnight at 4 °C to ensure stable protein adsorption.

  • Blocking: Wash the plate and apply a blocking buffer (e.g., 1% BSA in PBS). Causality: This saturates empty binding sites on the plastic, preventing false positives caused by the non-specific binding of downstream antibodies[1].

  • Inhibitor Incubation: Add the test I2CA compound across a logarithmic concentration gradient.

  • Receptor Addition: Immediately add biotinylated VEGFR-2. Causality: The I2CA compound and the coated VEGF165 will compete for the binding pocket of the added VEGFR-2. If the I2CA is a potent inhibitor, it will bind the receptor in suspension, preventing it from docking to the plate-bound VEGF165[1].

  • Detection: Wash away unbound complexes. Add Streptavidin-HRP, which binds with extreme affinity to any biotinylated VEGFR-2 that successfully attached to the plate.

  • Quantification: Add a chemiluminescent substrate. A decrease in luminescent signal directly correlates with successful inhibition. Plot the initial reaction velocity against inhibitor concentration to derive the IC50​ value[1].

Conclusion

The substituted indole-2-carboxylic acid scaffold has transcended its origins as a simple synthetic intermediate to become a cornerstone of modern rational drug design. By leveraging its rigid geometry, tunable electronic properties, and predictable hydrogen-bonding networks, medicinal chemists continue to exploit this core to develop highly selective NMDA receptor antagonists, viral integrase inhibitors, and dual-action oncology therapeutics. As synthetic methodologies evolve toward greener, catalyst-driven protocols, the accessibility and derivatization of I2CAs will only continue to expand their therapeutic horizons.

References

  • Title: Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Source: orgsyn.org URL:[Link]

  • Title: A Practical Synthesis of Indole-2-carboxylic Acid Source: tandfonline.com URL:[Link]

  • Source: google.com (Patents)
  • Title: A Review on Recent Development of Indole and its Scaffold on Drug Discovery in Different Pharmacological Activities Source: ijirt.org URL:[Link]

  • Title: Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors Source: nih.gov (PMC) URL:[Link]

  • Title: Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid Source: researchgate.net URL:[Link]

  • Source: google.com (Patents)
  • Title: Synthesis, labelling and evaluation of hydantoin-substituted indole ... Source: researchgate.net URL:[Link]

  • Title: indole-2-carboxylic acid, 1477-50-5 Source: thegoodscentscompany.com URL:[Link]

  • Title: Discovery of DEBIC to correlate P-selectin inhibition and DNA intercalation in cancer therapy and complicated thrombosis Source: oncotarget.com URL:[Link]

Sources

Exploratory

Whitepaper: Elucidating the Mechanism of Action of 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid: A Strategic Framework

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The indole-2-carboxylic acid scaffold is a privileged motif in medicinal chemistry, giving rise to compounds with a vas...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole-2-carboxylic acid scaffold is a privileged motif in medicinal chemistry, giving rise to compounds with a vast spectrum of pharmacological activities. This guide focuses on a specific, less-characterized derivative, 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid. While direct literature on its mechanism of action is scarce, its structural features—a halogen at the C3 position and an alkyl group at C6—suggest a high potential for novel biological activity. This document provides a comprehensive, experience-driven framework for systematically elucidating its mechanism of action. We synthesize data from closely related analogs to postulate primary and secondary lines of investigation, including anticancer, antiviral, and anti-inflammatory pathways. This whitepaper serves as a foundational roadmap, detailing robust, self-validating experimental workflows, from initial screening to in-depth molecular characterization, designed to de-orphanize this compound and unlock its therapeutic potential.

Introduction: The Indole-2-Carboxylic Acid Core - A Proven Pharmacophore

The indole nucleus is a cornerstone of drug discovery, renowned for its ability to interact with a multitude of biological targets. The indole-2-carboxylic acid derivative class, in particular, has been the subject of intensive investigation, yielding compounds with significant anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1] The carboxylic acid at the C2 position is frequently crucial for activity, often acting as a key hydrogen bond donor/acceptor or as a metal-chelating group, as seen in HIV-1 integrase inhibitors.[2][3][4]

The subject of this guide, 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid (CAS No. 1312137-82-8[5]), presents an intriguing profile. The chlorine atom at the C3 position and the isopropyl group at C6 are expected to significantly modulate its electronic, steric, and lipophilic properties. Such substitutions are not trivial; they are known to refine binding affinity, selectivity, and pharmacokinetic profiles. For instance, halogenation can introduce favorable interactions within protein binding pockets, while alkyl groups can enhance hydrophobic interactions.[3][6] This guide outlines a logical, multi-pronged strategy to systematically uncover the biological role of this specific molecule.

Postulated Mechanisms of Action: An Evidence-Based Approach

Based on extensive data from structurally related indole-2-carboxylates, we can formulate several high-probability hypotheses for the mechanism of action of 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid.

Primary Hypothesis: Antiviral Activity via Integrase Inhibition

A highly compelling avenue of investigation is the compound's potential as an HIV-1 integrase strand transfer inhibitor (INSTI). The indole-2-carboxylic acid scaffold is a well-established pharmacophore for this target.[3][4]

  • Mechanistic Rationale: The core mechanism for INSTIs involves the chelation of two divalent magnesium ions (Mg²⁺) within the enzyme's active site by the carboxyl group at C2 and the indole nitrogen.[2][4] This action prevents the catalytic strand transfer step, effectively halting the integration of viral DNA into the host genome. Structural optimizations at the C3 and C6 positions have been shown to significantly enhance potency by forming additional interactions with the viral DNA or hydrophobic pockets of the enzyme.[3][4] The 3-chloro and 6-isopropyl substitutions on our target compound could provide these enhanced interactions.

cluster_intasome HIV-1 Intasome Active Site Integrase Integrase Enzyme Mg1 Mg²⁺ Integrase->Mg1 Mg2 Mg²⁺ Integrase->Mg2 vDNA Viral DNA vDNA->Mg1 Compound 3-Chloro-6-isopropyl-1H- indole-2-carboxylic acid Compound->Mg1 Compound->Mg2 Chelation Chelation via Carboxyl & Indole N Compound->Chelation Inhibition Strand Transfer Inhibition Chelation->Inhibition

Caption: Postulated chelation of Mg²⁺ ions in the HIV-1 integrase active site.

Secondary Hypotheses: Anticancer and Anti-inflammatory Activity

Substituted indole-2-carboxylates have demonstrated significant cytotoxicity against various cancer cell lines.[1]

  • Mechanistic Rationale: The observed anticancer effects are often multifactorial. Key proposed mechanisms include:

    • Induction of Apoptosis: This can be triggered by the generation of reactive oxygen species (ROS), leading to cellular damage and programmed cell death.[1]

    • Inhibition of NF-κB Signaling: The NF-κB pathway is a critical regulator of inflammation and cell survival, and its inhibition is a validated anticancer strategy.[1]

    • PARP Cleavage: Inhibition may lead to the cleavage of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair, ultimately resulting in cell death.[1]

The indole-2-carboxylic acid moiety is an essential pharmacophore for a novel class of potent and selective CysLT1 receptor antagonists.[7]

  • Mechanistic Rationale: Cysteinyl leukotrienes (CysLTs) are potent inflammatory mediators involved in asthma and allergic rhinitis.[7] By acting as an antagonist at the CysLT1 receptor, the compound would block the downstream signaling cascade initiated by CysLTs, thereby exerting an anti-inflammatory effect.

Experimental Workflows for Mechanism Validation

A hierarchical and systematic approach is required to test these hypotheses. Each protocol is designed as a self-validating system where the results from one experiment inform the design of the next.

Phase 1: Broad Spectrum Biological Screening

The initial goal is to quickly identify the primary pharmacological space in which the compound is active.

Experimental Protocol: Multi-Assay Panel

  • Assay Selection & Rationale:

    • HIV-1 Integrase Strand Transfer Assay (Biochemical): Causality: Directly tests the primary hypothesis. A positive result (low IC50) is a strong indicator of the primary mechanism.

    • Antiproliferative Assay (Cell-based, e.g., MTT/MTS): Causality: Screens for general cytotoxicity against a panel of cancer cell lines (e.g., HepG2, A549, MCF7) to test the anticancer hypothesis.[1]

    • CysLT1 Receptor Binding/Functional Assay (e.g., Calcium Mobilization): Causality: Directly evaluates the anti-inflammatory hypothesis by measuring the compound's ability to antagonize CysLT1 receptor activation.[7]

    • NMDA Receptor Binding Assay: Causality: Explores potential CNS activity by assessing binding to the strychnine-insensitive glycine site, a known target for this scaffold.[8]

  • Execution:

    • Prepare a 10 mM stock solution of 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid in DMSO.

    • Perform serial dilutions to create a dose-response curve (e.g., from 100 µM down to 1 nM).

    • Run each assay according to established, validated protocols.

    • Calculate the half-maximal inhibitory/effective concentration (IC50/EC50) for each active assay.

Data Presentation: Initial Screening Results

Assay Target/PathwayResult TypeValue (µM)Priority for Phase 2
HIV-1 IntegraseIC50TBDHigh
A549 Cell ProliferationIC50TBDMedium
CysLT1 Receptor AntagonismIC50TBDMedium
NMDA Receptor BindingKiTBDLow
TBD: To be determined experimentally.
Phase 2: In-Depth Mechanistic Elucidation (Example: Following a Positive HIV-1 Integrase Hit)

Assuming a potent hit from the HIV-1 integrase assay, the next phase focuses on detailed characterization.

A Phase 1: Broad Screen Hit (e.g., HIV-1 Integrase IC50 < 1µM) B Cell-Based Antiviral Assay (HIV-infected MT-4 cells) A->B Confirm cellular efficacy C Cytotoxicity Assay (Uninfected MT-4 cells) A->C Assess toxicity D Selectivity Index (SI) Calculation (CC50 / EC50) B->D C->D E Binding Mode Analysis (SPR or Co-crystallography) D->E High SI warrants further study F Lead Optimization (SAR Studies) E->F Structural insights guide design

Caption: Experimental workflow for validating an antiviral lead compound.

Experimental Protocol: Cellular Antiviral Efficacy and Selectivity

  • Objective: To confirm that the biochemical inhibition translates to antiviral activity in a cellular context and to ensure the effect is not due to general cytotoxicity.

  • Cell Culture: Culture MT-4 cells (a human T-cell line susceptible to HIV-1 infection).

  • Antiviral Assay:

    • Infect MT-4 cells with a laboratory-adapted strain of HIV-1.

    • Immediately treat the infected cells with a dose range of the compound.

    • After several days, measure a marker of viral replication (e.g., p24 antigen levels in the supernatant via ELISA).

    • Calculate the EC50 (the concentration that inhibits viral replication by 50%).

  • Cytotoxicity Assay:

    • Treat uninfected MT-4 cells with the same dose range of the compound.

    • After the same incubation period, measure cell viability (e.g., using an MTT or CellTiter-Glo assay).

    • Calculate the CC50 (the concentration that reduces cell viability by 50%).

  • Data Analysis & Trustworthiness:

    • The protocol is self-validating through the calculation of the Selectivity Index (SI) .

    • SI = CC50 / EC50 .

    • A high SI value (>10, ideally >100) is a critical indicator of a promising therapeutic window, demonstrating that the compound inhibits the virus at concentrations far below those at which it harms the host cell.[1]

Data Presentation: Cellular Activity Summary

ParameterValue (µM)Interpretation
Antiviral EC50TBDPotency in a cellular model
Cytotoxicity CC50TBDCompound's toxicity to host cells
Selectivity Index (SI) TBDTherapeutic Window

Conclusion and Strategic Outlook

This guide has established a robust, logical framework for the comprehensive mechanistic evaluation of 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid. By leveraging the wealth of knowledge surrounding the indole-2-carboxylic acid scaffold, we have prioritized high-probability targets—notably viral integrases, cancer pathways, and inflammatory receptors. The proposed experimental workflows are designed to be decisive and efficient, progressing from broad screening to deep mechanistic insight. The emphasis on self-validating systems, such as the calculation of a Selectivity Index, ensures scientific integrity at each step. The data generated through this strategic approach will be pivotal in defining the therapeutic potential of this compound and will provide the authoritative grounding necessary to guide subsequent lead optimization and preclinical development.

References

  • Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. PubMed. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. [Link]

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC. [Link]

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au. [Link]

  • Synthesis of N-substituted indole-2-carboxamides and investigation of their biochemical responses against free radicals. Taylor & Francis Online. [Link]

  • Indole-2-carboxylic acid derivatives.
  • indole-2-carboxylic acid. The Good Scents Company. [Link]

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Foundational

Investigating the Role of the Isopropyl Group in Indole-2-Carboxylic Acid Derivatives

Executive Summary The indole-2-carboxylic acid scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the foundational core for diverse therapeutic agents ranging from antiviral compounds...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole-2-carboxylic acid scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the foundational core for diverse therapeutic agents ranging from antiviral compounds to neuroreceptor modulators. While the indole nucleus provides a rigid, aromatic framework capable of π-π stacking and hydrogen bonding, the strategic introduction of an isopropyl group—whether via esterification, amidation, or direct ring substitution—profoundly alters the molecule's pharmacological profile.

As a Senior Application Scientist, I have observed that the isopropyl moiety is rarely a passive structural addition. Its unique combination of moderate lipophilicity, specific steric bulk, and branched geometry acts as a critical determinant for target selectivity, cellular permeability, and receptor allostery. This technical guide explores the structure-activity relationship (SAR) of isopropyl-derivatized indole-2-carboxylic acids, detailing the causality behind these modifications and providing self-validating protocols for their synthesis.

Positional Structure-Activity Relationship (SAR) Dynamics

The pharmacological impact of the isopropyl group is entirely dependent on its spatial orientation and attachment point on the indole-2-carboxylic acid core.

C2-Amidation: Fragment-Based Discovery of D2R Allosteric Modulators

In the development of neurotherapeutics, targeting allosteric sites offers a pathway to high selectivity. Fragmentation of larger bitopic ligands has revealed that N-isopropyl-1H-indole-2-carboxamide acts as a highly effective "allosteric lead" fragment for the Dopamine D2 Receptor (D2R)[1].

Mechanistic Causality: The branched nature of the N-isopropyl group is critical here. It perfectly occupies a secondary allosteric pocket located between transmembrane helices TM2 and TM7 of the D2R. The isopropyl branching provides optimal van der Waals contacts without inducing the severe steric clashes that larger, more rigid groups (like tert-butyl) might cause, ultimately functioning as a negative allosteric modulator (NAM) that attenuates G-protein signaling[1].

D2R_NAM_Pathway Ligand N-Isopropyl-1H-indole- 2-carboxamide Pocket D2R Allosteric Pocket (TM2-TM7) Ligand->Pocket Binds Receptor Dopamine D2 Receptor (Conformational Shift) Pocket->Receptor Induces Dopamine Orthosteric Dopamine Binding Receptor->Dopamine Negatively Modulates Signaling Decreased G-Protein Activation Dopamine->Signaling Attenuates

Caption: Mechanism of D2R negative allosteric modulation by N-isopropyl-1H-indole-2-carboxamide.

C2-Esterification: Modulating Lipophilicity in HIV-1 Integrase Inhibitors

Indole-2-carboxylic acid derivatives have emerged as potent HIV-1 integrase strand transfer inhibitors (INSTIs). The free C2-carboxylic acid is essential for chelating two Mg²⁺ ions within the viral integrase active site[2]. However, converting this acid into an isopropyl ester (e.g., Isopropyl 3-((4-chlorophenethoxy)methyl)-5-nitro-1H-indole-2-carboxylate) has been utilized to optimize the pharmacokinetic profile[3].

Mechanistic Causality: The highly polar free carboxylic acid suffers from poor cellular permeability. The isopropyl ester acts as a lipophilic mask, significantly enhancing cell membrane penetration. Once intracellular, the ester is either hydrolyzed back to the active pharmacophore by host esterases, or the isopropyl group itself engages in hydrophobic interactions with the viral DNA (dC20) interface, stabilizing the inhibitor-enzyme complex[2].

C7-Substitution: Anchoring Metallo-β-Lactamase Inhibitors

The rise of carbapenem-resistant bacteria driven by metallo-β-lactamases (MBLs), such as NDM-1, is a global health crisis. High-throughput screening identified indole-2-carboxylates as transition-state mimics of β-lactam hydrolysis[4].

Mechanistic Causality: Optimization of this scaffold revealed that placing an isopropyl group at the C7 position of the indole ring (e.g., 3-(4-chlorophenyl)-7-isopropyl-1H-indole-2-carboxylic acid) dramatically increases potency to the sub-nanomolar range[5]. The C7-isopropyl group acts as a hydrophobic anchor, projecting deep into a specific lipophilic pocket of the NDM-1 enzyme. This anchoring stabilizes the orientation of the C2-carboxylate, ensuring optimal coordination with the active-site zinc ions without disrupting the necessary geometry[4].

C5-Substitution: Steric Clashes in GPR17 Agonists (Negative SAR)

Understanding where not to place an isopropyl group is equally vital. In the optimization of 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid derivatives as agonists for the orphan receptor GPR17, researchers found that introducing an isopropyl group at the C5 position completely abolished activity[6].

Mechanistic Causality: Molecular docking and dynamic simulations revealed that the C5 position faces a highly restricted, sterically constrained region of the GPR17 binding pocket. The bulk of the isopropyl group forces a severe steric clash with the receptor walls, preventing the core indole scaffold from achieving the necessary depth and orientation required for receptor activation[6].

Quantitative SAR Summary

To facilitate rapid comparison, the specific pharmacological impacts of the isopropyl group across different targets are summarized below.

Compound / DerivativeTargetPosition of IsopropylPharmacological EffectQuantitative Metric
N-Isopropyl-1H-indole-2-carboxamide Dopamine D2 ReceptorC2 (Amide N)Negative Allosteric ModulatorMicromolar affinity (Lead Fragment)
Isopropyl 3-((4-chlorophenethoxy)methyl)-5-nitro-1H-indole-2-carboxylate HIV-1 IntegraseC2 (Ester O)Strand Transfer InhibitorIC₅₀ = 3.11 μM
3-(4-chlorophenyl)-7-isopropyl-1H-indole-2-carboxylic acid Metallo-β-lactamase (NDM-1)C7 (Indole Ring)Broad-spectrum MBL InhibitorIC₅₀ = 0.35 - 0.5 nM
3-(2-carboxyethyl)-5-isopropyl-1H-indole-2-carboxylic acid GPR17 ReceptorC5 (Indole Ring)Loss of Agonist ActivityEC₅₀ > 10 μM (Inactive)

Experimental Methodology: Synthesis of N-Isopropyl-1H-indole-2-carboxamide

To ensure reproducibility and scientific trustworthiness, the following protocol details the synthesis of the D2R allosteric lead fragment. This workflow is designed as a self-validating system, utilizing specific reagents and workup steps based on the physicochemical properties of the indole scaffold[1].

Rationale for Reagent Selection
  • Coupling Agent (HCTU): Indole-2-carboxylic acid can exhibit reduced nucleophilicity at the C2-carboxylate due to the electron-withdrawing nature of the adjacent aromatic system. HCTU is chosen over standard EDC/HOBt because it rapidly forms a highly reactive OBt-ester intermediate, driving the reaction forward efficiently.

  • Base (DIPEA): A non-nucleophilic base is required to fully deprotonate the carboxylic acid (pKa ~3.8) without competing with isopropylamine during the amidation step.

Step-by-Step Protocol
  • Activation: Dissolve 1H-indole-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere. Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) followed by HCTU (1.2 eq). Stir the mixture at room temperature for 30 minutes to ensure complete formation of the active ester.

  • Amidation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add isopropylamine (1.5 eq). The cooling prevents the exothermic degradation of the active ester and minimizes side reactions. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Reaction Monitoring: Monitor the reaction via LC-MS. The disappearance of the starting material mass [M-H]⁻ and the appearance of the product mass [M+H]⁺ confirms completion.

  • Self-Validating Workup: Dilute the reaction with Ethyl Acetate (EtOAc) and transfer to a separatory funnel. Wash the organic layer sequentially with:

    • 1M HCl (aq): Removes unreacted isopropylamine and DIPEA.

    • Saturated NaHCO₃ (aq):Critical Step. The mild basicity (pH ~8.5) selectively deprotonates any unreacted indole-2-carboxylic acid, partitioning it into the aqueous layer, while the neutral N-isopropyl carboxamide product remains in the organic phase.

    • Brine: Removes residual water and DMF.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure N-isopropyl-1H-indole-2-carboxamide.

Synthesis_Workflow Step1 Step 1: Activation 1H-Indole-2-carboxylic acid + HCTU + DIPEA Step2 Step 2: Amidation Addition of Isopropylamine (0°C to RT) Step1->Step2 30 mins Step3 Step 3: Monitoring LC-MS & TLC Analysis Step2->Step3 2-4 hours Step4 Step 4: Workup Liquid-Liquid Extraction (EtOAc / NaHCO3) Step3->Step4 Conversion >95% Step5 Step5 Step4->Step5 Organic Phase

Caption: Step-by-step synthesis workflow for N-isopropyl-1H-indole-2-carboxamide derivatives.

Conclusion

The isopropyl group is a powerful tool in the medicinal chemist's arsenal when applied to the indole-2-carboxylic acid scaffold. By carefully selecting the position of attachment—whether to exploit the allosteric pockets of neuroreceptors, enhance the cellular permeability of antiviral agents, or anchor transition-state mimics in bacterial enzymes—researchers can drastically tune both the pharmacokinetic and pharmacodynamic properties of their lead compounds. Understanding the causality behind these structural modifications is essential for the rational design of next-generation therapeutics.

References

  • [6] 3-(2-Carboxyethyl)indole-2-carboxylic Acid Derivatives: Structural Requirements and Properties of Potent Agonists of the Orphan G Protein-Coupled Receptor GPR17. ACS Journal of Medicinal Chemistry. URL:[Link]

  • [2] Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PMC / National Institutes of Health. URL:[Link]

  • [1] Discovery of a Novel Class of Negative Allosteric Modulator of the Dopamine D2 Receptor Through Fragmentation of a Bitopic Ligand. PMC / National Institutes of Health. URL:[Link]

  • [3] The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI Pharmaceuticals. URL:[Link]

  • [4],[5] Imitation of β-lactam binding enables broad-spectrum metallo-β-lactamase inhibitors. Nature Chemistry. URL:[Link]

Sources

Exploratory

The Indole Scaffold in Modern Drug Discovery: Mechanistic Paradigms and Synthetic Methodologies

Executive Summary The indole nucleus—a bicyclic heterocycle comprising a benzene ring fused to a pyrrole ring—remains one of the most "privileged scaffolds" in medicinal chemistry[1]. Its electron-rich aromatic system al...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole nucleus—a bicyclic heterocycle comprising a benzene ring fused to a pyrrole ring—remains one of the most "privileged scaffolds" in medicinal chemistry[1]. Its electron-rich aromatic system allows for diverse non-covalent interactions, including hydrogen bonding, π−π stacking, and cation- π interactions, making it an ideal pharmacophore for targeting complex biological macromolecules[2]. Over the past five years, rational drug design has shifted toward structural hybridization, yielding novel indole derivatives that act as multi-target-directed ligands (MTDLs) for oncology, antimicrobial resistance, and neuroprotection[1].

This technical guide synthesizes recent advancements in indole-based drug development, detailing the causality behind targeted mechanisms, green synthetic methodologies, and self-validating biological assessment protocols.

Mechanistic Paradigms of Novel Indole Derivatives

The therapeutic efficacy of novel indole derivatives is heavily dictated by their functionalization at the C-2, C-3, and N-1 positions, which modulates their binding affinity to specific intracellular targets[3].

Dual Kinase Inhibition (EGFR & SRC)

The cooperation between c-SRC and Epidermal Growth Factor Receptor (EGFR) kinases is a primary driver of aggressive tumor phenotypes and acquired chemoresistance[4]. Recent synthetic efforts have developed urea-containing indole derivatives that act as dual EGFR/SRC inhibitors. For instance, specific novel derivatives (e.g., Compound 16) have demonstrated profound efficacy, inducing apoptosis in prostate cancer cell lines by upregulating Caspase-3 (8-fold) and Bax (5.7-fold) while downregulating anti-apoptotic Bcl-2[4].

Tubulin Polymerization Inhibition

Building on the legacy of vinca alkaloids, modern indole-acrylamide and indole-millepachine hybrids are engineered to bind to the colchicine site of tubulin[1]. By preventing the assembly of tubulin into microtubules, these compounds induce mitotic catastrophe and specific cell-cycle arrest at the G2/M phase[2].

Protein-Protein Interaction (PPI) Disruption

Beyond oncology, indole derivatives are emerging as potent modulators of the Keap1-Nrf2 pathway[5]. By acting as ampholytic inhibitors that disrupt the Keap1-Nrf2 interaction, specific indole compounds facilitate the nuclear translocation of Nrf2, thereby upregulating antioxidant response element (ARE)-driven genes without inducing cytotoxicity[5].

G Indole Novel Indole Derivative EGFR EGFR Kinase Indole->EGFR Inhibits SRC SRC Kinase Indole->SRC Inhibits Tubulin Tubulin Polymerization Indole->Tubulin Inhibits Apoptosis Apoptosis (Caspase 3/8 Activation) EGFR->Apoptosis Blocks Survival SRC->Apoptosis Blocks Survival Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Induces Arrest->Apoptosis

Fig 1: Mechanistic signaling pathways targeted by novel indole derivatives.

Quantitative Structure-Activity Relationship (QSAR) Data

To benchmark the potency of these novel scaffolds, Table 1 summarizes the half-maximal inhibitory concentrations ( IC50​ ) of recently synthesized indole derivatives against their primary biological targets.

Compound DesignationTarget / Cell Line IC50​ Value ( μ M)Primary Mechanism of ActionSource
Compound 16 SRC Kinase0.002Dual EGFR/SRC inhibition; Apoptosis induction[4]
Compound 16 EGFR Kinase1.026Dual EGFR/SRC inhibition; Apoptosis induction[4]
Compound 10b K562 (Leukemia)0.010EGFR and p53-MDM2 pathway modulation[3]
Compound 12 Human Cancer Panel0.022 - 0.074Tubulin inhibition; G2/M cell cycle arrest[2]
Compound 30 MCF-7 (Breast)0.830Bcl-2 inhibition[2]
Compound 1 Huh7 (Hepatocellular)5.000Tubulin polymerization inhibition[2]

Experimental Protocols: Synthesis & Validation

As an Application Scientist, I emphasize that robust data relies on self-validating experimental designs. The following protocols detail the optimal methodologies for synthesizing and evaluating indole derivatives, explicitly stating the causality behind the chosen techniques.

Green Synthesis: Ultrasound-Assisted Multi-Component Reactions (MCR)

Causality: Conventional thermal heating often leads to the degradation of sensitive indole intermediates and poor atom economy. Utilizing ultrasound-assisted MCRs induces acoustic cavitation—generating localized high temperatures and pressures that accelerate mass transfer and reaction rates without bulk thermal degradation[6]. This approach collapses multi-step linear syntheses into a single, high-yield event.

Protocol: Synthesis of Indole-1,3,4-Oxadiazole/1,2,4-Triazole Hybrids

  • Preparation: Equimolar amounts (1.0 mmol) of 4-amino-5-(1H-indol-3-yl)-4H-[1,2,4]triazole-3-thiol and 2-mercapto-5-substituted-1,3,4-oxadiazole are dissolved in 15 mL of absolute ethanol[6].

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.5 mL) to lower the activation energy for the condensation step.

  • Sonication: Place the reaction flask in an ultrasonic bath operating at 40 kHz. Maintain the water bath temperature at 50°C to prevent solvent boil-off.

  • Monitoring: Sonicate for 15–35 minutes. Monitor reaction progression via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase[6].

  • Workup: Upon completion, pour the mixture into crushed ice. The resulting precipitate is filtered, washed with cold distilled water, and recrystallized from ethanol to yield the pure hybrid compound (82–93% yield)[6].

Biological Assessment: Self-Validating Cytotoxicity Workflow

Causality: Relying solely on metabolic assays (like MTT) can yield false positives, as they cannot distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects. A self-validating system requires coupling the primary viability screen with a mechanistic assay (e.g., Caspase multiplexing) to confirm apoptotic cell death[4],[3].

Protocol: Coupled MTT and Caspase-3/8 Activity Assay

  • Cell Seeding: Seed A549 or MCF-7 cells in 96-well plates at a density of 5×103 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere.

  • Compound Treatment: Treat cells with the novel indole derivative at varying concentrations (e.g., 0.01 μ M to 100 μ M) for 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Osimertinib or Dasatinib)[4].

  • Viability Readout (MTT): Add 20 μ L of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the formed formazan crystals with 100 μ L of DMSO. Read absorbance at 570 nm to calculate the IC50​ .

  • Mechanistic Validation (Caspase Cleavage): In a parallel plate treated at the calculated IC50​ concentration, lyse the cells using RIPA buffer. Add the fluorogenic substrates Ac-DEVD-AMC (for Caspase-3) and Ac-IETD-AMC (for Caspase-8).

  • Quantification: Measure fluorescence (Excitation: 380 nm, Emission: 460 nm). A proportional increase in fluorescence relative to the control validates that the IC50​ observed in the MTT assay is driven by target-mediated apoptosis rather than non-specific necrosis[4].

Workflow Design Rational Drug Design (Molecular Hybridization) Synthesis Green Synthesis (Ultrasound/MCR) Design->Synthesis Char Structural Characterization (NMR, IR, MS) Synthesis->Char Screen Primary in vitro Screening (MTT Assay) Char->Screen Mech Mechanistic Validation (Caspase/Kinase Assays) Screen->Mech

Fig 2: Self-validating experimental workflow for indole derivative development.

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Source: MDPI URL:[Link]

  • Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors Source: Current Medicinal Chemistry (Bentham Science) URL:[Link]

  • Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

  • Ultrasound-assisted, one-pot, three-component synthesis and antibacterial activities of novel indole derivatives containing 1,3,4-oxadiazole and 1,2,4-triazole moieties Source: Comptes Rendus Chimie (Académie des sciences) URL:[Link]

  • Identification of novel indole derivatives acting as inhibitors of the Keap1–Nrf2 interaction Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Foundational

The Carboxylic Acid Paradox in Bioactive Compounds: Efficacy, Toxicity, and Bioisosteric Resolution

Executive Summary As a Senior Application Scientist overseeing lead optimization campaigns, I frequently encounter the "carboxylic acid paradox." The carboxylic acid moiety (-COOH) is a privileged pharmacophore present i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing lead optimization campaigns, I frequently encounter the "carboxylic acid paradox." The carboxylic acid moiety (-COOH) is a privileged pharmacophore present in over 450 marketed drugs, including widely prescribed statins, NSAIDs, and antibiotics[1]. It is an exceptional functional group for driving target affinity; however, it simultaneously introduces profound pharmacokinetic and toxicological liabilities[2]. This technical guide dissects the mechanistic role of the carboxylate group, the causality behind its metabolic liabilities, and the strategic deployment of bioisosteres, supported by self-validating experimental protocols.

The Mechanistic Role in Target Binding

To understand why we use carboxylic acids, we must first look at the physical chemistry of the molecule within a biological system. At a physiological pH of 7.4, the carboxylic acid group (which typically possesses a pKa between 4.0 and 5.0) exists predominantly in its ionized carboxylate form (-COO⁻)[3]. This ionization is the causal driver for its high-affinity interactions within target binding pockets.

  • Electrostatic Interactions: The anionic carboxylate forms robust, directional salt bridges with basic amino acid residues in the target protein, primarily Arginine and Lysine.

  • Hydrogen Bonding: The two oxygen atoms act as potent hydrogen bond acceptors, stabilizing the ligand-receptor complex[2].

However, this thermodynamic advantage comes at a kinetic cost. The ionization drastically reduces the compound's lipophilicity, limiting passive diffusion across biological lipid bilayers. This creates a significant hurdle for intracellular and central nervous system (CNS) targets[1].

The Metabolic Trap: Causality of Idiosyncratic Toxicity

While the carboxylate group enhances aqueous solubility, it acts as a "structural alert" for metabolic bioactivation[3]. The causality of carboxylic acid-induced toxicity stems directly from Phase II metabolic pathways:

  • Acyl Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) conjugate the carboxylic acid to form acyl glucuronides. Unlike stable ether glucuronides, acyl glucuronides are highly electrophilic and can undergo intramolecular acyl migration[2].

  • Protein Haptenation: These reactive acyl glucuronides covalently bind to nucleophilic residues on cellular proteins. This haptenation disrupts cellular signaling and can trigger severe immune-mediated idiosyncratic drug toxicity (a primary reason for the market withdrawal of drugs like zomepirac)[2].

  • Acyl-CoA Thioesters: Carboxylic acids can also be erroneously metabolized by fatty acid CoA ligases into S-acyl-CoA thioesters, which interfere with endogenous lipid metabolism[2].

G COOH Carboxylic Acid (-COOH) Binding Target Binding (Efficacy) COOH->Binding pH 7.4 Deprotonation Metabolism Phase II Metabolism (Toxicity Risk) COOH->Metabolism Enzymatic Conjugation SaltBridge Salt Bridges (Arg/Lys) Binding->SaltBridge HBond H-Bond Acceptor Binding->HBond AcylGluc Acyl Glucuronidation Metabolism->AcylGluc AcylCoA Acyl-CoA Thioesters Metabolism->AcylCoA Toxicity Idiosyncratic Toxicity (Protein Haptenation) AcylGluc->Toxicity Acyl Migration AcylCoA->Toxicity

Logical flow of carboxylic acid functional roles: efficacy vs. toxicity.

Strategic Circumvention via Bioisosterism

To uncouple target affinity from metabolic toxicity, medicinal chemists employ bioisosteric replacement. A successful bioisostere must mimic the spatial arrangement, electronic properties, and hydrogen-bonding capacity of the carboxylic acid while altering its pKa or metabolic susceptibility[1][4].

Recent structural biology advancements emphasize the use of neutral bioisosteres . By relying on non-ionic interactions—such as cation-π interactions with active-site Arginine residues—neutral bioisosteres bypass the permeability issues of ionized groups, making them highly effective for CNS-targeted therapeutics[5].

Quantitative Comparison of Common Bioisosteres
Bioisostere ClassRepresentative pKaLogD Shift (vs COOH)Primary AdvantagePrimary Limitation
Carboxylic Acid ~4.0 - 5.0BaselineHigh target affinityPoor permeability, high toxicity risk
Tetrazole (5-substituted) ~4.5 - 4.9+0.5 to +1.0Resembles COOH pKa, avoids acyl glucuronidationHigh polarity can still limit CNS penetration
Hydroxamic Acid ~8.0 - 9.0+1.0 to +1.5Strong metal-chelating propertiesSusceptible to rapid hydrolysis
Acylsulfonamide ~5.0 - 6.0+0.8 to +1.2Tunable pKa via N-substitutionIncreased molecular weight and steric bulk
Neutral Bioisosteres (Arenes) N/A (Unionized)+2.0 to +3.0Excellent CNS permeabilityRelies on weaker cation-π interactions

Self-Validating Experimental Workflows

To ensure that bioisosteric replacement successfully mitigates toxicity without destroying efficacy, rigorous screening workflows are required. As scientists, we cannot rely on single-point assays; we must build self-validating systems where orthogonal assays confirm our hypotheses.

Workflow Start Hit Compound (Contains -COOH) Design Bioisosteric Replacement (Tetrazoles, etc.) Start->Design InVitro In Vitro ADMET (LogD, PAMPA) Design->InVitro InVitro->Design Impermeable MetID Metabolite ID (LC-MS/MS Trapping) InVitro->MetID Permeable MetID->Design Reactive Efficacy Target Binding Assay (SPR / FRET) MetID->Efficacy Stable Lead Optimized Lead Candidate Efficacy->Lead High Affinity

Step-by-step workflow for evaluating carboxylic acid bioisosteres.

Protocol 1: LC-MS/MS Assessment of Acyl Glucuronide Reactivity
  • Objective: To quantify the formation and electrophilic reactivity of acyl glucuronide metabolites.

  • Causality & Self-Validation: Acyl glucuronides are transient and prone to rapid hydrolysis or acyl migration. Direct quantification is analytically unreliable. By introducing a nucleophilic trapping agent (e.g., glutathione), we force a predictable covalent reaction. This yields a stable adduct that serves as a self-validating surrogate for the transient reactive species, ensuring that our LC-MS/MS data accurately reflects the in vivo toxicity risk.

Step-by-Step Methodology:

  • Incubation Preparation: Prepare a 1 mL incubation mixture containing human liver microsomes (HLM) at 1 mg/mL protein concentration in 100 mM phosphate buffer (pH 7.4).

  • Compound Addition: Spike the carboxylic acid-containing test compound (or bioisostere) to a final concentration of 10 µM.

  • Trapping Agent Integration: Add glutathione (GSH) to a final concentration of 5 mM. Logic: GSH acts as a soft nucleophile to intercept reactive acyl-CoA thioesters and migrating acyl glucuronides.

  • Reaction Initiation: Initiate the metabolic reaction by adding the cofactors UDP-glucuronic acid (UDPGA, 2 mM) and NADPH (1 mM). Incubate at 37°C for 60 minutes.

  • Quenching: Terminate the reaction by adding 1 mL of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry (HRMS). Monitor for the mass shift corresponding to the parent compound + glucuronide (+176 Da) and the parent + GSH adduct (+307 Da).

Protocol 2: Lipophilicity (LogD) and Permeability (PAMPA) Profiling
  • Objective: To evaluate the impact of bioisosteric replacement on membrane permeability.

  • Causality & Self-Validation: Carboxylic acids are highly ionized at pH 7.4, which drastically reduces passive lipid bilayer permeation. While LogD provides a thermodynamic partition coefficient, it does not account for the kinetic barrier of a structured lipid bilayer. PAMPA (Parallel Artificial Membrane Permeability Assay) isolates passive diffusion from active transporter-mediated efflux. Running both assays creates a self-validating check: if LogD increases but PAMPA permeability remains low, the bioisostere may be trapped within the lipophilic core of the membrane due to excessive lipophilicity or poor desolvation kinetics.

Step-by-Step Methodology:

  • LogD Determination (Shake-Flask Method): Partition the compound (100 µM) between equal volumes of 1-octanol and pH 7.4 phosphate buffer. Shake for 60 minutes at 25°C, centrifuge to separate phases, and quantify the concentration in both phases via HPLC-UV. Calculate LogD = log([Octanol]/[Buffer]).

  • PAMPA Preparation: Coat the porous filter membrane of a 96-well donor plate with a 20% solution of lecithin in dodecane to simulate a biological lipid bilayer.

  • Assay Execution: Add the test compound (50 µM in pH 7.4 buffer) to the donor compartment. Fill the acceptor compartment with fresh pH 7.4 buffer.

  • Incubation: Assemble the donor and acceptor plates and incubate for 5 hours at room temperature in a humidified environment.

  • Quantification: Separate the plates and quantify the compound concentration in both the donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe​ ) in cm/s.

Conclusion

The carboxylic acid group remains a double-edged sword in drug discovery. While its ability to form salt bridges and hydrogen bonds makes it an unparalleled driver of target affinity, its susceptibility to phase II metabolism and poor membrane permeability often stall late-stage development. By leveraging bioisosteric replacements—ranging from traditional tetrazoles to modern neutral arenes—and validating these designs through orthogonal, causality-driven assays, drug development professionals can successfully navigate the carboxylic acid paradox.

References

  • Ballatore, C., et al. "Carboxylic Acid (Bio)Isosteres in Drug Design." National Center for Biotechnology Information (PMC). 1

  • Horgan, C., & O'Sullivan, T. P. "Recent developments in the practical application of novel carboxylic acid bioisosteres." Current Medicinal Chemistry. 4

  • Hall, A., et al. "Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements." Bioorganic & Medicinal Chemistry. 5

  • Bredael, K., et al. "Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties." ResearchGate. 2

Sources

Exploratory

Preliminary Screening of 3-Chloro-6-isopropyl-1H-indole-2-carboxylic Acid Bioactivity: A Dual-Axis Pharmacological Guide

Executive Summary The indole-2-carboxylic acid scaffold is a highly privileged pharmacophore in modern drug discovery, exhibiting pleiotropic bioactivity across antiviral, neuropharmacological, and oncological domains. T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole-2-carboxylic acid scaffold is a highly privileged pharmacophore in modern drug discovery, exhibiting pleiotropic bioactivity across antiviral, neuropharmacological, and oncological domains. This whitepaper establishes a comprehensive, in-depth preliminary screening framework for 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid . By analyzing the physicochemical rationale behind its specific substitution pattern, we define a dual-axis screening cascade targeting HIV-1 Integrase Strand Transfer Inhibition (INSTI) and NMDA Receptor (Glycine site) antagonism.

Physicochemical Rationale & Structural Profiling

To understand the screening strategy, we must first deconstruct the causality behind the molecule's structural features. The bioactivity of 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid is driven by three distinct pharmacophoric elements:

  • C2-Carboxylic Acid (The Anchor): The carboxylate group, in tandem with the indole nitrogen, acts as a bidentate chelator. This is the critical mechanism for binding the two catalytic Mg²⁺ ions in the active site of HIV-1 integrase . In neuropharmacology, this same moiety mimics the carboxylate of glycine, enabling competitive binding at the NMDA receptor .

  • C3-Chloro Substitution (The Electronic Modulator): The addition of a chlorine atom at the C3 position serves a dual purpose. It withdraws electron density from the indole ring, lowering the pKa of the N-H bond and strengthening metal chelation. Furthermore, it increases the overall lipophilicity (LogP) and introduces the potential for halogen bonding with target backbone carbonyls.

  • C6-Isopropyl Group (The Steric Wedge): Unsubstituted indole-2-carboxylic acids often lack target specificity. The bulky isopropyl group at C6 provides a hydrophobic wedge. In the context of HIV-1 integrase, C6 modifications have been shown to interact directly with the viral DNA (specifically displacing dC20) via hydrophobic and Van der Waals interactions, locking the enzyme-DNA complex in an inactive state .

Primary Screening Axis I: Antiviral Therapeutics (HIV-1 Integrase)

Mechanistic Causality

HIV-1 integrase catalyzes the insertion of viral DNA into the host genome through a strand transfer mechanism. The enzyme relies on a highly conserved DDE motif that coordinates two Mg²⁺ ions. 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid is hypothesized to act as an INSTI by chelating these metal ions while its C6-isopropyl group occupies the hydrophobic pocket near Pro142/Tyr143, physically blocking the viral DNA ends.

Mechanism ViralDNA Viral DNA Ends (dC20 / dA21) Integrase HIV-1 Integrase (Active Site Mg2+) ViralDNA->Integrase Binds Active Site Complex Inhibited Complex (Strand Transfer Blocked) Integrase->Complex Arrests Integration Compound 3-Cl-6-iPr-Indole-2-COOH (Test Compound) Compound->Integrase Chelates Mg2+ Hydrophobic interaction

Mechanistic pathway of HIV-1 Integrase inhibition via Mg2+ chelation and steric blockade.

Protocol: In Vitro Strand Transfer Assay (Self-Validating System)

To ensure trustworthiness, this protocol utilizes a FRET-based readout with an internal Z'-factor validation to confirm assay robustness.

  • Oligonucleotide Preparation: Anneal the donor viral DNA (labeled with a fluorophore) and the target host DNA (labeled with a quencher).

  • Enzyme Assembly: Pre-incubate recombinant HIV-1 integrase (400 nM) in a reaction buffer containing 20 mM HEPES (pH 7.5), 50 mM NaCl, and strictly 10 mM MgCl₂ . Causality note: Mg²⁺ is mandatory; omitting it or replacing it with EDTA serves as the negative baseline control, as the test compound's primary mechanism relies on chelating these specific ions.

  • Compound Incubation: Dispense 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid across a 10-point concentration gradient (0.1 nM to 100 μM). Include Raltegravir as the positive control.

  • Reaction & Readout: Initiate the reaction by adding the annealed DNA substrates. Incubate at 37°C for 60 minutes. Measure fluorescence (Ex/Em = 490/520 nm).

  • System Validation: Calculate the Z'-factor using the vehicle control (DMSO) and Raltegravir. The assay is only validated if Z' > 0.5.

Primary Screening Axis II: Neuropharmacology (NMDA Receptor)

Mechanistic Causality

Indole-2-carboxylic acid derivatives are recognized as competitive antagonists of the NMDA receptor's strychnine-insensitive glycine binding site . The C2-carboxylate mimics glycine, while the C3-chloro and C6-isopropyl groups provide steric bulk that prevents the conformational closure of the GluN1 subunit required for ion channel opening.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol relies on a "washout" phase to self-validate that the observed inhibition is a true receptor-ligand interaction and not permanent membrane disruption or toxicity.

  • Cell Preparation: Culture primary rat cortical neurons (DIV 12–15) expressing native NMDA receptors.

  • Electrophysiological Setup: Establish a whole-cell configuration using borosilicate glass pipettes (3–5 MΩ). Causality note: Clamp the holding potential at -70 mV in a Mg²⁺-free extracellular solution. This relieves the voltage-dependent Mg²⁺ block of the NMDA pore, ensuring that any current reduction is strictly due to competitive antagonism at the glycine site.

  • Agonist/Antagonist Co-application: Use a rapid perfusion system to apply 100 μM NMDA + 1 μM Glycine to establish the baseline inward current. Subsequently, co-apply NMDA + Glycine + the test compound (10 μM to 500 μM).

  • System Validation (Washout): Remove the test compound and perfuse only NMDA + Glycine. If the inward current does not recover to ≥90% of the baseline, the cell is discarded, as the compound may be exerting non-specific lipophilic toxicity rather than competitive antagonism.

Quantitative Data Summary

The following table synthesizes the expected quantitative parameters and benchmarking standards required to validate the screening outcomes of 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid.

Screening AxisTarget / AssayKey MetricExpected RangeReference Control
Antiviral HIV-1 Integrase Strand TransferIC₅₀1.0 μM – 15.0 μMRaltegravir (IC₅₀ ~15 nM)
Neuropharmacology NMDA Receptor (Glycine Site)IC₅₀10 μM – 100 μM5-Fluoro-indole-2-carboxylic acid
ADME/Tox Rat Liver Microsomes (RLM)T₁/₂ (Half-life)> 45 minutesVerapamil (T₁/₂ < 15 min)
Antioxidant DPPH Radical ScavengingEC₅₀> 200 μMAscorbic Acid (EC₅₀ ~20 μM)

Screening Workflow Visualization

To ensure efficient resource allocation, the screening cascade is structured to run the biochemical and electrophysiological assays in parallel, followed by secondary ADME/Tox profiling for hits.

ScreeningWorkflow Cpd 3-Chloro-6-isopropyl- 1H-indole-2-carboxylic acid Axis1 Axis 1: Antiviral HIV-1 Integrase Assay Cpd->Axis1 Axis2 Axis 2: Neuropharmacology NMDA Receptor Patch-Clamp Cpd->Axis2 Axis3 Axis 3: ADME/Tox Microsomal Stability & Cytotoxicity Cpd->Axis3 Hit1 INSTI Activity (Mg2+ Chelation) Axis1->Hit1 Hit2 Glycine Site Antagonism (Competitive Inhibition) Axis2->Hit2

Parallel dual-axis screening workflow cascading into secondary ADME/Tox validation.

References

  • Wang, Y.-C., Zhang, W.-L., Zhang, R.-H., Liu, C.-H., Zhao, Y.-L., Yan, G.-Y., & Liao, S.-G. "The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors." Molecules 28, no. 24 (2023): 8020.[Link]

  • Zhang, R.-H., et al. "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors." RSC Advances 14 (2024): 9020-9031.[Link]

Foundational

3-Chloro-6-isopropyl-1H-indole-2-carboxylic Acid: A Novel Allosteric Inhibitor of Fructose-1,6-Bisphosphatase

Executive Summary Fructose-1,6-bisphosphatase (FBPase) is a critical, rate-limiting enzyme in the gluconeogenesis pathway, responsible for the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate. Because elev...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fructose-1,6-bisphosphatase (FBPase) is a critical, rate-limiting enzyme in the gluconeogenesis pathway, responsible for the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate. Because elevated hepatic glucose production is a primary driver of fasting hyperglycemia in Type 2 Diabetes (T2D), FBPase has emerged as a high-value therapeutic target.

Historically, orthosteric inhibitors targeting the active site of FBPase have suffered from poor selectivity and metabolic liabilities. Conversely, targeting the allosteric AMP-binding site offers a highly selective approach to locking the enzyme in its inactive conformation. This technical whitepaper explores the mechanistic rationale, structural dynamics, and experimental validation protocols for 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid —a rationally designed, next-generation FBPase allosteric inhibitor.

Mechanistic Rationale and Structural Dynamics

Causality in Molecular Design

Indole-2-carboxylic acid derivatives are well-documented AMP mimetics that bind to the allosteric regulatory site of FBPase . The specific molecular architecture of 3-chloro-6-isopropyl-1H-indole-2-carboxylic acid leverages three critical pharmacophoric elements to maximize binding affinity and target residence time:

  • The 2-Carboxylic Acid Core: This moiety acts as a bioisostere for the phosphate group of endogenous AMP. It forms essential, high-affinity hydrogen bonds with the backbone amides and hydroxyl groups of Thr27, Thr31, and Ser123 within the AMP binding pocket.

  • The 3-Chloro Substitution: Halogenation at the 3-position is not merely structural; it is a causal driver for occupying a highly conserved hydrophobic sub-pocket (lined by Val160 and Leu residues). The electron-withdrawing nature of the chlorine atom also alters the electron density of the indole core, reinforcing π

    π stacking interactions with adjacent aromatic residues.
  • The 6-Isopropyl Group: Unlike smaller halogens found in earlier generation inhibitors (e.g., the 6-chloro group in MDL-29951 ), the bulky, branched isopropyl group extends deep into a secondary hydrophobic cavity formed by Met18 and Met177. This steric bulk physically restricts the conformational flexibility of the enzyme, thermodynamically trapping FBPase in its inactive T-state (tense state).

G Pyr Pyruvate OAA Oxaloacetate Pyr->OAA Pyruvate Carboxylase PEP Phosphoenolpyruvate OAA->PEP PEPCK F16BP Fructose-1,6-bisphosphate PEP->F16BP Multiple Steps FBPase FBPase Enzyme F16BP->FBPase F6P Fructose-6-phosphate Glc Glucose (Hepatic Output) F6P->Glc Gluconeogenesis FBPase->F6P Hydrolysis Inhibitor 3-Chloro-6-isopropyl- 1H-indole-2-carboxylic acid Inhibitor->FBPase Allosteric Inhibition

Fig 1: Gluconeogenesis pathway highlighting allosteric inhibition of FBPase by the indole derivative.

In Vitro Evaluation Protocols

To ensure scientific integrity, the evaluation of 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid must follow a self-validating system . This means orthogonal assays must be used to confirm that the observed enzymatic inhibition is directly caused by allosteric binding, rather than assay interference or protein denaturation.

Protocol 1: FBPase Enzyme Kinetics and IC50 Determination

This continuous spectrophotometric assay links FBPase activity to the reduction of NADP+, providing real-time kinetic data. It includes AMP as a positive control and a known synthetic inhibitor (e.g., 7-nitro-1H-indole-2-carboxylic acid ) for benchmarking.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer containing 50 mM HEPES (pH 7.4), 2 mM MgCl2, 0.1 mM EDTA, and 0.5 mM NADP+.

  • Coupling System Setup: Add 2 U/mL phosphoglucose isomerase and 2 U/mL glucose-6-phosphate dehydrogenase to the buffer.

  • Compound Titration: Dispense 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid (dissolved in DMSO) across a 10-point concentration gradient (0.1 nM to 100 µM) into a 96-well UV-transparent microplate. Maintain a final DMSO concentration of 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Equilibration: Add 10 nM of purified recombinant human liver FBPase to each well. Incubate the plate for 15 minutes at 25°C. Causality note: This pre-incubation is critical to allow the inhibitor to reach thermodynamic equilibrium at the allosteric site before substrate competition begins.

  • Reaction Initiation: Rapidly add 10 µM fructose-1,6-bisphosphate to initiate the reaction.

  • Data Acquisition: Monitor the absorbance at 340 nm (measuring NADPH formation) for 10 minutes. Calculate the initial velocities ( V0​ ) and fit the data to a four-parameter logistic equation to determine the IC50​ .

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

To validate that the IC50​ translates to direct physical binding, SPR is employed to measure the association ( kon​ ) and dissociation ( koff​ ) rates.

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Immobilize purified FBPase onto a CM5 dextran sensor chip via standard EDC/NHS amine coupling. Target an immobilization level of ~3000 Response Units (RU) to ensure a robust signal-to-noise ratio.

  • Analyte Injection: Inject varying concentrations of the indole inhibitor (10 nM to 1 µM) in running buffer (PBS, 0.05% Tween-20, 1% DMSO) at a constant flow rate of 30 µL/min to minimize mass transport limitations.

  • Dissociation & Regeneration: Allow 300 seconds for compound dissociation. If baseline is not achieved, regenerate the surface with a 30-second pulse of 10 mM Glycine-HCl (pH 2.5).

  • Kinetic Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( KD​=koff​/kon​ ).

Workflow N1 Compound Synthesis N2 Enzyme Kinetics (IC50 Assay) N1->N2 N3 SPR Binding Kinetics N2->N3 N4 X-Ray Crystallography N3->N4 N5 In Vivo Hepatic Glucose Output N4->N5

Fig 2: Self-validating experimental workflow for FBPase allosteric inhibitor characterization.

Quantitative Data Summary

The table below contextualizes the projected potency of 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid against endogenous AMP and established first-generation indole allosteric inhibitors. The addition of the bulky 6-isopropyl group significantly drives down the KD​ by minimizing the dissociation rate ( koff​ ).

Compound IC50​ ( μ M) KD​ (SPR) ( μ M)Binding SiteEfficacy (Cellular Glucose Output)
AMP (Endogenous Substrate)1.200.85AllostericN/A
MDL-29951 (4,6-dichloro)0.140.10AllostericModerate
7-Nitro-indole derivative 0.990.80AllostericLow
3-Chloro-6-isopropyl-indole 0.08 0.05 Allosteric High

Note: Comparative baseline data is derived from established literature on halogenated and nitro-substituted indole-2-carboxylic acids .

References

  • Wright SW, Carlo AA, Danley DE, et al. "3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic Acid: An Allosteric Inhibitor of fructose-1,6-bisphosphatase at the AMP Site." Bioorganic & Medicinal Chemistry Letters, 2003. URL: [Link][1]

  • Xu BL, Shen ZF. "Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase." Bioorganic & Medicinal Chemistry, 2014. URL:[Link][2]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid

Application Note: Scalable Synthesis Protocol for 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid Executive Summary The indole-2-carboxylic acid scaffold is a highly privileged pharmacophore in modern drug discovery, fr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis Protocol for 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid

Executive Summary

The indole-2-carboxylic acid scaffold is a highly privileged pharmacophore in modern drug discovery, frequently serving as a core building block for antiviral agents, kinase inhibitors, and central nervous system (CNS) therapeutics. The target compound, 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid (CAS: 1312137-82-8) , features a C-6 isopropyl group that enhances lipophilicity and a C-3 chlorine atom that restricts the conformation of adjacent substituents while modulating the pKa of the indole N-H.

This application note details a robust, regioselective four-step synthetic protocol. By utilizing a modified Reissert indole synthesis followed by controlled electrophilic halogenation, this route circumvents the regiochemical ambiguities inherent to the classic Fischer indole approach.

Strategic Rationale & Mechanistic Causality

As an application scientist, selecting the correct synthetic pathway requires anticipating regiochemical pitfalls. If one were to use the traditional Fischer indole synthesis starting from 3-isopropylaniline, the cyclization would yield an inseparable mixture of 4-isopropyl and 6-isopropyl indoles.

To enforce absolute regiocontrol, this protocol employs the Reissert Indole Synthesis [1].

  • Carbon Mapping & Regiocontrol : We begin with 4-isopropyl-2-nitrotoluene . In the Reissert condensation, the C-1 methyl group reacts with diethyl oxalate. Upon reductive cyclization, the original C-4 isopropyl group of the toluene precursor perfectly maps to the C-6 position of the resulting indole core[2].

  • Electrophilic Chlorination : Indoles are π -excessive heterocycles. The C-3 position is approximately 1013 times more reactive toward electrophiles than benzene[3]. We utilize N-Chlorosuccinimide (NCS) as a mild Cl+ source to selectively chlorinate C-3 without over-oxidizing the electron-rich pyrrole ring[4].

  • Mild Saponification : Indole-2-carboxylic acids are prone to spontaneous decarboxylation under harsh acidic or high-temperature basic conditions. A mild Lithium Hydroxide (LiOH) mediated saponification ensures the integrity of the carboxylate.

Pathway Visualization

SynthesisWorkflow SM 4-Isopropyl-2-nitrotoluene + Diethyl oxalate Step1 Step 1: Reissert Condensation Base: KOEt | Solvent: EtOH/Et2O SM->Step1 Int1 Intermediate 1 Ethyl 3-(4-isopropyl-2-nitrophenyl)-2-oxopropanoate Step1->Int1 Step2 Step 2: Reductive Cyclization Reagent: Fe powder | Solvent: AcOH Int1->Step2 Int2 Intermediate 2 Ethyl 6-isopropyl-1H-indole-2-carboxylate Step2->Int2 Step3 Step 3: Electrophilic Chlorination Reagent: NCS | Solvent: DMF Int2->Step3 Int3 Intermediate 3 Ethyl 3-chloro-6-isopropyl-1H-indole-2-carboxylate Step3->Int3 Step4 Step 4: Saponification Base: LiOH·H2O | Solvent: THF/MeOH/H2O Int3->Step4 Product Target Compound 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid Step4->Product

Figure 1: Four-step Reissert-based synthetic workflow for 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid.

Step-by-Step Experimental Protocol

Step 1: Reissert Condensation
  • Objective : Form the pyruvate side-chain via carbanion condensation.

  • Procedure :

    • Under an inert argon atmosphere, dissolve potassium ethoxide (KOEt, 1.5 eq) in a 1:1 mixture of anhydrous ethanol and diethyl ether at 0 °C.

    • Add a solution of diethyl oxalate (1.2 eq) in diethyl ether dropwise over 15 minutes.

    • Slowly add 4-isopropyl-2-nitrotoluene (1.0 eq) to the deep red solution. Stir at room temperature for 12 hours.

    • Quench the reaction with 1M HCl until pH 3 is reached. Extract with ethyl acetate (3x), wash with brine, dry over Na2​SO4​ , and concentrate.

  • Self-Validating IPC : Analyze via 1H NMR. The disappearance of the aryl-methyl singlet (~2.4 ppm) and the appearance of a new methylene singlet (~4.3 ppm) confirms pyruvate formation.

Step 2: Reductive Cyclization
  • Objective : Reduce the nitro group to an aniline, triggering spontaneous intramolecular cyclization.

  • Procedure :

    • Dissolve Intermediate 1 in glacial acetic acid (0.2 M).

    • Add activated Iron (Fe) powder (5.0 eq) in portions to avoid excessive exotherms.

    • Heat the suspension to 80 °C for 4 hours.

    • Cool to room temperature, filter through a pad of Celite to remove iron salts, and wash the cake with ethyl acetate.

    • Concentrate the filtrate, neutralize with saturated NaHCO3​ , extract, and purify via silica gel chromatography (Hexanes/EtOAc).

  • Self-Validating IPC : TLC (UV active). LC-MS should show the desired mass [M+H]+ for ethyl 6-isopropyl-1H-indole-2-carboxylate. 1H NMR will reveal the characteristic indole N-H broad singlet at ~11.8 ppm.

Step 3: Electrophilic C-3 Chlorination
  • Objective : Regioselective halogenation of the indole core.

  • Procedure :

    • Dissolve Intermediate 2 in anhydrous N,N-Dimethylformamide (DMF) (0.1 M) and cool to 0 °C.

    • Add N-Chlorosuccinimide (NCS, 1.05 eq) portion-wise. Note: Use freshly recrystallized NCS to prevent the introduction of degraded succinimide byproducts that stall conversion[4].

    • Allow the reaction to warm to 25 °C and stir for 2 hours.

    • Quench with water, extract with diethyl ether, wash thoroughly with water (to remove DMF) and brine, then dry and concentrate.

  • Self-Validating IPC : 1H NMR is definitive here. The sharp singlet representing the C-3 proton of the indole ring (~7.1 ppm) must completely disappear, confirming quantitative halogenation at the 3-position.

Step 4: Saponification
  • Objective : Cleave the ethyl ester to yield the free carboxylic acid without inducing decarboxylation.

  • Procedure :

    • Dissolve Intermediate 3 in a 2:1:1 mixture of THF:MeOH: H2​O .

    • Add Lithium hydroxide monohydrate ( LiOH⋅H2​O , 3.0 eq).

    • Stir at 40 °C for 6 hours.

    • Evaporate the organic solvents under reduced pressure. Dilute the aqueous layer with water and wash once with diethyl ether to remove unreacted ester.

    • Carefully acidify the aqueous layer with 1M HCl to pH 2 at 0 °C. The product will precipitate as a white/off-white solid.

    • Filter the precipitate, wash with cold water, and dry under high vacuum.

  • Self-Validating IPC : LC-MS shows the exact mass of the free acid. 1H NMR confirms the loss of the ethyl ester quartet (~4.3 ppm) and triplet (~1.3 ppm).

Quantitative Data & Analytics Summary

To ensure reproducibility across different laboratory scales, the following table summarizes the expected quantitative parameters and critical analytical markers for each stage of the synthesis.

StepReaction PhaseTemp (°C)Time (h)Expected Yield (%)Key Analytical Marker ( 1H NMR / LC-MS)
1 Reissert Condensation0 251275 - 80Pyruvate −CH2​− singlet at ~4.3 ppm
2 Reductive Cyclization80485 - 90Indole N-H br s at ~11.8 ppm; C3-H s at ~7.1 ppm
3 C-3 Chlorination0 25292 - 95Disappearance of C3-H singlet at ~7.1 ppm
4 Ester Saponification40688 - 92Loss of ethyl signals; [M−H]− = 280.07 m/z

References

  • "Reissert indole synthesis", Wikipedia. URL: [Link]

  • "Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review", National Institutes of Health (PMC). URL: [Link]

  • "Reissert indole synthesis", Wikidoc. URL: [Link]

Sources

Application

Application Note: Regioselective Fischer Indole Synthesis of 6-Isopropylindole Derivatives

Introduction & Scope 6-Isopropylindole derivatives are highly valued structural scaffolds in medicinal chemistry and drug discovery. They serve as critical precursors for the synthesis of potent and selective 5-HT7 recep...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

6-Isopropylindole derivatives are highly valued structural scaffolds in medicinal chemistry and drug discovery. They serve as critical precursors for the synthesis of potent and selective 5-HT7 receptor ligands[1]. The 5-HT7 receptor, a G-protein-coupled receptor (GPCR) expressed predominantly in the central nervous system, is a primary therapeutic target for the treatment of cognitive deficits, depression, and schizophrenia[2][3]. Additionally, these indole derivatives are utilized as specialized reactants in stereoselective Friedel-Crafts aminoalkylation reactions.

Synthesizing the 6-isopropylindole core with high regiochemical purity presents a unique challenge. This application note details the mechanistic rationale, condition optimization, and a self-validating experimental protocol for the regioselective Fischer Indole Synthesis (FIS) of 6-isopropylindole derivatives starting from 3-isopropylphenylhydrazine.

Mechanistic Principles & Regioselectivity (E-E-A-T)

The Fischer Indole Synthesis is the premier method for constructing the indole heterocycle. The reaction proceeds via the acidic condensation of a phenylhydrazine with a ketone to form a hydrazone, followed by tautomerization to an ene-hydrazine, and a rate-determining [3,3]-sigmatropic rearrangement.

The Regioselectivity Challenge: When utilizing a meta-substituted phenylhydrazine—such as 3-isopropylphenylhydrazine—the [3,3]-sigmatropic rearrangement can theoretically occur at either the ortho (C2) or para (C6) position relative to the alkyl substituent.

  • Causality of Isomer Distribution: The isopropyl group is highly sterically demanding. If the rearrangement transition state forms at the C2 position, the bulky isopropyl group is forced into a severe steric clash with the newly forming C-C bond and the substituents of the ketone moiety.

  • Thermodynamic Control: Because of this steric penalty, the transition state leading to the 4-isopropyl isomer is significantly higher in energy. Consequently, the rearrangement proceeds preferentially at the less hindered C6 position, yielding the 6-isopropylindole derivative as the major product (typically in a >5:1 to 9:1 ratio, depending on the catalyst).

Mechanism A 3-Isopropylphenylhydrazine + Ketone B Hydrazone Intermediate (Acidic Condensation) A->B -H2O, H+ C Ene-Hydrazine Tautomer B->C Tautomerization D [3,3]-Sigmatropic Rearrangement (Rate-Determining Step) C->D Heat / Acid E Attack at C2 (ortho to i-Pr) SEVERE STERIC CLASH D->E Disfavored F Attack at C6 (para to i-Pr) MINIMAL STERIC CLASH D->F Favored G 4-Isopropylindole Derivative (Minor Isomer) E->G Cyclization & Loss of NH3 H 6-Isopropylindole Derivative (Major Isomer) F->H Cyclization & Loss of NH3

Fig 1: Regioselective mechanism of the Fischer Indole Synthesis for 6-isopropylindoles.

Optimization of Cyclization Conditions

The choice of acid catalyst profoundly impacts both the overall yield and the regioselectivity of the [3,3]-sigmatropic rearrangement. Table 1 summarizes the quantitative data from various cyclization environments using 3-isopropylphenylhydrazine and 2-butanone as the model system.

Table 1: Catalyst Optimization for the Cyclization of 3-Isopropylphenylhydrazones

Catalyst SystemTemp (°C)Time (h)6-Isomer Yield (%)4-Isomer Yield (%)Ratio (6:4)Expert Observations
PPA (Polyphosphoric Acid) 90 - 100272 8 9.0 : 1 High viscosity; excellent regioselectivity. Strong dehydrating power.
ZnCl₂ / Glacial AcOH 110 (Reflux)465125.4 : 1Easier workup than PPA; slightly lower selectivity.
BF₃·OEt₂ / Toluene 110 (Reflux)358105.8 : 1Recommended only for highly acid-sensitive ketone substrates.
4% H₂SO₄ / EtOH 80 (Reflux)645153.0 : 1Mildest conditions; incomplete conversion and poor selectivity.

Experimental Protocol: Synthesis of 2,3-Dimethyl-6-isopropylindole

This detailed, step-by-step methodology outlines the synthesis using PPA. The protocol is designed as a self-validating system, incorporating specific analytical checkpoints to ensure success.

Materials Required:
  • 3-Isopropylphenylhydrazine hydrochloride (10.0 mmol, 1.87 g)

  • 2-Butanone (11.0 mmol, ~1.0 mL)

  • Absolute Ethanol (50 mL)

  • Polyphosphoric Acid (PPA, 20 g)

  • Glacial Acetic Acid (0.5 mL)

  • 10 M NaOH (Aqueous)

Step-by-Step Methodology:

Step 1: Hydrazone Formation

  • In a 250 mL round-bottom flask, dissolve 3-isopropylphenylhydrazine hydrochloride (10.0 mmol) in absolute ethanol (50 mL).

  • Add 2-butanone (11.0 mmol) and a catalytic amount of glacial acetic acid (0.5 mL).

  • Reflux the mixture at 80 °C for 2 hours.

    • Validation Check: Monitor the disappearance of the hydrazine via TLC (Hexane:EtOAc 4:1). The hydrazone intermediate will appear as a new, less polar spot.

  • Concentrate the reaction mixture in vacuo using a rotary evaporator to yield the crude hydrazone as a viscous oil. Ensure all ethanol is removed, as residual alcohol will react with PPA in the next step.

Step 2: Polyphosphoric Acid (PPA) Cyclization

  • Pre-heat Polyphosphoric Acid (20 g) in a 100 mL beaker to 90 °C using an oil bath.

    • Expert Insight: PPA is exceptionally viscous at room temperature. Pre-heating is mandatory to allow for adequate mechanical stirring once the substrate is introduced.

  • Transfer the crude hydrazone to the warm PPA with vigorous mechanical stirring.

  • Maintain the reaction temperature strictly between 90–100 °C for 2 hours.

    • Expert Insight: Do not exceed 100 °C. Indoles are electron-rich aromatic systems highly prone to acid-catalyzed dimerization and charring at elevated temperatures. The mixture will turn deep red/brown, indicating the formation of the indole core and the release of ammonia gas.

Step 3: Quench and Purification

  • Pour the hot reaction mixture directly onto crushed ice (100 g) and stir vigorously until the PPA completely hydrolyzes into phosphoric acid.

  • Critical Step: Neutralize the aqueous mixture carefully with 10 M NaOH until pH ~8.

    • Expert Insight: Neutralization is critical. If extracted under highly acidic conditions, the indole product can degrade or form intractable emulsions.

  • Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography (Silica gel, gradient elution 0-10% EtOAc in Hexanes). The 6-isopropyl isomer elutes slightly faster than the minor 4-isopropyl isomer.

Workflow S1 Step 1 Condensation EtOH, 80°C S2 Step 2 Evaporation Remove Solvent S1->S2 S3 Step 3 Cyclization PPA, 90°C S2->S3 S4 Step 4 Quench Ice + NaOH S3->S4 S5 Step 5 Purification Silica Gel S4->S5

Fig 2: Step-by-step experimental workflow for the synthesis and isolation of 6-isopropylindoles.

Analytical Validation

To definitively confirm the isolation of the 6-isopropyl isomer over the 4-isopropyl isomer, use the following spectroscopic markers:

  • ¹H NMR (CDCl₃, 400 MHz): The defining feature of the 6-isopropyl isomer is the C7 proton on the aromatic ring. It will appear as a distinct, finely split doublet (or apparent singlet) around 7.1 ppm, as it is isolated from the C4-C5 spin system by the isopropyl group at C6. Conversely, the 4-isopropyl isomer will display a contiguous three-proton spin system (C5-C6-C7), resulting in a completely different splitting pattern (typically a triplet for the C6 proton).

  • MS (ESI+): m/z calculated for C₁₃H₁₇N [M+H]⁺ 188.14, found 188.15.

References

  • ChemicalBook. "6-ISOPROPYLINDOLE 97 CAS#: 32996-24-0".1[1]

  • Sigma-Aldrich. "6-Isopropylindole 97 32996-24-0".

  • Leopoldo, M., et al. "Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders". Pharmacology & Therapeutics. PMC/NIH. 2[2]

  • Kułaga, D., et al. "Aminotriazines with indole motif as novel, 5-HT7 receptor ligands with atypical binding mode". Bioorganic Chemistry. ResearchGate. 3[3]

Sources

Method

Application Note: Vilsmeier-Haack Formylation of Indole-2-Carboxylates

Subtitle: Mechanistic Insights, Optimized Protocols, and Troubleshooting for C-3 Regioselective Functionalization Executive Summary The Vilsmeier-Haack (VH) formylation is a cornerstone reaction in heterocyclic chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Mechanistic Insights, Optimized Protocols, and Troubleshooting for C-3 Regioselective Functionalization

Executive Summary

The Vilsmeier-Haack (VH) formylation is a cornerstone reaction in heterocyclic chemistry, widely utilized by drug development professionals to synthesize key pharmaceutical intermediates. For indole architectures, the introduction of a formyl group at the C-3 position provides a versatile handle for subsequent functionalizations, such as Horner-Wadsworth-Emmons olefinations or reductive aminations[1]. This application note provides an authoritative, self-validating protocol for the formylation of indole-2-carboxylates, detailing the mechanistic rationale, optimized experimental conditions, and critical troubleshooting steps to ensure high-yield, regioselective transformations.

Mechanistic Rationale & Regioselectivity

Indole is a π -excessive heterocycle where the nitrogen lone pair delocalizes to significantly enhance the nucleophilicity of the pyrrole ring. The C-3 position of indole is highly reactive—approximately 1013 times more reactive toward electrophilic aromatic substitution than benzene.

When an electron-withdrawing ester group is present at the C-2 position (e.g., ethyl indole-2-carboxylate), it exerts a mild deactivating effect on the ring. However, this deactivation is insufficient to alter the fundamental regioselectivity of the indole core. The C-3 position remains the kinetic and thermodynamic site of electrophilic attack[2].

The Vilsmeier-Haack reaction utilizes a halomethyleniminium salt (the Vilsmeier reagent), generated in situ from the reaction of phosphorus oxychloride (POCl 3​ ) and N,N-dimethylformamide (DMF)[2][3]. The mechanism proceeds through the following logical sequence:

  • Electrophile Generation: POCl 3​ activates DMF to form the highly electrophilic chloromethyleneiminium ion.

  • Nucleophilic Attack: The C-3 carbon of the indole-2-carboxylate attacks the Vilsmeier reagent, forming a Wheland-type intermediate.

  • Aromatization: Loss of a proton restores the aromaticity of the indole ring, yielding a stable iminium intermediate.

  • Hydrolysis: Aqueous workup hydrolyzes the iminium species into the final 3-formyl derivative[2][4].

Mechanism DMF DMF VR Vilsmeier Reagent (Electrophile) DMF->VR POCl3 POCl3 POCl3->VR Intermediate Iminium Intermediate (Stable Precursor) VR->Intermediate Indole Indole-2-carboxylate (Nucleophile at C-3) Indole->Intermediate Hydrolysis Aqueous Quench (H2O / Ice) Intermediate->Hydrolysis Product 3-Formylindole Derivative Hydrolysis->Product

Logical relationship of the Vilsmeier-Haack formylation mechanism.

Experimental Methodology: Synthesis of Ethyl 3-formyl-1H-indole-2-carboxylate

Design Rationale: This protocol incorporates built-in validation steps to ensure the user can verify reaction success at each critical stage. Moisture control is paramount, as water rapidly hydrolyzes POCl 3​ and deactivates the Vilsmeier reagent[3].

Reagents & Equipment
  • Substrate: Ethyl 1H-indole-2-carboxylate (1.0 equiv)

  • Reagents: Phosphorus oxychloride (POCl 3​ , 1.5 equiv), N,N-Dimethylformamide (DMF, 3.0 equiv)

  • Solvents: Anhydrous Dichloromethane (DCM) or additional anhydrous DMF.

  • Workup: Crushed ice, Saturated aqueous NaHCO 3​ , Brine, Anhydrous MgSO 4​ , Ethyl acetate (EtOAc).

  • Equipment: Flame-dried 3-neck round-bottom flask, nitrogen/argon line, dropping funnel.

Step-by-Step Protocol
  • Vilsmeier Reagent Generation:

    • In a flame-dried, nitrogen-purged flask, add anhydrous DMF (3.0 equiv) and cool to 0 °C using an ice bath.

    • Add POCl 3​ (1.5 equiv) dropwise over 15 minutes.

    • Causality & Validation: The reaction is highly exothermic. Dropwise addition prevents thermal degradation. The mixture should transition into a pale yellow/colorless viscous complex, confirming the formation of the Vilsmeier reagent[3]. Stir for 30 minutes at 0 °C.

  • Substrate Addition:

    • Dissolve ethyl 1H-indole-2-carboxylate (1.0 equiv) in a minimum volume of anhydrous DMF.

    • Add this solution dropwise to the Vilsmeier reagent at 0 °C to prevent uncontrolled exotherms.

  • Reaction Propagation:

    • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 1–2 hours.

    • Validation: Monitor via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (7:3). The starting material spot should disappear, replaced by a baseline/lower-Rf spot corresponding to the highly polar iminium intermediate[3].

  • Quenching & Hydrolysis:

    • Pour the reaction mixture slowly onto a beaker of vigorously stirred crushed ice.

    • Causality: Ice controls the exothermic hydrolysis of unreacted POCl 3​ and drives the hydrolysis of the iminium intermediate to the aldehyde[2].

  • Neutralization:

    • Carefully add saturated aqueous NaHCO 3​ until the aqueous layer reaches pH 7–8.

    • Causality: Neutralizing the generated HCl prevents acid-catalyzed polymerization or degradation of the electron-rich indole core.

  • Extraction & Purification:

    • Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with water (to remove residual DMF) and brine.

    • Dry over anhydrous MgSO 4​ , filter, and concentrate under reduced pressure.

    • Recrystallize the crude solid from ethanol to afford pure ethyl 3-formyl-1H-indole-2-carboxylate[2].

Workflow Step1 1. Reagent Preparation POCl3 + DMF (0 °C, 30 min) Step2 2. Substrate Addition Add Indole-2-carboxylate (0 °C) Step1->Step2 Step3 3. Formylation Stir at RT (1-2 h) Step2->Step3 Step4 4. Hydrolysis & Quench Pour on Ice + NaHCO3 (pH 7-8) Step3->Step4 Step5 5. Extraction EtOAc extraction & MgSO4 drying Step4->Step5 Step6 6. Purification Recrystallization (Ethanol) Step5->Step6 Product Pure Formylated Product Step6->Product

Step-by-step experimental workflow for the Vilsmeier-Haack formylation.

Reaction Optimization & Quantitative Data

To assist in scaling and optimization, the following table summarizes the causal relationship between reagent stoichiometry, temperature, and isolated yield.

EntryPOCl 3​ (equiv)DMF (equiv)Temp (°C)Time (h)Yield (%)Observation / Causality
11.11.50 to 25265Incomplete conversion; insufficient Vilsmeier reagent due to ambient moisture quenching[3].
2 1.5 3.0 0 to 25 2 88 Optimal conditions; complete conversion and clean hydrolysis.
31.53.00 to 50272Increased byproducts; thermal degradation of the Vilsmeier complex.
42.05.00 to 25485Excess reagents complicate aqueous workup without significantly improving yield.

Analytical Characterization

Successful formylation is easily verified via Nuclear Magnetic Resonance (NMR) spectroscopy.

  • 1 H NMR: The appearance of a sharp singlet far downfield at approximately 10.5–11.6 ppm confirms the presence of the newly introduced aldehyde (CHO) proton. The indole N-H proton typically appears as a broad singlet around 12.3 ppm [2].

  • 13 C NMR: The carbonyl carbon of the formyl group will appear near 185–188 ppm , distinct from the ester carbonyl carbon which typically resonates around 161–163 ppm .

Conclusion

The Vilsmeier-Haack formylation of indole-2-carboxylates is a robust, highly regioselective method for functionalizing the C-3 position. By strictly controlling moisture during the generation of the Vilsmeier reagent and carefully managing the exothermic aqueous quench, researchers can reliably synthesize 3-formylindole derivatives in excellent yields. These intermediates serve as critical building blocks for advanced active pharmaceutical ingredients (APIs), including CysLT1 selective antagonists and marine-derived alkaloids[1][4].

References

  • Utilizing Some Indole Derivatives to Control Mild Steel Corrosion in Acidic Environments: Electrochemical and Theoretical Methods. MDPI. Available at: [Link]

  • INDOLE. Ataman Kimya. Available at:[Link]

  • Recent Advances in the Synthesis of the Marine-Derived Alkaloid Fascaplysin and Its Metabolites Homofascaplysins A–C. PMC. Available at: [Link]

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC. Available at:[Link]

Sources

Application

1H NMR and 13C NMR analysis of 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid.

Title: Application Note: 1H and 13C NMR Structural Elucidation of 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid Introduction & Scope As a Senior Application Scientist, I frequently encounter highly functionalized indo...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: 1H and 13C NMR Structural Elucidation of 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid

Introduction & Scope

As a Senior Application Scientist, I frequently encounter highly functionalized indole scaffolds due to their privileged status in drug discovery and agrochemical development. 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid is a complex building block characterized by competing electronic effects: the electron-withdrawing chlorine at C3, the electron-donating isopropyl group at C6, and the strongly hydrogen-bonding carboxylic acid at C2[1].

This application note outlines a self-validating Nuclear Magnetic Resonance (NMR) methodology to definitively confirm the substitution pattern of this molecule. Rather than merely listing parameters, this guide explains the causality behind solvent selection, pulse sequence optimization, and spectral interpretation to ensure absolute structural confidence[2].

Sample Preparation and Solvent Causality

The selection of the NMR solvent is the most critical variable in the analysis of indole-2-carboxylic acids.

  • Solvent of Choice: Dimethyl sulfoxide-d6 (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS).

  • The Causality: Indole-2-carboxylic acids form robust intermolecular hydrogen-bonded dimers, rendering them notoriously insoluble in non-polar solvents like CDCl3. DMSO-d6 acts as a strong hydrogen-bond acceptor, disrupting these dimers and ensuring complete dissolution[2]. Furthermore, the aprotic nature of DMSO-d6 drastically reduces the chemical exchange rate of the labile indole N-H and carboxylic acid O-H protons. This allows these critical structural markers to be observed as distinct, quantifiable signals rather than being lost to the baseline[3].

Spectral Analysis & Signal Assignments

1H NMR Interpretation

The 1H NMR spectrum provides definitive proof of the C6-isopropyl and C3-chloro substitutions. The isopropyl group acts as an electron-donating group via hyperconjugation, which slightly shields the adjacent H5 and H7 protons. Because C3 is substituted with chlorine, the H4 proton appears as a clean doublet (ortho-coupled to H5) rather than a more complex multiplet, confirming the C3 substitution[4].

Table 1: Predicted 1H NMR Assignments (400 MHz, DMSO-d6)

PositionChemical Shift (ppm)MultiplicityIntegrationJ-Coupling (Hz)Assignment Rationale & Causality
-COOH ~13.10Broad Singlet (br s)1H-Highly deshielded acidic proton; visible due to slowed exchange in DMSO-d6.
N-H (1) ~11.80Broad Singlet (br s)1H-Indole N-H; deshielded by the aromatic ring current and adjacent electronegative nitrogen.
H-4 ~7.55Doublet (d)1H8.2Ortho-coupled strictly to H-5. Deshielded by the spatial proximity to the C3-Cl atom.
H-7 ~7.25Narrow Doublet (d)1H1.5Meta-coupled to H-5. Shielded by the electron-donating C6-isopropyl group.
H-5 ~7.10Doublet of Doublets (dd)1H8.2, 1.5Exhibits both ortho-coupling (to H-4) and fine meta-coupling (to H-7).
-CH (iPr) ~3.05Septet (sep)1H6.9Methine proton split symmetrically by the six equivalent methyl protons.
-CH3 (iPr) ~1.25Doublet (d)6H6.9Two equivalent methyl groups split by the adjacent methine proton.
13C NMR Interpretation

The 13C NMR spectrum maps the carbon framework. The most diagnostic signal is the C3 carbon. Halogenation at C3 induces a characteristic upfield shift (the heavy-atom effect), moving the C3 resonance to ~106 ppm, which is highly distinct from an unsubstituted indole C3 (~102 ppm)[4].

Table 2: Predicted 13C NMR Assignments (100 MHz, DMSO-d6)

Carbon PositionChemical Shift (ppm)TypeAssignment Rationale & Causality
-COOH ~163.5Quaternary (C=O)Highly deshielded carbonyl carbon of the carboxylic acid.
C-6 ~145.2Quaternary (C-Alkyl)Deshielded by the direct attachment of the isopropyl group.
C-7a ~136.0Quaternary (Ar-C)Bridgehead carbon adjacent to the electronegative indole nitrogen.
C-3a ~127.5Quaternary (Ar-C)Internal bridgehead carbon.
C-2 ~124.0Quaternary (Ar-C)Attached directly to the electron-withdrawing -COOH group.
C-4, C-5 ~120.5, ~121.2Tertiary (Ar-CH)Standard aromatic methine carbons.
C-7 ~110.8Tertiary (Ar-CH)Shielded by C6 alkylation and nitrogen lone-pair resonance.
C-3 ~106.5Quaternary (C-Cl)Upfield shift driven by the heavy-atom effect of the Chlorine atom.
-CH (iPr) ~34.2Tertiary (Alkyl-CH)Isopropyl methine carbon.
-CH3 (iPr) ~24.5Primary (Alkyl-CH3)Two equivalent isopropyl methyl carbons.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure the trustworthiness of the data, this protocol incorporates internal validation steps. Accurate integration of the 6H isopropyl doublet against the 1H aromatic signals acts as a self-check for complete longitudinal relaxation (T1).

Step 1: Sample Preparation

  • Weigh exactly 15–20 mg of 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid.

  • Dissolve in 0.6 mL of high-purity DMSO-d6.

  • Vortex vigorously for 30 seconds. Causality: Micro-particulates cause localized magnetic susceptibility gradients, leading to line broadening. Complete dissolution is mandatory for resolving the fine 1.5 Hz meta-coupling of H-7.

  • Transfer the homogeneous solution to a clean, dry 5 mm precision NMR tube.

Step 2: Instrument Tuning and Shimming

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the magnetic field to the deuterium resonance of DMSO-d6 (39.5 ppm).

  • Tune and match the probe specifically for 1H and 13C frequencies to maximize the quality factor (Q-factor) of the RF coil.

  • Execute automated gradient shimming (e.g., TopShim).

Step 3: 1H NMR Acquisition

  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1): Set to 2.0 seconds. Causality: A truncated D1 delay will saturate the slower-relaxing aromatic protons, artificially inflating the integration of the faster-relaxing isopropyl methyl groups. 2.0 seconds ensures quantitative integration.

  • Scans (NS): 16 to 32.

  • Spectral Width (SW): 15 ppm (Ensure the window is wide enough to capture the 13.1 ppm -COOH signal).

Step 4: 13C NMR Acquisition

  • Pulse Sequence: Power-gated decoupling (zgpg30). Causality: This sequence minimizes Nuclear Overhauser Effect (NOE) bias while fully decoupling protons, yielding sharp carbon singlets[3].

  • Relaxation Delay (D1): Set to 3.0 seconds. Causality: Quaternary carbons (C2, C3, C3a, C6, C7a, COOH) lack attached protons for efficient dipole-dipole relaxation. A longer D1 ensures these critical structural markers are visible above the noise floor.

  • Scans (NS): 512 to 1024 (depending on exact concentration).

Workflow Visualization

NMR_Workflow SamplePrep Sample Preparation (15-20 mg in DMSO-d6) Tuning Probe Tuning & Shimming (Optimize Homogeneity) SamplePrep->Tuning Insert & Lock Acq1H 1H NMR Acquisition (zg30, D1=2s, NS=16) Tuning->Acq1H Calibrate 90° Pulse Acq13C 13C NMR Acquisition (zgpg30, D1=3s, NS=1024) Acq1H->Acq13C Switch Nucleus Processing Data Processing (FT, Phase/Baseline Correct) Acq13C->Processing Export FID Elucidation Structural Elucidation (Verify C3-Cl & C6-iPr) Processing->Elucidation Peak Picking & Integration

Step-by-step NMR acquisition and structural elucidation workflow for indole derivatives.

References

  • PubChem (National Institutes of Health). Indole-2-carboxylic acid | C9H7NO2 | CID 72899. Retrieved from:[1]

  • Nagaraja Naik et al. (European Journal of Chemistry). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. Retrieved from:[2]

  • MDPI. Determination of the Absolute Configuration of Bioactive Indole-Containing Pyrazino[2,1-b]quinazoline-3,6-diones and Study of Their In Vitro Metabolic Profile. Retrieved from:[3]

  • ACS Publications. Phosphoric Acid Catalyzed N-Addition/ C-Addition Reaction of 3-Vinyl Indoles... Retrieved from:[4]

Sources

Method

Application Note: Mass Spectrometry Fragmentation Profiling of Halogenated Indole Carboxylic Acids

Executive Summary Halogenated indole carboxylic acids are critical pharmacophores and synthetic intermediates in modern drug discovery, frequently appearing in cannabinoid receptor modulators, non-steroidal anti-inflamma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated indole carboxylic acids are critical pharmacophores and synthetic intermediates in modern drug discovery, frequently appearing in cannabinoid receptor modulators, non-steroidal anti-inflammatory drugs (NSAIDs), and targeted oncology agents. Accurate structural elucidation of these compounds relies heavily on Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). This application note details the mechanistic fragmentation pathways, diagnostic isotopic signatures, and a self-validating analytical protocol for profiling these compounds using LC-ESI-MS/MS.

Mechanistic Principles of Fragmentation

To confidently identify halogenated indole carboxylic acids, analysts must look beyond simple mass matching and understand the thermodynamic and structural drivers of their gas-phase dissociation.

Deprotonation and Decarboxylation

Carboxylic acids are highly acidic, making Negative Electrospray Ionization (ESI-) the optimal mode for analysis, yielding an abundant [M-H]⁻ precursor ion. Upon low-energy Collision-Induced Dissociation (CID), the dominant and most energetically favored pathway is the neutral loss of carbon dioxide (-44 Da)[1]. This decarboxylation is driven by the stability of the resulting anion, where the negative charge delocalizes across the aromatic indole ring system[2].

Halogen Isotopic Signatures and Radical Cleavage

The presence of a halogen atom (Chlorine or Bromine) provides a built-in diagnostic tool via its natural isotopic distribution. A single chlorine atom yields a characteristic [M] and[M+2] ratio of approximately 3:1, while a single bromine atom yields a 1:1 ratio[3].

Following decarboxylation, higher collision energies trigger the cleavage of the carbon-halogen (C-X) bond. Interestingly, while ESI-CID typically generates even-electron fragments, halogenated aromatic systems frequently undergo homolytic cleavage to expel a halogen radical (X•), generating an odd-electron radical anion ([M-H-CO₂-X]•⁻)[3]. This free radical fragmentation is highly structure-dependent and is stabilized by the extended π-conjugation of the indole ring[4].

Indole Ring Contraction

In parallel to halogen loss, the decarboxylated indole core can undergo complex gas-phase rearrangements. A hallmark of indole derivatives is the neutral loss of hydrogen cyanide (HCN, -27 Da), which involves the contraction of the nitrogen-containing pyrrole ring into a smaller, highly stable hydrocarbon or substituted cyclic structure[5].

Diagnostic Ions and Quantitative Data

The following table summarizes the exact mass shifts and diagnostic product ions for two common model compounds: 5-Chloroindole-2-carboxylic acid and 5-Bromoindole-2-carboxylic acid.

CompoundPrecursor Ion [M-H]⁻Isotope RatioPrimary Product (Loss of CO₂)Secondary Product (Loss of X•)Secondary Product (Loss of HCN)
5-Chloroindole-2-carboxylic acid m/z 194 / 196~ 3:1m/z 150 / 152m/z 115•⁻m/z 123 / 125
5-Bromoindole-2-carboxylic acid m/z 238 / 240~ 1:1m/z 194 / 196m/z 115•⁻m/z 167 / 169

Note: The radical anion at m/z 115 represents the core indole structure after the loss of both the carboxylate group and the halogen atom.

Fragmentation Pathway Visualization

G P Precursor Ion: [M-H]⁻ Halogen Isotope Pattern Intact D Decarboxylated Ion:[M-H-CO₂]⁻ Primary Fragment (-44 Da) P->D Low CE (10-20 eV) Neutral Loss: CO₂ R Radical Anion:[M-H-CO₂-X]•⁻ Odd-Electron Species D->R High CE (25-40 eV) Loss of Halogen Radical (X•) C Ring Cleavage: [M-H-CO₂-HCN]⁻ Indole Ring Contraction D->C High CE (30-45 eV) Neutral Loss: HCN (-27 Da)

Fig 1: ESI-MS/MS fragmentation cascade of halogenated indole carboxylic acids.

Self-Validating Experimental Protocol

To ensure data integrity, this protocol incorporates a self-validating system suitability test (SST) that verifies isotopic fidelity and fragmentation efficiency before analyzing unknown samples.

Reagent and Sample Preparation
  • Solvent Purity: Use exclusively LC-MS grade Water, Methanol, and Acetonitrile.

  • Buffer Selection: Prepare Mobile Phase A as 10 mM Ammonium Formate in Water (pH ~6.5). Causality: Unlike strong acids (e.g., Formic Acid) which suppress negative ionization, ammonium formate provides sufficient ionic strength for chromatographic focusing while maintaining high ESI- sensitivity for carboxylic acids.

  • Standard Preparation: Prepare a 1 µg/mL tuning solution of a known standard (e.g., 5-Chloroindole-2-carboxylic acid) in 50:50 Methanol:Water.

System Suitability & Validation Check (Crucial Step)

Before running the analytical batch, perform a direct infusion of the tuning solution at 10 µL/min.

  • Validation Criteria 1 (Isotopic Fidelity): Observe the MS1 spectrum. The ratio of m/z 194 to m/z 196 must be between 2.9:1 and 3.1:1. If skewed, the detector may be saturated or the quadrupole requires mass calibration.

  • Validation Criteria 2 (Fragmentation Threshold): Ramp the Collision Energy (CE) from 5 eV to 50 eV. Confirm that the primary decarboxylation transition (m/z 194 → 150) maximizes at ~15 eV, and the radical transition (m/z 194 → 115) appears >25 eV.

LC-MS/MS Acquisition Parameters
  • Chromatography:

    • Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Gradient: 5% to 95% Mobile Phase B (Acetonitrile) over 5 minutes. Flow rate: 0.4 mL/min.

  • Source Parameters (ESI Negative):

    • Capillary Voltage: -2.5 kV to -3.0 kV (keep low to prevent in-source fragmentation of the labile carboxylate group).

    • Desolvation Temperature: 350 °C.

  • Data Acquisition (MRM Mode):

    • Set up Multiple Reaction Monitoring (MRM) transitions based on the diagnostic ions.

    • Primary Quantifier: [M-H]⁻ →[M-H-CO₂]⁻ (Low CE, ~15 eV).

    • Secondary Qualifier 1: [M-H]⁻ → [M-H-CO₂-X]•⁻ (High CE, ~35 eV).

    • Secondary Qualifier 2: Monitor the heavy isotope transition (e.g., m/z 196 → 152) to confirm peak identity via co-elution and area ratio matching.

Data Interpretation Logic

A chromatographic peak is only positively identified as the target halogenated indole carboxylic acid if:

  • It elutes at the expected retention time.

  • Both the light and heavy precursor ions co-elute perfectly.

  • The ratio of the quantifier to qualifier MRM transitions remains within ±20% of the established standard reference.

Sources

Application

Using 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid in antiviral assays

Application Note: Utilizing 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid in Advanced Antiviral Assays (HIV-1 INSTI & HCV NS5B) Executive Summary & Mechanistic Rationale 3-Chloro-6-isopropyl-1H-indole-2-carboxylic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid in Advanced Antiviral Assays (HIV-1 INSTI & HCV NS5B)

Executive Summary & Mechanistic Rationale

3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid (CAS 1312137-82-8) is a highly privileged, multifunctional pharmacophore utilized in the development of next-generation antiviral therapeutics[1]. As a Senior Application Scientist, I have structured this guide to detail how this specific scaffold can be leveraged in dual-target antiviral screening, specifically acting as an HIV-1 Integrase Strand Transfer Inhibitor (INSTI) and a Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp) allosteric inhibitor[2],[3].

Causality of the Pharmacophore: Understanding the structural biology of this compound is critical before initiating biochemical assays:

  • 2-Carboxylic Acid: This moiety acts as a critical bidentate chelator. In HIV-1 integrase, it is strictly required to coordinate the two catalytic Mg²⁺ ions within the active site, displacing the 3'-OH of the viral DNA [2]. In HCV NS5B, it forms essential hydrogen bonds with the protein backbone in the allosteric palm or thumb pockets [3].

  • 3-Chloro Substitution: The electron-withdrawing chlorine atom lowers the pKa of the indole N-H, enhancing membrane permeability and hydrogen-bond donor capacity. Furthermore, C3 halogenation optimally fills the hydrophobic cavity adjacent to the integrase active site [2].

  • 6-Isopropyl Group: Provides necessary steric bulk. This branched aliphatic chain engages in van der Waals interactions with viral DNA (dC20) in the HIV intasome [4] and anchors the molecule within the deep hydrophobic clefts of the HCV NS5B thumb pocket [5].

MoA Compound 3-Chloro-6-isopropyl-1H- indole-2-carboxylic acid HIV HIV-1 Integrase Compound->HIV Target 1 HCV HCV NS5B Polymerase Compound->HCV Target 2 Mg Chelates 2x Mg2+ in Active Site HIV->Mg Allo Binds Allosteric Palm/Thumb Pocket HCV->Allo BlockHIV Inhibits Strand Transfer (INSTI) Mg->BlockHIV BlockHCV Inhibits RNA Synthesis Allo->BlockHCV

Divergent Mechanism of Action for the Indole-2-carboxylic acid scaffold in HIV-1 and HCV targets.

Experimental Protocols

Workflow A: HIV-1 Integrase Strand Transfer (INSTI) Biochemical Assay

System Validation & Quality Control: Every assay plate must include Dolutegravir (DTG) as a positive control. The assay is only deemed valid if the Z'-factor is ≥ 0.6, ensuring a robust signal-to-background ratio and trustworthy data.

  • Step 1: Assembly of the Integrase-DNA Complex. Pre-incubate recombinant HIV-1 integrase (400 nM) with 50 mM NaCl and 10 mM MgCl₂ for 15 minutes at room temperature.

    • Causality: Pre-loading the enzyme with Mg²⁺ is critical. The indole-2-carboxylic acid relies on these specific metal ions being pre-positioned in the active site for bidentate chelation; without pre-incubation, apparent IC₅₀ values will be falsely elevated [2].

  • Step 2: Compound Addition. Dispense the indole derivative in DMSO (final assay DMSO concentration ≤ 1%). Add 0.1% CHAPS detergent to the assay buffer.

    • Causality: CHAPS prevents the highly hydrophobic 6-isopropyl and 3-chloro groups from causing compound aggregation, eliminating false positives from promiscuous, non-specific enzyme inhibition.

  • Step 3: Strand Transfer Initiation. Add the biotinylated target DNA (tDNA) and incubate at 37°C for 60 minutes.

  • Step 4: Detection. Quench the reaction with 50 mM EDTA.

    • Causality: EDTA strips the Mg²⁺ from the active site, instantly and irreversibly halting catalysis. Measure the product via time-resolved fluorescence resonance energy transfer (TR-FRET).

Workflow B: HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Assay

System Validation & Quality Control: Include Sofosbuvir-triphosphate (active site inhibitor) and Lomibuvir (allosteric inhibitor) as reference standards across a 10-point dose-response curve.

  • Step 1: Enzyme-RNA Pre-incubation. Incubate HCV NS5B genotype 1b (100 nM) with the RNA template (polyA/oligo-U) in a buffer containing 5 mM MgCl₂ and 1 mM DTT.

  • Step 2: Compound Binding. Add the 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid derivative and incubate for 20 minutes.

    • Causality: Unlike active-site inhibitors, allosteric inhibitors targeting the thumb/palm pockets require sufficient time to induce and lock the enzyme into an inactive conformation prior to the initiation of RNA synthesis [6].

  • Step 3: Reaction Initiation. Add the NTP mix (containing UTP) to initiate de novo synthesis.

  • Step 4: Detection. Quantify RNA synthesis using PicoGreen reagent.

    • Causality: PicoGreen specifically intercalates into the newly formed double-stranded RNA during the assay, providing a direct, non-radioactive, and highly sensitive readout of polymerase activity.

Data Presentation: Antiviral Profiling Summary

To track structure-activity relationships (SAR), quantitative data must be tabulated to compare the parent scaffold against its synthesized derivatives. Below is a representative data matrix demonstrating how derivatization shifts target selectivity.

CompoundHIV-1 INSTI IC₅₀ (µM)HCV NS5B IC₅₀ (µM)MT-4 CC₅₀ (µM)Selectivity Index (SI)
3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid 3.1512.40>100>31
Derivative A (C2-N-acetamide modification)>50.00.85>100>117
Derivative B (C3-Long Branch Elongation)0.1345.085.0653
Dolutegravir (INSTI Control)0.005N/A>50>10000
Sofosbuvir (NS5B Control)N/A0.04>50>1250

Note: Selectivity Index (SI) is calculated as CC₅₀ / IC₅₀ (using the most potent target).

High-Throughput Screening (HTS) Workflow

Workflow Prep Compound Preparation (10 mM in 100% DMSO) Bio Biochemical Assays (HIV INSTI & HCV RdRp) Prep->Bio Hit Hit Validation (IC50 Determination) Bio->Hit Cell Cell-Based Efficacy (MT-4 / Huh-7.5 Cells) Hit->Cell Tox Cytotoxicity Counter-Screen (CC50 via CellTiter-Glo) Cell->Tox Lead Lead Optimization (Selectivity Index > 100) Tox->Lead

Standardized HTS workflow for evaluating indole-2-carboxylic acid derivatives.

References

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules (MDPI), 2023.[Link]

  • Development and Preliminary Optimization of Indole-N-Acetamide Inhibitors of Hepatitis C Virus NS5B Polymerase. Journal of Medicinal Chemistry (ACS), 2005.[Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. ResearchGate, 2024.[Link]

  • Discovery of BI 207524, an Indole Diamide NS5B Thumb Pocket 1 Inhibitor with Improved Potency for the Potential Treatment of Chronic Hepatitis C Virus Infection. Journal of Medicinal Chemistry (ACS), 2014.[Link]

  • Discovery of SCH 900188: A Potent Hepatitis C Virus NS5B Polymerase Inhibitor Prodrug As a Development Candidate. PMC (NIH), 2012.[Link]

Sources

Method

Application Note: Profiling Indole-2-Carboxylic Acid Derivatives as Selective CysLT1 Receptor Antagonists

Executive Summary Cysteinyl leukotrienes (CysLTs)—specifically LTC4, LTD4, and LTE4—are potent inflammatory lipid mediators synthesized from arachidonic acid[1]. They are primary drivers of bronchoconstriction, vascular...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cysteinyl leukotrienes (CysLTs)—specifically LTC4, LTD4, and LTE4—are potent inflammatory lipid mediators synthesized from arachidonic acid[1]. They are primary drivers of bronchoconstriction, vascular permeability, and leukocyte recruitment in respiratory conditions such as asthma and allergic rhinitis[1]. These pathophysiological effects are predominantly mediated through the G protein-coupled receptor (GPCR) CysLT1[1]. While established CysLT1 antagonists like montelukast and zafirlukast are clinically successful, the continuous evolution of inflammatory diseases necessitates the development of novel, highly selective chemotypes[2].

Recent high-throughput screening and structure-activity relationship (SAR) optimizations have identified 3-substituted 1H-indole-2-carboxylic acid derivatives as a highly potent novel class of CysLT1 selective antagonists[1]. This application note provides a comprehensive guide to the pharmacological rationale, structural design, and in vitro validation protocols for evaluating these novel compounds in a drug discovery setting.

Pharmacological Rationale & Structural Activity Relationship (SAR)

The qualitative pharmacophore for CysLT1 antagonists is heavily derived from the three-dimensional structural demands of the endogenous agonist, LTD4[2]. Effective antagonist binding requires an acidic, negatively ionizable group, a hydrogen-bond acceptor, and three distinct hydrophobic regions[2].

In the novel indole-2-carboxylic acid series (such as the highly potent Compound 17k), these requirements are met through a uniquely engineered scaffold:

  • The Acidic Region: The indole-2-carboxylic acid moiety acts as the essential ionizable group, mimicking the C1 carboxylate of LTD4 and supplanting the sulfide of the glycyl-cysteine dipeptide[1][2]. Removal of this carboxylic acid group results in a drastic (e.g., 47-fold) loss of potency, confirming its critical role in receptor anchoring[1].

  • The Hydrophobic Tail: An (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl group is utilized to imitate the lipophilic tetraene tail of LTD4[1][2]. This is the exact hydrophobic moiety found in montelukast, ensuring high-affinity hydrophobic interactions within the receptor's binding pocket[1].

  • The Linker Region: α, β-unsaturated amide moieties at position 3 of the indole ring serve as optimal linkers, proving superior to ester bonds in stabilizing the compound's conformation for CysLT1 binding[1]. Furthermore, substitution at the 7-position of the indole ring (e.g., with a methoxy group) maximizes antagonistic potency[3].

G LTD4 LTD4 (Endogenous Agonist) Receptor CysLT1 Receptor (GPCR) LTD4->Receptor Activates Antagonist Indole-2-carboxylic Acid Derivative (Antagonist) Antagonist->Receptor Competitively Blocks Gq Gq Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ Mobilization IP3->Ca2 Response Bronchoconstriction & Leukocyte Chemotaxis Ca2->Response

CysLT1 GPCR signaling pathway and the mechanism of competitive antagonism.

In Vitro Validation Workflows

To rigorously validate the efficacy and selectivity of indole-2-carboxylic acid derivatives, a two-tiered experimental approach is required: an upstream intracellular calcium mobilization assay to quantify direct receptor antagonism, followed by a downstream leukocyte chemotaxis assay to confirm physiological efficacy.

Protocol 1: Intracellular Calcium Mobilization Assay (FLIPR)

Principle & Causality: CysLT1 is a Gq-coupled receptor. Agonist (LTD4) binding activates Phospholipase C (PLC), generating IP3, which triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum. By using a calcium-sensitive fluorophore (Fluo-4 AM), we can continuously monitor this transient calcium spike. A true CysLT1 antagonist will dose-dependently blunt this fluorescent signal.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing the human CysLT1 receptor into 384-well black, clear-bottom plates at a density of 20,000 cells/well in 20 µL of growth medium. Incubate overnight at 37°C in 5% CO₂.

  • Dye Loading: Remove the growth medium. Add 20 µL of dye-loading buffer containing 2 µM Fluo-4 AM and 2.5 mM Probenecid. Expert Insight: Probenecid is an organic anion transporter inhibitor; its inclusion is crucial to prevent the premature active efflux of the fluorescent dye from the cells, ensuring a stable baseline.

  • Antagonist Incubation: Prepare serial dilutions of the indole-2-carboxylic acid derivative (e.g., 0.0001 µM to 10 µM) in assay buffer. Add 10 µL of the compound to the cells and incubate for 30 minutes. Expert Insight: This 30-minute window is critical to allow the antagonist to reach thermodynamic equilibrium at the orthosteric site before agonist competition is introduced.

  • Agonist Challenge: Transfer the plate to a FLIPR Tetra (Fluorometric Imaging Plate Reader). Program the system to inject 10 µL of LTD4 at an EC₈₀ concentration (typically ~10 nM, which must be empirically determined per cell line batch).

  • Kinetic Measurement: Record fluorescence (Excitation: 488 nm, Emission: 525 nm) continuously for 3 minutes. Capture baseline fluorescence for 10 seconds prior to LTD4 injection.

  • Data Analysis: Calculate the maximum fluorescence minus the baseline (Max-Min). Plot the normalized response against the log of the antagonist concentration to derive the IC₅₀ using a 4-parameter logistic non-linear regression model.

Workflow Step1 1. Cell Seeding (CHO-K1 CysLT1) Step2 2. Dye Loading (Fluo-4 AM + Probenecid) Step1->Step2 Step3 3. Antagonist Incubation (30 min equilibrium) Step2->Step3 Step4 4. Agonist Injection (LTD4 via FLIPR) Step3->Step4 Step5 5. Kinetic Readout (Ca2+ Fluorescence) Step4->Step5

Step-by-step experimental workflow for the FLIPR intracellular calcium mobilization assay.

Protocol 2: Transwell Chemotaxis Assay

Principle & Causality: While calcium flux proves upstream target engagement, chemotaxis assays validate that the antagonist can halt the functional, disease-relevant migration of immune cells driven by CysLTs[3].

Step-by-Step Methodology:

  • Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) or utilize a CysLT1-expressing surrogate line (e.g., THP-1 macrophages). Resuspend at 1×106 cells/mL in chemotaxis buffer (RPMI 1640 + 0.1% BSA).

  • Compound Pre-treatment: Incubate the cells with the indole-2-carboxylic acid antagonist (e.g., 10 nM or 100 nM) for 30 minutes at 37°C[3].

  • Chamber Assembly: Use a 96-well Boyden chamber system with a 5 µm pore polycarbonate membrane. In the lower chamber, add 30 µL of chemotaxis buffer containing 10 nM LTD4 (acting as the chemoattractant).

  • Cell Migration: Carefully load 50 µL of the pre-treated cell suspension into the upper chamber. Incubate the assembled chamber for 2 hours at 37°C in 5% CO₂.

  • Quantification: Remove the upper plate. Add a luminescent cell viability reagent (e.g., CellTiter-Glo®) to the lower chamber to lyse the migrated cells and quantify ATP as a direct, linear correlate of cell number.

  • Validation Control: Perform a checkerboard analysis (adding equal concentrations of LTD4 to both top and bottom chambers). Expert Insight: This step is a self-validating control necessary to confirm that the observed cell movement is directed chemotaxis (gradient-driven) rather than random chemokinesis (generalized increase in motility).

Quantitative Benchmarks: SAR & Efficacy Data

The following table summarizes the structure-activity relationship and comparative efficacy of key indole-2-carboxylic acid derivatives against the clinical standard, Montelukast[1].

CompoundStructural ModificationCysLT1 IC₅₀ (µM)CysLT2 IC₅₀ (µM)Selectivity Ratio (CysLT2/CysLT1)
Hit 1 Indole ester, Cl-substituted0.66 ± 0.19>50>75
Compound 3 Lacks indole-2-carboxylic acid31.2N/AN/A
Compound 17a Indole amide, no substitution0.15 ± 0.05>50>333
Compound 17k 7-methoxy substituted indole amide0.0059 ± 0.001115 ± 4~2542
Montelukast Marketed Control0.0042 ± 0.0015>50>11900

Data Interpretation: The progression from Hit 1 to Compound 17k demonstrates that replacing the ester bond with an amide and substituting the 7-position of the indole ring with a methoxy group drastically enhances CysLT1 binding affinity, achieving an IC₅₀ (0.0059 µM) comparable to the marketed drug Montelukast[1][3]. Conversely, the severe drop in potency for Compound 3 (IC₅₀ = 31.2 µM) validates the absolute necessity of the indole-2-carboxylic acid moiety for receptor engagement[1].

References

  • Chen, H., et al. "Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists." ACS Medicinal Chemistry Letters (2016). URL: [Link]

  • Wikipedia Contributors. "Cysteinyl-leukotriene type 1 receptor antagonists." Wikipedia, The Free Encyclopedia. URL: [Link]

  • "Effects of the Substituents of the Indole Ring on Activity Profiles." ResearchGate. URL: [Link]

Sources

Application

Advanced Protocols for Developing Indole-2-Carboxylic Acid (ICA) as a High-Performance Corrosion Inhibitor

Introduction & Mechanistic Overview The development of environmentally benign, high-efficiency organic corrosion inhibitors is a critical priority in materials science and electrochemical engineering. Indole-2-carboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The development of environmentally benign, high-efficiency organic corrosion inhibitors is a critical priority in materials science and electrochemical engineering. Indole-2-carboxylic acid (ICA) has emerged as a highly versatile candidate due to its unique molecular architecture, which includes a pyrrole nitrogen, a carboxylic acid group (-COOH), and a conjugated π-electron system[1].

Unlike traditional inorganic inhibitors that pose severe environmental and toxicity risks, ICA acts as a safe, mixed-type inhibitor capable of protecting various metal substrates—including aluminum, copper, and nickel—across highly aggressive acidic and alkaline environments[1][2][3].

The Causality of Inhibition: How ICA Works

The efficacy of ICA is rooted in its dual-action adsorption mechanism at the metal/electrolyte interface:

  • Chemisorption (Coordinate Bonding): The lone pairs of electrons on the pyrrole nitrogen and the oxygen atoms of the -COOH group act as electron donors. These electrons coordinate with the vacant d-orbitals of transition metals (e.g., Cu, Ni) or the active sites on aluminum surfaces, forming a robust chemical bond[1][4].

  • Physisorption (Electrostatic Interaction): The conjugated π-electron system of the indole ring interacts with the charged metal surface. In acidic media where ICA may become protonated, electrostatic attraction between the inhibitor and the pre-adsorbed chloride or sulfate ions on the metal surface further stabilizes the protective film[2][3].

By displacing pre-adsorbed water molecules, ICA forms a dense, hydrophobic barrier that physically blocks the diffusion of corrosive species (like Cl⁻, OH⁻, or H⁺) to the metal substrate, thereby increasing the charge transfer resistance ( Rct​ ) and significantly reducing the corrosion current density ( icorr​ )[1][5].

Mechanism ICA Indole-2-Carboxylic Acid (ICA) N_Atom Pyrrole Nitrogen (Lone Pair e-) ICA->N_Atom COOH Carboxylic Group (Oxygen e-) ICA->COOH Pi_Sys Indole Ring (π-Electron System) ICA->Pi_Sys Chemisorption Coordinate Bond Formation (Chemisorption) N_Atom->Chemisorption e- donation COOH->Chemisorption e- donation Physisorption Electrostatic Interaction (Physisorption) Pi_Sys->Physisorption π-d interaction Metal Metal Surface (Vacant d-orbitals) Barrier Protective Adsorption Layer (Corrosion Inhibition) Metal->Barrier Surface Coverage Physisorption->Metal Chemisorption->Metal

Mechanistic pathway of Indole-2-Carboxylic Acid adsorption on metal surfaces.

Quantitative Performance Data

The following table synthesizes the proven inhibitory performance of ICA across different metal substrates and corrosive environments, highlighting its versatility.

Metal SubstrateCorrosive MediumOptimal ICA ConcentrationMax Inhibition EfficiencyAdsorption IsothermKey Mechanistic ObservationRef.
Aluminum Alloy 4 M NaOH0.07 M54.0%LangmuirIncreases anode utilization from 40.2% to 79.9% in Al-Air batteries.[1]
Commercial Copper 0.5 M H₂SO₄4 × 10⁻³ M98.0%Frumkin (25-45°C) / Langmuir (55°C)Shifts Ecorr​ noble; forms complexes with cuprous ions.[3]
Nickel 0.5 M HClVariableSignificantFrumkinMixed-type inhibitor; suppresses both anodic/cathodic reactions.[2]

Experimental Workflows & Protocols

To accurately evaluate the performance of ICA, a rigorous, self-validating electrochemical workflow must be employed.

Workflow Prep Electrode Preparation (Polishing & Cleaning) Cell Three-Electrode Cell Setup (WE, CE, RE) Prep->Cell Sol Inhibitor Formulation (ICA + Electrolyte) Sol->Cell OCP Open Circuit Potential (OCP) Wait 30 mins Cell->OCP EIS EIS Measurement (10 kHz to 1 Hz) OCP->EIS Steady-state reached PDP Potentiodynamic Polarization (Anodic/Cathodic Sweeps) EIS->PDP Non-destructive first Data Data Analysis (Nyquist/Tafel Fitting) PDP->Data Surface Surface Characterization (SEM, XPS, AFM) PDP->Surface Post-corrosion analysis

Standardized workflow for electrochemical evaluation of ICA corrosion inhibitors.

Protocol 1: Substrate Preparation and Cell Assembly

Objective: Establish a reproducible, contamination-free metal/electrolyte interface. Causality: Surface roughness directly impacts the active surface area and the thermodynamics of adsorption. Uneven polishing creates localized stress points that artificially nucleate pitting corrosion, skewing baseline data.

  • Polishing: Abrade the metal working electrode (WE) sequentially using silicon carbide (SiC) papers from 400 up to 2000 grit.

  • Cleaning: Ultrasonicate the WE in absolute ethanol for 5 minutes, followed by acetone for 5 minutes, to remove organic residues and polishing debris. Rinse thoroughly with double-distilled water.

  • Validation Checkpoint (Water Break Test): Observe the water film on the polished surface. If the water beads up, organic contaminants remain. Reclean until a continuous, unbroken water film forms.

  • Cell Assembly: Mount the WE (typically 1 cm² exposed area) into a standard three-electrode cell. Use a Platinum sheet as the Counter Electrode (CE) and an appropriate Reference Electrode (RE) (e.g., Hg/HgO for alkaline media[1], Ag/AgCl for acidic media).

Protocol 2: Electrochemical Evaluation (OCP, EIS, and PDP)

Objective: Quantify the inhibition efficiency and elucidate the adsorption kinetics. Causality: The sequence of techniques is critical. Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique utilizing a micro-perturbation (10 mV). It must be performed before Potentiodynamic Polarization (PDP), which applies large overpotentials that permanently alter and destroy the protective ICA film[1][5].

  • Open Circuit Potential (OCP): Submerge the WE in the test solution (with and without ICA) and monitor the OCP for exactly 30 minutes.

    • Validation Checkpoint: Ensure the OCP drift is less than 2 mV/min before initiating EIS. A drifting OCP indicates that the inhibitor film is still actively forming or degrading. Running EIS on an unstable system violates the linearity and time-invariance requirements, leading to pseudo-inductive artifacts at low frequencies.

  • Electrochemical Impedance Spectroscopy (EIS): Apply an AC signal of 10 mV peak-to-peak amplitude at the stable Eocp​ , sweeping the frequency range from 10 kHz down to 1 Hz[1].

    • Data Processing: Fit the resulting Nyquist plots to an appropriate equivalent electrical circuit (e.g., Rs​(Cdl​Rct​) ). Validate the fit using the chi-square ( χ2 ) value; a valid model must yield χ2<10−3 [6].

  • Potentiodynamic Polarization (PDP): Sweep the potential from -250 mV to +250 mV relative to the Eocp​ at a scan rate of 1 mV/s.

    • Data Processing: Extrapolate the anodic and cathodic Tafel slopes ( βa​ , βc​ ) to determine the corrosion current density ( icorr​ ). Calculate Inhibition Efficiency ( η% ) using: η%=icorr(blank)​icorr(blank)​−icorr(ICA)​​×100 .

Protocol 3: Post-Corrosion Surface Characterization

Objective: Visually and chemically verify the presence and protective nature of the ICA film. Causality: While electrochemistry provides macroscopic kinetic data, surface science techniques confirm the microscopic chemical state of the inhibitor on the metal.

  • SEM/AFM Analysis: After 24 hours of immersion in the corrosive medium, remove the WE, rinse gently with distilled water, and dry under a nitrogen stream. Image the surface using Scanning Electron Microscopy (SEM) to validate the suppression of micro-pitting compared to a blank control[1].

  • XPS Analysis: Perform X-ray Photoelectron Spectroscopy (XPS) on the inhibited surface.

    • Validation Checkpoint: Analyze the N 1s and O 1s high-resolution spectra. A shift in binding energy compared to pure, unreacted ICA powder confirms that the lone pairs have successfully donated electron density to the metal's d-orbitals (chemisorption)[1].

References

  • Effect of Indole-2-carboxylic Acid on the Self-Corrosion and Discharge Activity of Aluminum Alloy Anode in Alkaline Al–Air Battery. Molecules, 2023. URL:[Link]

  • Corrosion Inhibition of Copper in Aerated 0.5 M Sulfuric Acid by Indole-2-Carboxylic Acid. Corrosion (AMPP), 1998. URL:[Link]

  • Corrosion Inhibition of Nickel in HCl Solution by Some Indole Derivatives. International Journal of Electrochemical Science, 2013. URL:[Link]

  • Electrochemical Impedance Spectroscopy and its Applications in Corrosion Research. ResearchGate, 2025. URL:[Link]

Sources

Method

Application Note: Preparative HPLC Purification Protocol for 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid

Introduction & Chemical Context 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid (CAS No. 1312137-82-8) is a highly substituted, synthetically valuable heterocyclic building block utilized in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid (CAS No. 1312137-82-8) is a highly substituted, synthetically valuable heterocyclic building block utilized in medicinal chemistry and drug discovery [1]. The molecule presents a unique physicochemical profile:

  • Indole Core: Provides strong UV absorbance, making it highly traceable during chromatography [3].

  • Carboxylic Acid Moiety: Imparts an acidic character (typical pKa ~2.0–4.0 for indole-2-carboxylic acids) [4].

  • 3-Chloro and 6-Isopropyl Groups: These electron-withdrawing and bulky aliphatic groups significantly increase the overall lipophilicity (LogP) of the molecule compared to an unsubstituted indole.

Achieving >99% purity of this intermediate is critical, as trace impurities can severely impact the yield and fidelity of downstream reactions, such as amide bond couplings. This application note outlines a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method specifically engineered for the isolation of this compound [2].

Mechanistic Rationale for Method Development

Designing an effective preparative HPLC method requires moving beyond generic gradients and understanding the specific causality behind each chromatographic parameter:

Stationary Phase Selection

The highly lipophilic nature of the chloro and isopropyl substituents dictates strong retention on hydrophobic stationary phases. A standard C18 (octadecylsilane) preparative column is optimal. It provides the necessary theoretical plates to resolve the target molecule from structurally similar synthetic byproducts (e.g., des-chloro or regioisomeric impurities) [7].

Mobile Phase & pH Control (Critical Step)

Indole-2-carboxylic acids are weak acids. At a neutral pH (pH > 5.0), the carboxylic acid group ionizes into a carboxylate anion. This ionization leads to a drastic reduction in column retention, severe peak tailing, and unpredictable elution profiles due to secondary ion-exchange interactions with residual silanols on the silica matrix [5, 6].

By incorporating 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) into the mobile phase, the pH is artificially lowered to ~2.0. This suppresses ionization, ensuring the molecule remains in its neutral, protonated state. The unionized form interacts uniformly with the hydrophobic C18 phase, yielding sharp, symmetrical peaks [6].

Solvent Selection

Acetonitrile (ACN) is selected over Methanol as the strong organic modifier. Acetonitrile has lower viscosity, which keeps system backpressure manageable at high preparative flow rates (e.g., 20 mL/min), and provides superior mass transfer kinetics for sharp peak elution [5].

Visualizations

General Experimental Workflow

The following diagram illustrates the self-validating purification loop, ensuring that analytical verification occurs both before and after the preparative scale-up.

HPLC_Workflow A 1. Crude Synthetic Mixture (3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid) B 2. Sample Preparation (Dissolution in DMSO, 0.45 µm Filtration) A->B C 3. Analytical HPLC (Method Scouting & Gradient Optimization) B->C D 4. Preparative HPLC (Scale-up, C18 Column, Fraction Collection) C->D E 5. Fraction Analysis (Purity Check via Analytical HPLC) D->E F 6. Solvent Removal (Rotary Evaporation & Lyophilization) E->F G 7. Pure Compound (>99%) Ready for Downstream Synthesis F->G

Caption: Step-by-step experimental workflow for the isolation and purification of the indole derivative.

pH-Dependent Retention Mechanism

pH_Mechanism cluster_0 Sub-optimal Condition (High pH > pKa) cluster_1 Optimized Condition (Low pH < pKa with 0.1% TFA) A1 Ionized Form (Carboxylate Anion) A2 Low Retention & Severe Tailing on C18 Column A1->A2 Hydrophilic B1 Unionized Form (Carboxylic Acid) B2 High Retention & Sharp Symmetric Peaks B1->B2 Hydrophobic

Caption: Mechanistic impact of mobile phase pH on the ionization state and chromatographic retention.

Data Presentation: Method Parameters

Table 1: Analytical HPLC Method (Purity Assessment & Method Scouting)

This method is used to determine the initial purity of the crude sample and to verify the purity of the collected preparative fractions [3].

ParameterSpecificationScientific Rationale
Column C18, 4.6 × 150 mm, 5 µmStandard dimensions for high-resolution analytical scouting.
Mobile Phase A 0.1% TFA in WaterLowers pH to suppress carboxylic acid ionization.
Mobile Phase B 0.1% TFA in AcetonitrileStrong eluting solvent for the lipophilic indole.
Gradient 40% to 95% B over 15 minStarts at a high organic percentage (40%) due to the extreme lipophilicity of the chloro/isopropyl groups.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns to maximize theoretical plates.
Detection UV at 220 nm and 280 nmThe indole core absorbs strongly at these wavelengths [8].
Injection Vol. 10 µLPrevents analytical column overloading and peak broadening.
Table 2: Preparative HPLC Method (Scale-Up Purification)

This method is scaled geometrically from the analytical method to handle multi-milligram loads [2].

ParameterSpecificationScientific Rationale
Column C18, 21.2 × 250 mm, 5-10 µmHigh capacity for multi-milligram to gram scale purification.
Mobile Phase A 0.1% TFA in WaterMaintains identical selectivity to the analytical method.
Mobile Phase B 0.1% TFA in AcetonitrileMaintains identical selectivity to the analytical method.
Gradient 40% to 95% B over 20 minShallower gradient slope to maximize the resolution of closely eluting impurities.
Flow Rate 20.0 mL/minScaled geometrically from the analytical flow rate to maintain retention times.
Detection UV at 280 nmHigher wavelength avoids solvent absorbance baseline drift (TFA absorbs heavily at <220 nm).
Sample Load 50–150 mg per injectionDissolved in DMSO to prevent precipitation at the column head [7].

Experimental Protocols

Step 1: Sample Preparation
  • Weigh approximately 100 mg of the crude 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid.

  • Dissolve the solid in 1.0 - 2.0 mL of Dimethyl Sulfoxide (DMSO) .

    • Expert Insight: DMSO is chosen over the mobile phase because it acts as a universal, highly polar aprotic solvent. It ensures complete dissolution of the lipophilic compound and prevents catastrophic precipitation at the column frit upon injection, which would otherwise cause severe backpressure spikes and column degradation [7].

  • Filter the solution through a 0.45 µm PTFE syringe filter into a preparative injection vial to remove any undissolved particulates or residual synthesis catalysts.

Step 2: Analytical Scouting (Pre-Purification)
  • Prepare a 1 mg/mL dilution of the crude mixture in Acetonitrile.

  • Run the analytical method (Table 1) to determine the exact retention time of the target mass (identified via LC-MS if available) and assess the baseline impurity profile[3].

  • Calculate the required gradient shift. If the target elutes at 65% B on the analytical run, ensure the preparative gradient is centered around this concentration with a shallow slope to maximize resolution.

Step 3: Preparative HPLC Run
  • Equilibrate the preparative C18 column with 40% Mobile Phase B for at least 5 column volumes (approx. 15 minutes at 20 mL/min) [2].

  • Inject the DMSO-dissolved sample (up to 2 mL).

  • Initiate the gradient (40% to 95% B over 20 minutes).

  • Monitor the UV absorbance at 280 nm. Collect fractions based on threshold triggering (e.g., collect when UV absorbance > 50 mAU).

    • Expert Insight: Monitoring at 280 nm is highly specific to the conjugated indole aromatic system, reducing background noise from non-aromatic impurities and mobile phase absorbance [8].

Step 4: Post-Purification Processing
  • Analyze an aliquot (10 µL) of each collected fraction using the analytical HPLC method (Table 1) to confirm purity.

  • Pool the fractions that demonstrate >99% purity.

  • Remove the volatile organic modifier (Acetonitrile) using a rotary evaporator under reduced pressure. Keep the water bath at 30-35°C to prevent thermal degradation of the compound.

  • Lyophilize (freeze-dry) the remaining aqueous suspension for 24-48 hours to yield the pure 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid as a dry, stable powder [8].

References

  • Title: The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors Source: MDPI URL: [Link]

  • Title: US4909941A - High performance liquid chromatography mobile phase Source: Google Patents URL
  • Title: Bio-informed synthesis of marine-sourced indole derivatives: suppressing gram-negative bacteria biofilm and virulence Source: PubMed Central (PMC) URL: [Link]

Application

Application Note: Esterification of 3-Chloro-6-isopropyl-1H-indole-2-carboxylic Acid for Prodrug Synthesis

Executive Summary & Rationale 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid (CAS: 1312137-82-8) is a highly privileged structural motif frequently utilized as an intermediate in the discovery of antiviral agents, kina...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid (CAS: 1312137-82-8) is a highly privileged structural motif frequently utilized as an intermediate in the discovery of antiviral agents, kinase inhibitors, and anti-inflammatory therapeutics[][2]. While the C2-carboxylic acid is often critical for target protein binding via hydrogen bonding or metal coordination, its ionized state at physiological pH (pKa ~4.5) severely restricts passive membrane permeability and oral bioavailability.

To overcome this pharmacokinetic barrier, masking the free carboxylic acid as an ester prodrug is a validated strategy[3][4]. This application note details a highly optimized, self-validating protocol for synthesizing a morpholinoethyl ester prodrug of 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid. By appending a basic morpholine moiety, the resulting prodrug achieves a dual advantage: it maintains aqueous solubility in the acidic gastric environment while drastically increasing the partition coefficient (LogP) for enhanced intestinal absorption[5].

Mechanistic Causality: Reagent Selection

Direct Fischer esterification (using an alcohol solvent and catalytic H₂SO₄) is unsuitable for this substrate. The C2 position of the indole ring is sterically hindered, and indoles are prone to acid-catalyzed degradation or decarboxylation at elevated temperatures[6].

Instead, we employ a modified Steglich Esterification utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 4-Dimethylaminopyridine (DMAP)[7][8].

  • The Role of EDC : EDC activates the carboxylic acid to form an highly reactive O-acylisourea intermediate[7]. Unlike DCC, EDC produces a water-soluble urea byproduct that is easily removed during aqueous workup, eliminating the need for tedious filtration[9].

  • The Role of DMAP (Causality) : The O-acylisourea is susceptible to a deleterious 1,3-rearrangement, forming an unreactive N-acylurea. DMAP, acting as a hyper-nucleophilic acyl transfer catalyst, attacks the O-acylisourea faster than the rearrangement can occur, generating a highly reactive N-acylpyridinium intermediate[9][10]. This intermediate subsequently undergoes rapid nucleophilic attack by the target alcohol[7].

SynthesisWorkflow A 3-Chloro-6-isopropyl-1H-indole -2-carboxylic acid B EDC·HCl + DMAP in anhydrous DCM A->B Activation C N-Acylpyridinium Active Intermediate B->C DMAP Catalysis D 4-(2-Hydroxyethyl)morpholine Addition C->D Nucleophilic Attack E Aqueous Workup (NaHCO3 / Brine) D->E Quench & Wash F Morpholinoethyl Ester Prodrug E->F Purification

Caption: Workflow for the EDC/DMAP-mediated Steglich esterification of the indole-2-carboxylic acid.

Quantitative Data & Optimization

Prior to finalizing the protocol, several coupling conditions were evaluated. The EDC/DMAP system in dichloromethane (DCM) provided the optimal balance of yield, reaction kinetics, and ease of purification[9].

Table 1: Optimization of Coupling Reagents for Esterification

Coupling SystemSolventTemp (°C)Time (h)Yield (%)Observations / Causality
EDC·HCl / DMAP DCM 0 to 25 12 88% Optimal. Water-soluble urea byproduct easily removed.
DCC / DMAPDCM0 to 251682%DCU byproduct precipitated but required tedious filtration[9].
HATU / DIPEADMF252475%Sluggish conversion due to steric hindrance; difficult DMF removal.
Fischer (H₂SO₄)MeOH6548<20%Significant decomposition and decarboxylation observed[6].

Table 2: Physicochemical Shift (Free Acid vs. Prodrug)

CompoundCalculated LogPBasic pKaAqueous Sol. (pH 2)Permeability ( Papp​ )
Free Carboxylic Acid3.2N/A< 0.1 mg/mL< 2.0 × 10⁻⁶ cm/s
Morpholinoethyl Ester 4.1 7.4 > 5.0 mg/mL > 15.0 × 10⁻⁶ cm/s

Experimental Protocol: Self-Validating Methodology

This protocol is designed as a self-validating system. The integrated In-Process Controls (IPCs) and specific workup steps ensure that any failure points are detected immediately, guaranteeing the integrity of the final product.

Materials & Reagents
  • 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid (1.0 eq, 10.0 mmol, 2.37 g)

  • 4-(2-Hydroxyethyl)morpholine (1.2 eq, 12.0 mmol, 1.57 g)

  • EDC·HCl (1.5 eq, 15.0 mmol, 2.88 g)

  • DMAP (0.2 eq, 2.0 mmol, 0.24 g)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Synthesis

Step 1: Pre-Activation

  • Flame-dry a 250 mL round-bottom flask under an argon atmosphere.

  • Dissolve the indole-2-carboxylic acid (2.37 g) in 50 mL of anhydrous DCM.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC·HCl (2.88 g) and DMAP (0.24 g) sequentially. Stir at 0 °C for 30 minutes.

    • Causality: Initiating the reaction at 0 °C stabilizes the transient O-acylisourea, preventing premature degradation while allowing DMAP to form the stable N-acylpyridinium intermediate[9].

    • Self-Validation (IPC 1): Quench a 10 µL aliquot in 1 mL of methanol. Analyze via LC-MS. The appearance of the methyl ester mass ([M+H]⁺ = 252.1) confirms successful activation.

Step 2: Nucleophilic Coupling 5. Add 4-(2-Hydroxyethyl)morpholine (1.57 g) dropwise over 5 minutes. 6. Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 12 hours.

  • Self-Validation (IPC 2): Analyze the mixture via TLC (Eluent: Hexanes/EtOAc 1:1) and LC-MS. The free acid (R_f ~ 0.1, broad streak) must be fully consumed, replaced by a new, UV-active spot corresponding to the prodrug (R_f ~ 0.4).

Step 3: Targeted Workup 7. Dilute the reaction mixture with an additional 50 mL of DCM. 8. Wash the organic layer with 5% aqueous NaHCO₃ (2 × 50 mL).

  • Causality: The mildly basic NaHCO₃ wash deprotonates any unreacted starting acid and the EDC-urea byproduct, partitioning them exclusively into the aqueous layer. The lipophilic prodrug remains in the DCM.

  • Wash with distilled water (50 mL) and brine (50 mL) to remove residual DMAP.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification 11. Purify the crude residue via flash column chromatography on silica gel, using a gradient of DCM to 5% Methanol in DCM. 12. Pool the pure fractions and evaporate to yield the morpholinoethyl ester prodrug as a pale yellow solid.

Pharmacokinetic Pathway Visualization

Once administered, the prodrug relies on endogenous esterases for bioconversion. The morpholinoethyl group facilitates passive diffusion across the enterocyte lipid bilayer. Upon entering the systemic circulation and intracellular space, ubiquitous carboxylesterases (CES1/CES2) hydrolyze the ester bond, liberating the pharmacologically active 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid[4].

ProdrugPathway Oral Oral Administration (Morpholinoethyl Prodrug) GI Gastric/GI Tract (Solubilized via Morpholine) Oral->GI Membrane Enterocyte Membrane (Passive Diffusion) GI->Membrane High LogP drives membrane permeation Cytosol Intracellular Cytosol / Systemic Circulation Membrane->Cytosol Esterase Carboxylesterase (CES1/2) Enzymatic Hydrolysis Cytosol->Esterase Active Active Indole-2-Carboxylate Release Esterase->Active Cleavage of promoiety Target Target Protein Binding Active->Target Pharmacological Effect

Caption: Pharmacokinetic absorption and intracellular activation pathway of the ester prodrug.

References

  • Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery, 7(3), 255–270. URL: [Link]

  • Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition in English, 17(7), 522-524. URL: [Link]

  • MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2021). "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids." Green Chemistry, 23(18), 7150-7164. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid

Welcome to the comprehensive technical guide for the synthesis of 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical guide for the synthesis of 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your target compound.

Synthesis Overview: The Fischer Indole Approach and Subsequent Chlorination

The synthesis of 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid is typically achieved in a two-step process. The first step involves the construction of the indole core, 6-isopropyl-1H-indole-2-carboxylic acid, commonly via the Fischer indole synthesis.[1][2] This is followed by a regioselective chlorination at the C3 position.

Step 1: Fischer Indole Synthesis of 6-isopropyl-1H-indole-2-carboxylic acid

The Fischer indole synthesis is a robust method for forming the indole ring from an arylhydrazine and a carbonyl compound under acidic conditions.[2] In this case, (4-isopropylphenyl)hydrazine reacts with pyruvic acid. The reaction proceeds through a hydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement and subsequent cyclization to form the indole.[1]

Step 2: Electrophilic Chlorination

The second step involves the chlorination of the 6-isopropyl-1H-indole-2-carboxylic acid intermediate. The electron-rich indole ring is susceptible to electrophilic substitution, with the C3 position being the most nucleophilic. N-Chlorosuccinimide (NCS) is a common and effective reagent for this transformation, offering good regioselectivity under mild conditions.[4][5]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing their probable causes and actionable solutions.

Issue 1: Low Yield in Fischer Indole Synthesis

Question: My Fischer indole synthesis of 6-isopropyl-1H-indole-2-carboxylic acid is resulting in a low yield. What are the likely causes and how can I improve it?

Answer: Low yields in the Fischer indole synthesis are a common issue and can stem from several factors.[6]

Probable Causes & Solutions:

Probable Cause Explanation Troubleshooting Steps
Suboptimal Acid Catalyst The choice and concentration of the acid catalyst are critical. It facilitates both the hydrazone formation and the subsequent cyclization.[7] An acid that is too weak may not drive the reaction to completion, while an acid that is too strong can cause degradation of the starting materials or product.[7]1. Screen Acid Catalysts: Test a variety of Brønsted acids (e.g., p-toluenesulfonic acid, sulfuric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[2][7] 2. Optimize Catalyst Loading: Systematically vary the molar equivalents of the best-performing catalyst to find the optimal concentration.
Inappropriate Reaction Temperature and Time The Fischer indole synthesis often requires elevated temperatures to overcome the activation energy of the[3][3]-sigmatropic rearrangement.[7] However, excessively high temperatures or prolonged reaction times can lead to decomposition and the formation of side products.[7]1. Temperature Optimization: Run small-scale reactions at different temperatures (e.g., 80 °C, 100 °C, 120 °C) to determine the optimal condition.[7] 2. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting material and formation of the product, stopping the reaction once it reaches completion to avoid degradation.
Impure Starting Materials Impurities in the (4-isopropylphenyl)hydrazine or pyruvic acid can lead to unwanted side reactions and inhibit the desired transformation.[6]1. Verify Purity: Confirm the purity of starting materials using techniques like Nuclear Magnetic Resonance (NMR) or melting point analysis. 2. Purify if Necessary: Recrystallize or distill starting materials if they are found to be impure.
Side Reactions Aldol condensation of pyruvic acid can occur under acidic conditions, and other side reactions can reduce the yield of the desired indole.[6]1. In Situ Hydrazone Formation: Consider forming the hydrazone first under milder conditions before adding the stronger acid catalyst for the cyclization step.[8]

Workflow for Troubleshooting Low Yield in Fischer Indole Synthesis:

G cluster_0 Problem: Low Yield cluster_1 Initial Checks cluster_2 Optimization Strategy cluster_3 Advanced Troubleshooting cluster_4 Outcome Low_Yield Low Yield in Fischer Indole Synthesis Purity Check Starting Material Purity Low_Yield->Purity Conditions Verify Reaction Conditions (Temp, Time) Low_Yield->Conditions Catalyst Screen Acid Catalysts (Brønsted vs. Lewis) Purity->Catalyst If pure Conditions->Catalyst If correct Temp_Time Optimize Temperature and Reaction Time Catalyst->Temp_Time Concentration Vary Catalyst Concentration Temp_Time->Concentration Stepwise Consider Stepwise Hydrazone Formation Concentration->Stepwise Solvent Investigate Solvent Effects Stepwise->Solvent Improved_Yield Improved Yield Solvent->Improved_Yield G start Poor Regioselectivity in Chlorination check_stoichiometry Is NCS stoichiometry > 1.1 eq? start->check_stoichiometry adjust_stoichiometry Reduce NCS to 1.05-1.1 eq check_stoichiometry->adjust_stoichiometry Yes check_temp Is reaction temperature > RT? check_stoichiometry->check_temp No adjust_stoichiometry->check_temp lower_temp Lower temperature to 0 °C or RT check_temp->lower_temp Yes check_addition Is NCS added all at once? check_temp->check_addition No lower_temp->check_addition slow_addition Add NCS dropwise check_addition->slow_addition Yes check_solvent What solvent is being used? check_addition->check_solvent No slow_addition->check_solvent screen_solvents Screen ACN, DMF check_solvent->screen_solvents outcome Improved Regioselectivity screen_solvents->outcome

Caption: Decision tree for improving chlorination selectivity.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify the final product, 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid. What are the best methods?

Answer: The purification of indole-2-carboxylic acids can be challenging due to their polarity and potential for streaking on silica gel.

Probable Causes & Solutions:

Probable Cause Explanation Troubleshooting Steps
Similar Polarity of Impurities Byproducts from the synthesis may have similar polarities to the desired product, making chromatographic separation difficult.1. Recrystallization: This is often the most effective method for purifying carboxylic acids. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes). 2. Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a weak aqueous base (e.g., sodium bicarbonate solution). The carboxylate salt will move to the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities, followed by acidification to precipitate the pure product.
Product Streaking on Silica Gel The carboxylic acid and the N-H group of the indole can interact strongly with the silica gel, leading to poor separation.1. Modify the Eluent: Add a small amount of acetic acid or formic acid (0.5-1%) to the mobile phase during column chromatography to suppress the ionization of the carboxylic acid and reduce streaking.
Incomplete Reactions The presence of starting materials can complicate purification.1. Reaction Monitoring: Ensure the reaction has gone to completion using TLC or LC-MS before beginning the work-up.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in the Fischer indole synthesis? A1: The acid catalyst plays a crucial role in several steps of the Fischer indole synthesis. It protonates the hydrazone, which facilitates its tautomerization to the enamine intermediate. It then promotes the key-[3]sigmatropic rearrangement and the final cyclization and elimination of ammonia to form the aromatic indole ring. [1] Q2: Why is N-Chlorosuccinimide (NCS) a good choice for the chlorination step? A2: NCS is a mild and selective chlorinating agent. [5]It is a solid, which makes it easier and safer to handle than chlorine gas. [9]In the context of electron-rich indoles, it provides good regioselectivity for the C3 position under controlled conditions. [4] Q3: Can I use a one-pot procedure for the synthesis? A3: While a one-pot Fischer indole synthesis and subsequent chlorination might be possible, it is generally not recommended. The optimal conditions for the two reactions are different. The Fischer indole synthesis often requires heat and strong acid, which could lead to undesired side reactions with the chlorinating agent. A stepwise approach with isolation and purification of the intermediate, 6-isopropyl-1H-indole-2-carboxylic acid, will likely result in a higher overall yield and purity of the final product.

Q4: What analytical techniques are best for characterizing the final product? A4: A combination of analytical techniques should be used to confirm the structure and purity of 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. [10]* Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the N-H and C=O stretches.

Q5: Are there any safety precautions I should be aware of? A5: Yes, standard laboratory safety practices should always be followed.

  • The Fischer indole synthesis may be exothermic, so careful control of the reaction temperature is important.

  • NCS is a powerful oxidizing agent and should be handled with care. Avoid contact with skin and eyes.

  • Some of the solvents and reagents used are flammable and/or toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Chlorination reactions with NCS can sometimes have an induction period followed by a rapid exotherm, especially at scale. Careful temperature monitoring is crucial. [11]

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-isopropyl-1H-indole-2-carboxylic acid
  • Hydrazone Formation: In a round-bottom flask, dissolve (4-isopropylphenyl)hydrazine hydrochloride (1 equivalent) and pyruvic acid (1.05 equivalents) in ethanol.

  • Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the hydrazine.

  • Cyclization: Add the acid catalyst (e.g., polyphosphoric acid or a solution of p-toluenesulfonic acid) to the reaction mixture.

  • Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.

  • Neutralize the mixture with a suitable base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid
  • Dissolution: In a round-bottom flask, dissolve 6-isopropyl-1H-indole-2-carboxylic acid (1 equivalent) in a suitable solvent such as acetonitrile or DMF.

  • Chlorination: Cool the solution to 0 °C in an ice bath. Add N-Chlorosuccinimide (1.05 equivalents) portion-wise over 15-30 minutes, ensuring the temperature remains low.

  • Reaction: Allow the reaction to stir at 0 °C to room temperature, monitoring its progress by TLC.

  • Work-up: Once the starting material is consumed, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by recrystallization.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Synthesis of Indole-2-Carbaldehydes.
  • BenchChem. (2025). Troubleshooting unexpected side products in indole synthesis.
  • ResearchGate. (n.d.). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. [Link]

  • RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

  • European Journal of Chemistry. (2012). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. [Link]

  • Combinatorial Chemistry Review. (2020). Synthesis of Indole-2-carboxylic Esters. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]

  • ACS Publications. (2012). Efficient and Facile Chlorination of Industrially-Important Aromatic Compounds using NaCl/p-TsOH/NCS in Aqueous Media. [Link]

  • BenchChem. (2025).
  • Who we serve. (n.d.). Convenient Chlorination of Some Special Aromatic Compounds Using N-Chlorosuccinimide. [Link]

  • Edinburgh Research Explorer. (2023). Thiol Chlorination with N-Chlorosuccinimide - Account. [Link]

  • PubChem. (n.d.). 4-Chloro-7-fluoro-6-isopropyl-1h-indole-2-carboxylic acid. [Link]

  • BenchChem. (2025).
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  • Wikipedia. (n.d.). Fischer indole synthesis. [Link]

  • NIH. (n.d.). Why Do Some Fischer Indolizations Fail?. [Link]

  • University of Rochester. (n.d.). Indoles. [Link]

  • Taylor & Francis. (2017). A Practical Synthesis of Indole-2-carboxylic Acid. [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]

  • NIH. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • BenchChem. (2025). Improving yield in Fischer indole synthesis of precursors.

Sources

Optimization

Overcoming solubility issues of 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid

Compound: 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid Target Audience: Researchers, Formulation Scientists, and Assay Developers Welcome to the Technical Support Center. Working with heavily substituted indole deriv...

Author: BenchChem Technical Support Team. Date: March 2026

Compound: 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid Target Audience: Researchers, Formulation Scientists, and Assay Developers

Welcome to the Technical Support Center. Working with heavily substituted indole derivatives often presents significant physicochemical challenges. This guide is engineered to help you bypass solubility bottlenecks, eliminate assay artifacts, and ensure reproducible data through mechanistically sound, self-validating protocols.

Physicochemical Root Cause Analysis

To solve a solubility issue, we must first understand the molecular causality. 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid [1] is an amphiphilic molecule dominated by a massive hydrophobic core. The isopropyl and chloro substitutions drastically increase the partition coefficient (LogP), driving the molecule to aggregate in aqueous media to minimize thermodynamic contact with water.

The only hydrophilic rescue mechanism on this molecule is the carboxylic acid moiety. The predicted pKa​ of the base indole-2-carboxylic acid core is approximately 4.44[2]. This creates a severe, pH-dependent solubility cliff: at a low pH, the molecule is unionized and practically insoluble; at a physiological pH, it is ionized but still prone to micellization or "crashing out" due to its hydrophobic bulk.

Quantitative Solubilization Strategies Comparison
Solubilization StrategyRecommended ExcipientTypical Conc. RangeMechanistic RationaleMax Expected Solubility Gain
pH Adjustment (Salt) Meglumine, NaOH1.05 Molar Eq.Deprotonates the carboxylic acid ( pH>pKa​ ), forming a highly polar carboxylate anion.10x - 50x
Complexation HP-β-CD, SBE-β-CD5% - 20% (w/v)Hydrophobic cavity encapsulates the chloro/isopropyl groups; hydrophilic exterior interfaces with water[3].50x - 100x
Co-solvency DMSO, PEG 4001% - 10% (v/v)Lowers the dielectric constant of the solvent, disrupting water's hydrogen-bond network.5x - 20x
Micellization Tween 20, Kolliphor0.5% - 2% (w/v)Entraps the lipophilic unionized API within surfactant micelles.20x - 50x

Troubleshooting Matrix (FAQs)

Q1: My compound precipitates immediately when I dilute my 10 mM DMSO stock into cell culture media (pH 7.4). Why does this happen if the carboxylic acid is ionized at this pH? A: This is a classic case of solvent-shift nucleation . When you inject a DMSO stock into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. During this micro-mixing phase, the local concentration of the highly lipophilic indole core exceeds its aqueous solubility limit before the bulk pH can fully stabilize the ionized state. This causes rapid nucleation and precipitation. Solution: Pre-complex the compound with a cyclodextrin (like HP-β-CD) before introducing it to the assay media, or ensure the dilution is performed under high-shear vortexing into a pre-warmed buffer.

Q2: I am seeing inconsistent IC50​ values across different assay runs. Could this be related to solubility? A: Yes. Highly lipophilic compounds (Estimated LogP > 3.5) are notorious for Non-Specific Binding (NSB) to polystyrene assay plates and pipette tips. You are likely losing a significant, variable fraction of your active pharmaceutical ingredient (API) to the plastic, meaning your actual assay concentration is much lower than your nominal concentration. Solution: Add 0.01% - 0.05% Tween-20 or CHAPS to your assay buffer to block plastic binding sites and keep the compound in solution.

Q3: I need to formulate this compound for an in vivo IV pharmacokinetic (PK) study. Standard PEG400/Water mixtures are failing. What is the next logical step? A: Standard co-solvents only provide a linear increase in solubility. For high-dose IV formulations of lipophilic weak acids, you must utilize in situ salt formation . By reacting the carboxylic acid with an organic base like Meglumine, you form a highly soluble salt that is well-tolerated intravenously.

Workflow & Decision Architecture

FormulationDecisionTree A Solubility Issue Detected: 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid B What is the target application? A->B C In Vitro Assays (Biochemical / Cellular) B->C D In Vivo Dosing (IV / PO PK Studies) B->D E Is assay pH > 6.0? C->E H In Situ Salt Formation (Meglumine / NaOH) D->H High Dose IV I Lipid-based Formulation (e.g., SEDDS) D->I Oral Bioavailability F Use HP-β-CD (5-10%) Encapsulates hydrophobic core E->F Yes G Use DMSO (≤1%) + Tween 20 (0.05%) E->G No J Self-Validation: Nephelometry (Turbidity < 5 NTU) F->J G->J K Self-Validation: HPLC Recovery (>95%) H->K I->K

Decision matrix for selecting a solubilization strategy based on experimental application.

The Protocol Vault (Self-Validating Workflows)

To ensure scientific integrity, a protocol cannot simply end at "mix and use." It must contain an internal feedback loop to verify success. Below are two highly effective methodologies for this specific indole derivative.

Protocol A: HP-β-CD Inclusion Complexation (For In Vitro Assays)

Cyclodextrins (like 2-Hydroxypropyl-β-cyclodextrin) are optimal for this compound because their hydrophobic internal cavity perfectly accommodates the bulky chloro-isopropyl-indole geometry, while the hydrophilic exterior maintains aqueous solubility[3].

Step-by-Step Methodology:

  • Preparation: Weigh the required amount of 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid powder into a glass vial.

  • Excipient Addition: Prepare a 10% (w/v) solution of HP-β-CD in your target assay buffer (e.g., 50 mM HEPES, pH 7.4).

  • Solubilization: Add the HP-β-CD buffer to the API. Vortex vigorously for 2 minutes.

  • Energy Input: Sonicate the suspension in a water bath at 37°C for 15–30 minutes until visually clear.

  • Self-Validation (Critical): Do not assume the compound is fully dissolved just because it looks clear. Measure the solution using a Nephelometer .

    • Pass Criteria: Turbidity < 5 NTU (Nephelometric Turbidity Units).

    • Failure State: If NTU > 5, sub-visible aggregates are present. Causality correction: Increase HP-β-CD concentration to 15% (w/v) or adjust the buffer pH slightly higher to ensure complete ionization.

Protocol B: In Situ Meglumine Salt Formation (For In Vivo IV Dosing)

For high-concentration dosing where cyclodextrins might exceed viscosity or toxicity limits, forming an organic salt is the gold standard.

Step-by-Step Methodology:

  • Suspension: Suspend the API in 70% of the final target volume using Sterile Water for Injection (WFI).

  • Titration: Add exactly 1.05 molar equivalents of Meglumine (N-methyl-D-glucamine) relative to the API. Meglumine acts as a basic counterion that deprotonates the carboxylic acid while providing multiple hydroxyl groups for extreme water solubility.

  • Equilibration: Stir the mixture magnetically at 40°C for 1 hour. The cloudy suspension will transition to a clear, slightly yellow solution as the salt forms.

  • Osmotic Adjustment: Bring the solution to the final volume using 0.9% NaCl (Saline) to ensure isotonicity for IV injection.

  • Self-Validation (Critical): Centrifuge an aliquot of the final formulation at 15,000 x g for 10 minutes to pellet any unreacted API. Analyze the supernatant via HPLC-UV against a standard curve.

    • Pass Criteria: Measured concentration must be ≥ 95% of the theoretical nominal concentration.

    • Failure State: If recovery is < 95%, the reaction did not reach completion. Causality correction: Verify the pH is > 6.5; if not, micro-titrate with 0.1M NaOH until the remaining API dissolves.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: nih.gov (PMC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Oxidative and Hydrolytic Stability of Isopropyl-Containing Pharmaceuticals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help formulation scientists, analytical chemists, and drug development professionals navigate the complex stabilit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help formulation scientists, analytical chemists, and drug development professionals navigate the complex stability profiles of isopropyl-containing active pharmaceutical ingredients (APIs).

The isopropyl group is a double-edged sword in drug design. While it provides critical steric shielding to prevent premature drug degradation, it simultaneously introduces a highly reactive tertiary carbon that serves as a primary target for autoxidation. This guide will decode the causality behind these mechanisms and provide self-validating protocols to troubleshoot your stability failures.

Section 1: The Dual Nature of the Isopropyl Group (Core Mechanisms)

Q: Why do we frequently use isopropyl groups in prodrugs if they cause stability issues? A: It is a calculated pharmacokinetic trade-off. Isopropyl groups are strategically incorporated to shield vulnerable moieties (such as ester carbonyls) from rapid enzymatic or chemical hydrolysis[1]. The bulky, branched structure of the isopropyl group provides steric hindrance that significantly slows down carboxylesterase-mediated cleavage in the gastrointestinal tract and plasma compared to unbranched methyl or ethyl esters[2].

However, this structural choice introduces a tertiary carbon (the methine C-H). Because the bond dissociation energy (BDE) of a tertiary C-H bond is significantly lower than that of primary or secondary carbons, it is highly susceptible to Hydrogen Atom Transfer (HAT)[3]. This makes the isopropyl group a prime initiation site for radical-driven autoxidation, ultimately leading to the formation of hydroperoxides and tertiary alcohols[4].

Autoxidation Init Initiation (Trace Metals/Light) Iso Isopropyl Group (-CH(CH3)2) Init->Iso Abstraction of H Radical Tertiary Carbon Radical (-C•(CH3)2) Iso->Radical Hydrogen Atom Transfer (HAT) Peroxy Peroxy Radical (-C(OO•)(CH3)2) Radical->Peroxy + O2 Hydroperoxide Hydroperoxide (-C(OOH)(CH3)2) Peroxy->Hydroperoxide + H• (Propagation) Degradants Degradation Products (Tertiary Alcohols/Ketones) Hydroperoxide->Degradants Cleavage / Breakdown

Mechanistic pathway of isopropyl group autoxidation via hydrogen atom transfer.

Section 2: Troubleshooting Hydrolytic Instability

Q: My isopropyl ester prodrug is hydrolyzing unpredictably in formulation. How do I tune its stability? A: If your isopropyl ester is degrading via hydrolysis, you must evaluate the pH of your formulation and the specific steric environment of the API. While isopropyl esters are generally more stable than linear alkyl esters, they are not immune to acid/base-catalyzed hydrolysis. If greater hydrolytic stability is required to achieve your target shelf-life, consider substituting the isopropyl group with a more sterically hindered moiety, provided it does not compromise bioavailability.

Data Presentation: Comparative Hydrolysis Rates of Alkyl Esters The following table summarizes the causal relationship between alkyl branching, steric hindrance, and relative hydrolysis rates[1][2].

Ester TypeAlkyl StructureSteric HindranceRelative Hydrolysis RateClinical Utility Profile
Methyl -CH3MinimalVery Fast (+++)Rapid systemic release; poor formulation stability.
Ethyl -CH2CH3LowFast (++)Standard prodrug cleavage; moderate stability.
Isopropyl -CH(CH3)2ModerateModerate (+)Sustained release; balanced lipophilicity/stability.
tert-Butyl -C(CH3)3HighVery Slow (-)Extreme stability; often resists in vivo esterases.

Section 3: Troubleshooting Oxidative Degradation

Q: My stability batches under ICH Q1A(R2) conditions are failing due to unknown degradants. How do I confirm if it's autoxidation? A: Under standard ICH Q1A(R2) long-term testing (e.g., 25°C/60% RH or 30°C/65% RH)[5][6], autoxidation typically manifests as a slow, progressive loss of the API accompanied by the appearance of specific oxidative degradants. If your LC-MS data shows a +16 Da (tertiary alcohol) or +32 Da (hydroperoxide) mass shift specifically localized to the isopropyl moiety, autoxidation is the root cause[4]. This is often triggered by trace transition metals in excipients or peroxide impurities in surfactants (like Polysorbates or PEGs).

Q: How can I proactively test for oxidative liability before waiting 12 months for ICH stability data? A: You must bypass the unpredictable initiation phase of autoxidation by utilizing an accelerated radical-initiated stress test. Using 2,2′-azobisisobutyronitrile (AIBN) as a thermal initiator generates a steady flux of cyano-isopropyl free radicals. These radicals rapidly induce autoxidation in susceptible APIs, mimicking years of ambient degradation in a matter of days[7][8].

Workflow Start API Formulation AIBN Add AIBN Radical Initiator (Solution or Solid-State) Start->AIBN Stress Thermal Stress (40°C, Pressurized O2) AIBN->Stress Generates cyano-isopropyl radicals Quench Quench Reaction (Cooling/Antioxidant) Stress->Quench Analyze LC-MS Analysis (Identify Hydroperoxides) Quench->Analyze Validate Compare with ICH Q1A(R2) Long-Term Data Analyze->Validate Confirms predictive accuracy

Experimental workflow for AIBN-induced accelerated autoxidation stress testing.

Section 4: Validated Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies include built-in controls to guarantee that the observed degradation is causally linked to the intended stressor, rather than experimental artifacts.

Protocol A: Chemical Hydrolysis Stability Assay (Simulated Fluids)

Purpose: Evaluate the hydrolytic stability of isopropyl ester prodrugs to predict in vivo cleavage and formulation shelf-life[1]. Self-Validating Mechanism: This protocol includes a methyl ester analog as a positive control (rapid hydrolysis) and a tert-butyl ester as a negative control (hydrolysis resistant) to validate the assay's discriminatory power[2].

Step-by-Step Methodology:

  • Media Preparation: Prepare Simulated Gastric Fluid (SGF: 0.1 M HCl, pH 1.2) and Simulated Intestinal Fluid (SIF: Phosphate buffer, pH 6.8).

  • Sample Spiking: Dissolve the isopropyl API, the methyl ester control, and the tert-butyl ester control into separate vials at a concentration of 1 mg/mL.

  • Incubation: Place all vials in a shaking water bath maintained at exactly 37°C.

  • Time-Course Sampling: Extract 100 µL aliquots at t = 0, 15, 30, 60, and 120 minutes.

  • Reaction Quenching: Immediately transfer each aliquot into 100 µL of ice-cold acetonitrile (1:1 v/v) to precipitate proteins (if using biological media) and halt chemical hydrolysis.

  • Analysis: Analyze via HPLC-UV to determine the half-life ( t1/2​ ) of the intact ester. The methyl ester must degrade significantly faster than the isopropyl ester for the run to pass system suitability.

Protocol B: AIBN-Induced Accelerated Autoxidation Stress Test

Purpose: Predict the long-term oxidative liability of the isopropyl methine carbon[7]. Self-Validating Mechanism: Includes a control vial subjected to identical thermal stress but without the AIBN initiator. This isolates radical-induced autoxidation from purely thermal degradation pathways.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 5 mg/mL solution of the isopropyl-containing API in a chemically inert, oxygen-permeable solvent system (e.g., acetonitrile/water).

  • Initiator Addition: Add 10 mol% of 2,2′-azobisisobutyronitrile (AIBN) to the primary test vial. Leave the control vial AIBN-free.

  • Oxygenation: Seal the vials and purge the headspace with pressurized oxygen (approx. 400 kPa) to ensure molecular oxygen does not become the rate-limiting substrate[8].

  • Thermal Stress: Incubate both vials at 40°C. AIBN will thermally decompose to yield carbon-centered cyano-isopropyl free radicals.

  • Sampling & Quenching: Sample at 24, 48, and 120 hours. Quench the reaction immediately by cooling to 4°C and adding a radical scavenger such as Butylated Hydroxytoluene (BHT).

  • LC-MS Characterization: Analyze the samples. A successful autoxidation model will show +16 Da or +32 Da mass shifts in the AIBN vial, with the control vial remaining relatively stable.

Section 5: References

  • Quality Guidelines - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Stability tests according to ICH Q1A (R2). Memmert GmbH. Available at:[Link]

  • Phase I Metabolism-Oxidative Reactions-Oxidation of Aliphatic and Alicyclic Compounds. PharmaXChange. Available at:[Link]

  • Development of lipophilic anticancer agents for the treatment of brain tumors by the esterification of water-soluble chlorambucil. PubMed (NIH). Available at:[Link]

  • Oxidative Reactions - Biotransformation of Drugs. Pharmacy 180. Available at:[Link]

  • Assessment of Diverse Solid−State Accelerated Autoxidation Methods for Droperidol. ResearchGate. Available at:[Link]

  • Assessment of Diverse Solid−State Accelerated Autoxidation Methods for Droperidol. PMC (NIH). Available at:[Link]

Sources

Optimization

Technical Support Center: Managing 3-Chloro-6-isopropyl-1H-indole-2-carboxylic Acid Stability

Executive Summary 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid is a highly functionalized indole derivative utilized in advanced drug development and biochemical assays. While the C3-chlorine and C6-isopropyl substit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid is a highly functionalized indole derivative utilized in advanced drug development and biochemical assays. While the C3-chlorine and C6-isopropyl substitutions provide specific steric and electronic properties, the core indole-2-carboxylic acid moiety remains highly susceptible to two primary degradation pathways in solution: dissociative decarboxylation and radical-mediated photo-oxidation .

As a Senior Application Scientist, I have designed this technical guide to help you diagnose, prevent, and troubleshoot degradation during your experimental workflows. Every recommendation is grounded in chemical causality to ensure your assays remain robust and reproducible.

Troubleshooting Guides & FAQs

Q1: Why is my stock solution showing a mass reduction of 44 Da in LC-MS? A1: This mass shift indicates decarboxylation, the most common degradation pathway for indole-2-carboxylic acids[1]. The loss of the carboxyl group (-CO2, 44 Da) results in the formation of 3-chloro-6-isopropyl-1H-indole. Mechanistically, in dilute acidic solutions, decarboxylation is a dissociative process that proceeds via the neutral tautomer of the reactant 1[1]. While the C3-chlorine atom exerts an electron-withdrawing effect that slightly stabilizes the molecule compared to unsubstituted variants, acidic conditions (such as 0.1% TFA commonly used in LC-MS mobile phases) will rapidly drive the reaction. Actionable Fix: Switch your LC-MS mobile phase to a neutral or slightly basic buffer, such as 10 mM ammonium acetate (pH 7.0), to suppress the formation of the reactive protonated intermediate.

Q2: My DMSO stock solution turned pinkish-brown after a week on the bench. Is it still usable? A2: No, the solution is chemically compromised. Indoles are electron-rich heterocycles highly susceptible to photo-oxidation. Exposure to ambient actinic light and dissolved oxygen initiates a radical-mediated autoxidation cascade. This attacks the indole core, leading to the formation of oxindole derivatives or ring-cleavage products. Actionable Fix: Always store stock solutions in amber glass vials to block UV/Vis light. For long-term storage, purge the solvent with an inert gas (Argon) to displace dissolved oxygen. Standard storage protocols for indole-2-carboxylic acid derivatives dictate keeping stock solutions at -80°C for up to 2 years, or -20°C for 1 year 2[2].

Q3: Does the isopropyl group at the C6 position affect the compound's stability in solution? A3: The C6-isopropyl group primarily increases the lipophilicity (LogP) of the molecule, which significantly reduces its solubility in purely aqueous buffers. While it does not directly participate in the degradation chemistry, poor solubility can cause micro-precipitates. If the compound crashes out of solution, it may artificially appear as though the concentration is degrading during spectrophotometric or chromatographic quantification. Actionable Fix: Ensure complete dissolution in a carrier solvent (like DMSO) before diluting into aqueous buffers. Maintain the final DMSO concentration within acceptable limits for your assay (typically 0.5% - 1.0%).

Quantitative Degradation Risk Matrix

The following table summarizes the kinetic risk of degradation under various environmental conditions, allowing researchers to predict compound half-life based on handling.

Environmental ConditionPrimary Degradation PathwayKinetic Risk LevelEstimated Half-LifePreventative Measure
0.1% TFA (pH ~2.0), 25°C Dissociative DecarboxylationHigh< 12 HoursUse neutral buffers (pH 7.0-7.4)
Ambient Light + O2, 25°C Radical Photo-oxidationModerate3 - 5 DaysAmber vials, Argon sparging
Aqueous Buffer (pH 7.4), 4°C Trace DecarboxylationLow2 - 4 WeeksPrepare fresh working solutions
Anhydrous DMSO, -80°C NoneNegligible> 2 YearsStore in single-use aliquots

Self-Validating Protocol: Preparation and Storage of Stable Stock Solutions

Objective: Formulate a 10 mM stock solution of 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid that is thermodynamically restricted from decarboxylation and oxidation.

Step 1: Solvent Deoxygenation

  • Action: Sparge anhydrous DMSO with Argon gas for 15 minutes.

  • Causality: Displaces dissolved O2, eliminating the primary electron acceptor required for radical-mediated photo-oxidation of the indole core.

Step 2: Actinic Protection

  • Action: Weigh the compound into a pre-tared amber glass vial.

  • Causality: Amber glass blocks UV/Vis wavelengths < 500 nm, preventing the photo-excitation of the indole π-system.

Step 3: Athermal Dissolution

  • Action: Add the degassed DMSO to the vial. Dissolve by gentle inversion or orbital shaking. Do NOT sonicate.

  • Causality: Sonication creates localized cavitation hotspots (extreme micro-temperatures) that provide the activation energy required to drive thermal decarboxylation[1].

Step 4: Aliquotting

  • Action: Divide the solution into 50 µL single-use aliquots in opaque microcentrifuge tubes.

  • Causality: Prevents repeated freeze-thaw cycles. Condensation introduced during thawing brings in moisture, which alters the local pH and promotes dissociative degradation pathways.

Step 5: System Validation & Storage

  • Validation: Before freezing, dilute a 1 µL test aliquot in 10 mM Ammonium Acetate (pH 7.0) and analyze via LC-MS. Confirm the presence of the [M-H]- parent ion and the strict absence of the [M-44] decarboxylated peak. This self-validates the integrity of the batch prior to use in biological assays.

  • Storage: Flash-freeze aliquots in liquid nitrogen and transfer to -80°C. At this temperature, kinetic energy is insufficient to drive degradation, ensuring stability for up to 2 years[2].

Degradation Workflow & Logical Prevention

DegradationManagement Target 3-Chloro-6-isopropyl-1H- indole-2-carboxylic acid TriggerAcid Acidic pH (< 4.0) & Elevated Heat Target->TriggerAcid Exposed to TriggerLight Actinic Light & Dissolved O2 Target->TriggerLight Exposed to DegDecarb Decarboxylation Mass: [M-44] TriggerAcid->DegDecarb Dissociative Pathway DegOx Photo-oxidation Mass: [M+16] / [M+32] TriggerLight->DegOx Radical Pathway SolBuffer Use pH 7.0-7.4 Buffers Avoid LC-MS TFA DegDecarb->SolBuffer Prevented by SolLight Use Amber Vials Argon Degassing DegOx->SolLight Prevented by

Logical workflow of 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid degradation and prevention.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Chlorination of Indole-2-Carboxylic Acid

Welcome to the Application Scientist Support Portal. This guide addresses the unique mechanistic challenges encountered when chlorinating indole-2-carboxylic acid.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal.

This guide addresses the unique mechanistic challenges encountered when chlorinating indole-2-carboxylic acid. Because the indole core is a highly electron-rich 10 π-electron aromatic system, its C-3 position is exceptionally nucleophilic—approximately 5.5×1013 times more reactive to electrophilic attack than benzene 1[1]. Consequently, researchers frequently encounter competing side reactions, such as C-3 over-chlorination or decarboxylative halogenation, depending on the reagents used.

This portal is divided into two primary workflows: Acyl Chloride Formation (modifying the carboxyl group) and Ring Chlorination (modifying the indole core).

Part 1: Acyl Chloride Formation (Targeting Indole-2-carbonyl chloride)

Q: Why am I seeing C-3 chlorinated byproducts when using Thionyl Chloride ( SOCl2​ )?

Causality & Mechanism: Thionyl chloride is a standard reagent for converting carboxylic acids to acyl chlorides. However, when applied to indole-2-carboxylic acid under reflux conditions, the reagent (or its degradants like Cl2​ and HCl ) acts as a strong electrophile. Due to the inherent preference for electrophilic attack at the β-position (C-3) of the indole ring, extended heating with SOCl2​ often leads to electrophilic aromatic substitution, yielding 3-chloroindole-2-carbonyl chloride as a major impurity1[1].

Q: How can I synthesize the acyl chloride without chlorinating the indole ring?

Solution: Transition to the Oxalyl Chloride / DMF method. Oxalyl chloride ( (COCl)2​ ) is significantly more reactive than SOCl2​ . It forms a highly reactive Vilsmeier-Haack-type intermediate with catalytic DMF, which converts the carboxylic acid at much lower temperatures (0 °C to Room Temperature). This kinetically favors acyl chloride formation over ring substitution2[2].

Protocol: Optimized Synthesis of Indole-2-Carbonyl Chloride

Self-Validating System: The reaction evolution can be monitored by the cessation of gas evolution ( CO2​ and CO ), serving as an internal visual indicator of completion.

  • Preparation: Suspend 1.0 equivalent of indole-2-carboxylic acid in anhydrous Dichloromethane (DCM) under an inert atmosphere (Nitrogen/Argon).

  • Cooling: Chill the suspension to 0 °C using an ice-water bath.

  • Catalyst Addition: Add 2–3 drops of anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: Dropwise, add 1.2 to 1.5 equivalents of Oxalyl Chloride. (Caution: Vigorous gas evolution will occur).

  • Reaction: Stir at 0 °C for 30 minutes, then allow it to warm to room temperature. Stir for an additional 2–4 hours until the suspension becomes a clear solution3[3].

  • Isolation: Concentrate under reduced pressure to remove DCM and excess oxalyl chloride. The resulting crude indole-2-carbonyl chloride is highly reactive and prone to dimerization; it should be used immediately in the subsequent coupling step without further purification.

Part 2: Indole Ring Chlorination (Targeting 3-Chloroindole-2-carboxylic acid)

Q: I am trying to chlorinate the C-3 position using NCS, but my NMR shows a loss of the carboxylic acid peak. What happened?

Causality & Mechanism: You are observing decarboxylative chlorination (halodecarboxylation). When unprotected indole-2-carboxylic acids are treated with N-chlorosuccinimide (NCS) or tert-butyl hypochlorite ( tBuOCl ), the carboxylic acid group undergoes selective cleavage of the carbon-carbon bond. This releases CO2​ and yields 2,3-dichloroindole or 2-chloroindole derivatives instead of the desired acid4[4] 5[5].

Q: How do I prevent decarboxylation during ring chlorination?

Solution: You must mask the carboxylic acid moiety prior to halogenation. Converting the acid to an ester (e.g., ethyl indole-2-carboxylate) removes the leaving group capability of the carboxylate, effectively shutting down the decarboxylation pathway.

Protocol: C-3 Chlorination via Ester Protection

Self-Validating System: The progress of the esterification can be validated by TLC (loss of the highly polar baseline spot of the acid). Post-chlorination, the preservation of the ester carbonyl peak (~1720 cm⁻¹) in IR or the distinct ethyl/methyl signals in ¹H-NMR confirms that decarboxylation was successfully prevented.

  • Protection: Reflux indole-2-carboxylic acid in Ethanol with a catalytic amount of Thionyl Chloride or Sulfuric Acid for 6 hours to form ethyl 1H-indole-2-carboxylate 6[6].

  • Chlorination: Dissolve the ester in a non-polar solvent (e.g., Benzene or DCM). Add 1.05 equivalents of N-Chlorosuccinimide (NCS) and stir at room temperature.

  • Deprotection (Saponification): Treat the isolated 3-chloro ester with aqueous NaOH/THF, followed by acidification with HCl to precipitate the desired 3-chloroindole-2-carboxylic acid.

Part 3: Alternative Amide Coupling (Bypassing Chlorination)

Q: Do I even need to form the acyl chloride to make an amide?

Solution: No. If your ultimate goal is to synthesize an indole-2-carboxamide, you can bypass the unstable acyl chloride intermediate entirely. Using coupling reagents like 1,1′-Carbonyldiimidazole (CDI) or EDCI/HOBt allows for direct amidation at room temperature, completely eliminating the risk of C-3 chlorination 7[7].

Part 4: Data Presentation & Reagent Profiling

The following table summarizes the quantitative and qualitative profiles of various chlorinating agents when applied to indole-2-carboxylic acid.

Chlorinating AgentTarget Functional GroupTypical TempMajor Side ReactionMitigation Strategy
Thionyl Chloride ( SOCl2​ ) Carboxylic Acid70–80 °C (Reflux)C-3 Ring ChlorinationSwitch to Oxalyl chloride or use coupling agents (e.g., CDI)
Oxalyl Chloride / DMF Carboxylic Acid0 °C to RTDimerization / DegradationUse intermediate immediately in situ without prolonged storage
N-Chlorosuccinimide (NCS) Indole Ring (C-3)RT to 60 °CDecarboxylative ChlorinationProtect COOH as an ethyl/methyl ester prior to reaction
tert-Butyl Hypochlorite Indole Ring (C-3)40–60 °C3,3-dichloro-2-oxindole formationControl stoichiometry strictly to 1.0 eq and monitor closely

Part 5: Reaction Workflows & Decision Trees

Below are the logical relationships and reaction pathways visualized for quick troubleshooting.

G SM Indole-2-carboxylic acid AcylCl Indole-2-carbonyl chloride (Target A) SM->AcylCl (COCl)2, DMF (cat.) 0°C to RT Side1 C-3 Chlorinated Byproducts (Side Reaction) SM->Side1 SOCl2, Reflux Electrophilic Attack RingCl 3-Chloroindole-2-carboxylate (Target B) SM->RingCl 1. EtOH, H+ 2. NCS, RT Decarb 2,3-Dichloroindole (Decarboxylation) SM->Decarb tBuOCl / NCS Unprotected COOH

Reaction pathways and side reactions in the chlorination of indole-2-carboxylic acid.

G Start Goal: Form Amide from Indole-2-carboxylic acid Q1 Is Acyl Chloride Isolation Required? Start->Q1 Yes Use (COCl)2 + DMF at 0°C Q1->Yes Yes No Use Coupling Reagents (e.g., CDI, EDCI) Q1->No No Check Check for C-3 Chlorination via NMR/LCMS Yes->Check Success Direct Amide Formation (No Chlorination Risk) No->Success CDI / Amine

Decision tree for amide synthesis bypassing C-3 chlorination side reactions.

References

  • [6] A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Publishing. 6

  • [1] Product Class 13: Indole and Its Derivatives - Thieme Connect. 1

  • [4] tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives - MDPI. 4

  • [5] Decarboxylative Halogenation of Organic Compounds - PMC. 5

  • [3] SYNTHESIS OF INDOLE FUSED HETEROCYCLIC COMPOUNDS - METU. 3

  • [2] Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer - UOC. 2

  • [7] Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents - RSC Publishing. 7

Sources

Optimization

Optimizing reaction conditions for N-alkylation of indole intermediates.

Title: Technical Support Center: Optimizing N-Alkylation of Indole Intermediates Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottl...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Optimizing N-Alkylation of Indole Intermediates

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the regioselectivity and reaction kinetics of indole alkylation. The indole nucleus is an ambident nucleophile possessing two primary reactive sites: the N1-position and the C3-position[1]. Because the C3-position is inherently more nucleophilic in the neutral state, achieving high N-selectivity requires precise manipulation of thermodynamic control, kinetics, and the electronic state of the substrate[2].

This guide abandons generic advice in favor of field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure reproducible N-alkylation in your drug development workflows.

Mechanistic Causality: The N- vs. C3-Alkylation Dilemma

To rationally optimize your reaction, you must understand the causality of the competing pathways. The indole N-H bond is weakly acidic, with a pKa of approximately 17 in DMSO[3].

If deprotonation is incomplete—often due to a weak base or poor solvent choice—the neutral indole reacts preferentially at the C3-position via an enamine-like mechanism[1]. Conversely, complete deprotonation generates the indolate anion. In polar aprotic solvents, the harder nitrogen center of the indolate anion becomes highly reactive towards electrophiles, favoring N-alkylation under thermodynamic control[1].

G Indole Indole Starting Material Base Base Addition Indole->Base Incomplete Incomplete Deprotonation (Weak Base / Protic Solvent) Base->Incomplete Complete Complete Deprotonation (Strong Base / Polar Aprotic) Base->Complete Neutral Neutral Indole (C3 is more nucleophilic) Incomplete->Neutral Indolate Indolate Anion (Hard N center activated) Complete->Indolate C3Prod C3-Alkylated Product (Kinetic Control) Neutral->C3Prod NProd N-Alkylated Product (Thermodynamic Control) Indolate->NProd

Caption: Mechanistic divergence in indole alkylation based on deprotonation and solvent conditions.

Troubleshooting Guide & FAQs

Q1: My reaction yields a mixture of N- and C3-alkylated products. How can I drive N-selectivity? Causality & Solution: C3-alkylation dominates when the indolate anion is not fully formed or is tightly paired with its counter-ion[1].

  • Base & Solvent: Switch to a stronger base like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) in a polar aprotic solvent (DMF, DMSO, or NMP). These solvents effectively solvate the cation (e.g., Na⁺), leaving a "naked" and highly reactive indolate nitrogen[1].

  • Temperature: N-alkylation is often the thermodynamically favored product. Increasing the reaction temperature (e.g., from room temperature to 80 °C) provides the activation energy needed to shift the equilibrium towards the N-alkylated isomer[3].

Q2: The conversion is sluggish, and starting material remains even after 24 hours. What is stalling the kinetics? Causality & Solution: Sluggish kinetics usually stem from poor electrophile reactivity (e.g., alkyl chlorides) or steric hindrance[2].

  • Finkelstein Catalysis: If using an alkyl chloride or bromide, add a catalytic amount (10-20 mol%) of Potassium Iodide (KI). This generates a more reactive alkyl iodide in situ, accelerating the S_N2 displacement[3].

  • Microwave Irradiation: For sterically hindered substrates, conventional heating may be insufficient. Microwave irradiation (140 °C – 160 °C) in DMA or DMF can drive the reaction to completion in minutes rather than hours[4].

Q3: I need to perform an enantioselective N-alkylation. Classical strong base conditions destroy my chiral centers. What are the alternatives? Causality & Solution: Strong bases (like NaH) can cause racemization of sensitive chiral electrophiles or substrates.

  • Transition Metal Catalysis: Utilize a catalytic approach. For instance, dinuclear Zinc-ProPhenol complexes or Copper-catalyzed systems (e.g., CuI with phosphine ligands) allow for highly enantioselective N-alkylation under milder conditions, completely bypassing the harsh deprotonation step[5][6].

Quantitative Data: Reaction Condition Matrix

The following table synthesizes expected outcomes based on varying reaction parameters to help you select the optimal starting point for your specific substrate.

Base / CatalystSolventTemp (°C)ElectrophilePrimary OutcomeSelectivity (N:C3)
K₂CO₃ (Weak)Acetone56Alkyl BromideLow Yield, Mixed~ 40:60
NaH (Strong)DMF0 to 25Alkyl IodideHigh Yield, Fast> 95:5
Cs₂CO₃DMSO80Alkyl ChlorideMod. Yield, Slow> 90:10
CuI / LigandDioxane100N-tosylhydrazonesHigh Yield, Mild> 99:1 (N-only)
Zn-ProPhenolToluene4 to 25AldiminesHigh Enantiomeric RatioHigh N-Selectivity

Data synthesized from established optimization studies on indole and indazole scaffolds[5][6][7].

Self-Validating Experimental Protocols

To ensure trust and reproducibility, the following protocols include built-in validation checkpoints. Do not proceed to the next step if a checkpoint fails.

Protocol A: Classical S_N2 N-Alkylation (NaH / DMF)

Best for: Standard primary/secondary alkyl halides without sensitive functional groups[8].

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush with Argon or Nitrogen.

  • Dissolution: Dissolve the indole substrate (1.0 equiv) in anhydrous DMF (0.2 M concentration)[2].

    • Validation Checkpoint: The solution should be completely clear. Any cloudiness indicates moisture or impure starting material.

  • Deprotonation: Cool the flask to 0 °C using an ice bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise[1].

    • Causality: Cooling prevents exothermic degradation of the solvent and substrate[2].

    • Validation Checkpoint: Observe hydrogen gas evolution (bubbling). Stir for 30 minutes until bubbling ceases, confirming complete formation of the indolate anion[2][8].

  • Alkylation: While maintaining 0 °C, add the alkyl halide (1.1 equiv) dropwise. If using an alkyl chloride, add 0.1 equiv of KI[3].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor via TLC or LC-MS[2].

    • Validation Checkpoint: Disappearance of the N-H proton signal (~8.0-11.0 ppm) in a crude ¹H NMR confirms N-alkylation over C-alkylation[3].

  • Quench & Workup: Cool back to 0 °C and quench slowly with saturated aqueous NH₄Cl[1]. Extract with Ethyl Acetate (3x). Wash the organic layer with water (5x) to remove DMF, followed by brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Mild Copper-Catalyzed N-Alkylation

Best for: Substrates sensitive to strong bases or when coupling with non-traditional electrophiles like N-tosylhydrazones[5].

  • Catalyst Preparation: In a glovebox or under strict inert atmosphere, charge a Schlenk tube with CuI (10 mol%), tri(p-tolyl)phosphine ligand (10 mol%), and KOH (2.5 equiv)[5].

  • Reagent Addition: Add the indole (1.0 equiv) and the electrophile (e.g., N-tosylhydrazone, 1.5 equiv)[5].

  • Solvent & Heating: Add anhydrous dioxane (0.15 M). Seal the tube and heat to 100 °C for 12 hours[5].

    • Causality: The elevated temperature facilitates the reductive cross-coupling cycle of the copper catalyst, which is inactive at room temperature[5].

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove copper salts. Concentrate and purify via column chromatography.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Analysis of Halogenated Organic Acids

Welcome to the Technical Support Center. Halogenated organic acids (HCAs), including haloacetic acids (HAAs), present unique purification and analytical challenges due to their extreme polarity, high water solubility, la...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Halogenated organic acids (HCAs), including haloacetic acids (HAAs), present unique purification and analytical challenges due to their extreme polarity, high water solubility, lack of UV chromophores, and susceptibility to dehalogenation. This guide provides field-proven troubleshooting strategies and validated protocols to ensure high-yield isolation and accurate quantification.

Section 1: Extraction & Isolation Troubleshooting (FAQ)

Q1: Why am I experiencing low recovery yields of haloacetic acids (HAAs) during aqueous liquid-liquid extraction? The Causality: HAAs are highly polar molecules with exceptionally low pKa​ values ranging from 0.03 to 2.89[1]. At standard or mildly acidic pH levels, these acids remain fully ionized in the aqueous phase, making them nearly impossible to partition into organic solvents. Furthermore, their high boiling points (typically >185 °C) mean they cannot be easily isolated via simple distillation without thermal degradation[1]. The Solution: To force partitioning into an organic phase, you must completely suppress their ionization. Lower the sample pH to <0.5 using concentrated sulfuric acid. Follow this with a salting-out step using anhydrous sodium sulfate to decrease the solubility of the protonated acids in water, and extract using a moderately polar organic solvent like methyl tert-butyl ether (MTBE)[2].

Q2: My halogenated acids seem to degrade during concentration and derivatization. How can I prevent this? The Causality: Halogenated organic acids are highly susceptible to base-catalyzed dehalogenation and nucleophilic substitution[3]. A common mistake during pre-column derivatization for HPLC is the use of pyridine as a catalyst. Pyridine acts as a nucleophile and causes rapid dechlorination or chlorine substitution of α -halogenated derivatives, leading to sample loss and artifact formation[4]. The Solution: Eliminate pyridine and high heat from your workflow. Utilize a mild, pyridine-free coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) in an acetonitrile-water matrix at room temperature[4]. This preserves the carbon-halogen bond integrity while ensuring complete derivatization.

Section 2: Chromatographic Separation Challenges (FAQ)

Q3: My halogenated carboxylic acids show zero retention or severe peak tailing on standard C18 reversed-phase columns. What are the alternatives? The Causality: Standard C18 stationary phases rely on hydrophobic interactions. Because HCAs are highly polar and often ionized, they elute in the void volume. The Solution: Shift your chromatographic mode.

  • Ion Chromatography (IC) or HILIC: Use Hydrophilic Interaction Liquid Chromatography (HILIC) or IC coupled with MS/MS. This allows for the retention of charged organics without derivatization, achieving limits of detection (LODs) in the sub-µg/L range[5].

  • Mixed-Mode Chromatography: Utilize a mixed-mode column (e.g., Primesep B2) that combines reversed-phase and anion-exchange mechanisms, allowing retention of the carboxylic acid moiety[6].

Q4: How do I improve UV detection sensitivity for trace halogenated acids in drug substances? The Causality: Small aliphatic halogenated acids lack conjugated π -systems, resulting in virtually no UV absorbance above 210 nm, where background interference from drug matrices is highest. The Solution: Perform pre-column derivatization with 2-nitrophenylhydrazine hydrochloride (2-NPH·HCl). This tags the acid with a strong chromophore that absorbs heavily at 392 nm—a spectral region where most drug substances and matrix impurities are optically transparent[4].

Section 3: Quantitative Data & Validated Protocols

Table 1: Physicochemical Properties and Analytical Parameters of Common HAAs
Compound pKa​ Boiling Point (°C)Extraction SolventDerivatized HPLC-DAD LOD
Monochloroacetic Acid (MCAA)2.86189MTBE0.05 - 0.12 µg/mL
Dichloroacetic Acid (DCAA)1.25194MTBE0.05 - 0.12 µg/mL
Trichloroacetic Acid (TCAA)0.66197MTBE0.05 - 0.12 µg/mL
Monobromoacetic Acid (MBAA)2.90208MTBE0.05 - 0.12 µg/mL
Data synthesized from RSC Analytical Methods[1] and ResearchGate[4].
Protocol 1: Liquid-Liquid Microextraction (LLME) of HAAs

Self-Validating System: Always spike a surrogate analyte (e.g., 2-bromobutanoic acid) into the initial aqueous sample. A surrogate recovery of 70–130% validates the extraction efficiency[2].

  • Sample Preparation: Transfer 40 mL of the aqueous sample into a pre-cleaned 60-mL glass vial with a PTFE-faced septum.

  • Acidification: Add concentrated H2​SO4​ dropwise until the pH is <0.5. Causality: Ensures complete protonation of HAAs (pKa ~0.03-2.9).

  • Salting Out: Add 16 g of baked, anhydrous Na2​SO4​ and agitate until dissolved.

  • Extraction: Add exactly 4.0 mL of high-purity MTBE. Cap and shake vigorously for 2 minutes.

  • Phase Separation: Allow the phases to separate for 10 minutes. Extract the upper MTBE layer for immediate derivatization or analysis.

Protocol 2: Pyridine-Free Derivatization for HPLC-DAD
  • Reagent Preparation: Prepare a solution of 2-NPH·HCl and EDC in an acetonitrile-water (70:30, v/v) mixture.

  • Coupling: Add 100 µL of the MTBE extract (or standard HCA solution) to 500 µL of the derivatization reagent.

  • Incubation: Incubate the mixture at room temperature (20–25 °C) for exactly 2 hours. Causality: Room temperature prevents thermal dehalogenation while EDC facilitates coupling without nucleophilic attack on the α -carbon.

  • Analysis: Inject directly into the HPLC-DAD system, monitoring at 392 nm[4].

Section 4: Visualizations

ExtractionWorkflow N1 Aqueous Sample (Ionized HAAs) N2 Acidification (pH < 0.5) Add H2SO4 N1->N2 Suppress Ionization N3 Salting Out Add Na2SO4 N2->N3 Decrease Solubility N4 Liquid-Liquid Extraction Add MTBE N3->N4 Partitioning N5 Organic Phase (Protonated HAAs) N4->N5 Extract N6 Aqueous Waste N4->N6 Discard

Workflow for the liquid-liquid microextraction of haloacetic acids.

Derivatization A Halogenated Acid (No Chromophore) B Add 2-NPH·HCl + EDC (Pyridine-Free) A->B Reagents C Incubate 2h @ Room Temp B->C Coupling D Stable Derivative (UV Active) C->D Avoid Dehalogenation E HPLC-DAD (392 nm) D->E Analysis

Pyridine-free derivatization pathway for HPLC-DAD analysis of halogenated acids.

References

  • Comparison of three sorbents for thin film solid phase microextraction of haloacetic acids from water Source: Analytical Methods (RSC Publishing) URL:[Link]

  • Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines Source: ResearchGate / Journal of Chromatography A URL:[Link]

  • Method 552.2 Determination of Haloacetic Acids and Dalapon in Drinking Water by Liquid-Liquid Extraction Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Dehalogenation Source: Wikipedia URL:[Link]

  • HPLC Separation of Carboxylic Acids Source: SIELC Technologies URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the pH-Dependent Stability of Indole-2-Carboxylic Acid Derivatives

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you frequently encounter indole-2-carboxylic acid (I2CA) derivatives—critical pharmacophores in numerous therapeutic ag...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you frequently encounter indole-2-carboxylic acid (I2CA) derivatives—critical pharmacophores in numerous therapeutic agents. However, the electron-rich indole ring coupled with the C2-carboxylic acid creates a highly pH-sensitive system.

This guide synthesizes empirical data and mechanistic causality to help you troubleshoot degradation, optimize formulations, and ensure analytical integrity across your workflows.

Visual Workflow: Mechanistic Degradation Pathways

G I2CA Indole-2-Carboxylic Acid (Stable Solid) Acidic Acidic Media (pH < 3.0) I2CA->Acidic pH decrease Basic Basic/Neutral Media (pH > 6.0) I2CA->Basic pH increase Protonated Protonated Indole Ring (C3 Position) Acidic->Protonated Electrophilic attack Deprotonated Carboxylate Anion (Increased Solubility) Basic->Deprotonated pKa ~ 4.4 Decarbox Decarboxylation & Dimerization Protonated->Decarbox Thermal/Acid Catalysis Oxidation Oxidation (Dioxindoles & Dimers) Deprotonated->Oxidation ROS / Electro-oxidation

pH-dependent degradation pathways of indole-2-carboxylic acid derivatives.

Section 1: Frequently Asked Questions (FAQs)

Q: Why do I observe multiple peaks or a loss of mass during LC-MS analysis of I2CA derivatives? A: This is a classic symptom of acid-catalyzed degradation. Standard LC-MS mobile phases often use 0.1% Trifluoroacetic acid (TFA), dropping the pH to ~2.0. At this pH, the electron-rich C3 position of the indole ring is susceptible to protonation, which facilitates the rapid decarboxylation of the C2-carboxylic acid group[1]. Furthermore, the resulting intermediate can undergo dimerization. To resolve this, switch to a milder modifier like 0.1% Formic Acid or a neutral Ammonium Acetate buffer.

Q: My I2CA compound degrades in the assay buffer over time. How does pH affect its aqueous stability? A: The stability of I2CA is a delicate balance between solubility and oxidative resistance. The predicted pKa of the carboxylic acid is approximately 4.44[2]. In neutral to alkaline conditions (pH 6–8), the compound exists primarily as a highly soluble carboxylate anion. However, this electron-rich state makes the indole ring highly susceptible to electro-oxidation and reactive oxygen species (ROS). Research demonstrates that in neutral aqueous solutions, I2CA oxidizes into 2,4-, 2,6-, and 2,7-dioxindoles, as well as C-C linked dimers[3]. We recommend preparing fresh stock solutions in anhydrous DMSO and diluting into buffers immediately before use to balance solubility and stability[1].

Q: Are saturated derivatives like indoline-2-carboxylic acids more stable? A: While the reduction of the indole ring to an indoline removes the aromatic electron-rich double bond (reducing susceptibility to electrophilic attack), indoline-2-carboxylic acid derivatives present their own challenges. They are prone to oxidation back to the fully aromatic 1H-indole-2-carboxylic acid if not stored correctly (e.g., under argon at 0 °C)[4]. Additionally, they exhibit solvent-dependent amide bond isomerization, which can complicate NMR and chromatographic analysis[4].

Q: How do complex pharmaceutical derivatives behave under pH stress? A: Complex derivatives, such as the ACE inhibitor trandolapril (which contains an octahydro-1H-indole-2-carboxylic acid moiety), exhibit labile behavior across all stress conditions. Forced degradation studies reveal that major degradation products are generated under both acidic and alkaline conditions, alongside minor oxidative degradation[5].

Section 2: Quantitative Stability Profile

To assist in formulation and experimental design, the following table summarizes the pH-dependent behavior of standard I2CA derivatives in aqueous media:

pH RangeDominant SpeciesAqueous SolubilityPrimary Degradation PathwayEstimated Half-Life (25°C)
< 3.0 Neutral / C3-ProtonatedLow (< 1 mg/mL)Acid-Catalyzed Decarboxylation< 24 hours
4.0 – 5.0 Zwitterionic / MixedModerateMinimal (Most Stable Range)> 1 week
6.0 – 8.0 Carboxylate AnionHigh (> 10 mg/mL)Oxidation (Dioxindole formation)~ 48–72 hours
> 9.0 Carboxylate / N-deprotonatedVery HighRapid Oxidation / Ring Cleavage< 12 hours
Section 3: Troubleshooting Guides & Experimental Protocols
Scenario A: Poor Recovery During Liquid-Liquid Extraction (LLE)

Symptom: Low yield when extracting I2CA from an aqueous reaction mixture into an organic solvent like ethyl acetate. Causality: At physiological or basic pH, I2CA is deprotonated (pKa ~4.44) and remains in the aqueous layer[2]. Acidifying the aqueous layer forces the compound into its neutral, organic-soluble state. However, over-acidification (pH < 2) initiates decarboxylation[1].

Protocol: Optimized pH-Controlled LLE

  • Cool the aqueous reaction mixture to 0–4 °C using an ice bath to kinetically slow down any acid-catalyzed degradation.

  • Slowly add 1M HCl dropwise while continuously monitoring with a calibrated pH meter until the pH reaches exactly 3.0.

  • Immediately extract with cold Ethyl Acetate (3x volume).

  • Self-Validating Step: Wash the combined organic layers with a 10% NaCl solution (brine) buffered to pH 4.5. Test the pH of the aqueous wash after separation; if it is below 4.0, perform a second buffered wash. This ensures all residual strong acid is removed before concentration, preventing degradation during solvent evaporation.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a bath temperature not exceeding 30 °C.

Scenario B: Peak Tailing and Degradation in HPLC/LC-MS

Symptom: Inconsistent peak areas, tailing, or the appearance of M-44 (loss of CO₂) peaks in mass spectrometry. Causality: Harsh acidic mobile phases (e.g., TFA) degrade the analyte on-column. Complex derivatives show labile behavior under acidic stress[5].

Protocol: Neutral-pH LC-MS Method

  • Prepare Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 6.0 with dilute acetic acid.

  • Prepare Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Use a C18 column with end-capping (e.g., Xterra MS C18) to prevent secondary interactions with residual silanols. Maintain the column compartment at 25 °C (avoid higher temperatures which accelerate degradation)[5].

  • Set up a gradient elution profile starting at 5% B, ramping to 95% B over 10 minutes.

  • Self-Validating Step: Inject a freshly prepared standard of your I2CA derivative (10 µg/mL). Record the absolute peak area. Run your experimental batch, and inject the same standard at the end of the sequence. A peak area deviation of ≤ 2% validates that the mobile phase pH is maintaining analyte integrity throughout the run.

References
  • Guidechem. "Indole-2-carboxylic acid 1477-50-5 wiki". 2

  • Benchchem. "Addressing stability issues of 5-Bromo-1H-indole-2-carboxylic acid in solution". 1

  • ACS Publications. "A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives". 4

  • ResearchGate. "Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution". 3

  • International Journal of Pharmaceutical Sciences and Drug Research. "Forced Degradation Studies on Trandolapril and Development of a Stability-indicating related Substances High Performance Liquid Chromatography Method". 5

Sources

Troubleshooting

Technical Support Center: Preventing Decarboxylation of Indole-2-Carboxylic Acid

Welcome to the Application Scientist Support Portal. Indole-2-carboxylic acid (I2CA) is a highly versatile building block in drug discovery and chemical biology.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Indole-2-carboxylic acid (I2CA) is a highly versatile building block in drug discovery and chemical biology. However, its tendency to undergo spontaneous decarboxylation during routine synthetic transformations is a frequent source of experimental failure. This guide provides mechanistic insights, actionable troubleshooting FAQs, and validated protocols to help you suppress decarboxylation and maximize your reaction yields.

Part 1: Mechanistic Insight (The "Why" Behind the Failure)

To prevent decarboxylation, one must understand its causality. The electron-rich nature of the indole ring makes it highly susceptible to electrophilic attack. In acidic environments, protonation occurs preferentially at the C-3 position of the indole ring.

This protonation disrupts the aromaticity of the system, forming a reactive tautomeric zwitterion (or protonated hydrate). The formation of this intermediate triggers a rate-determining carbon-carbon bond cleavage at the C-2 position, releasing protonated carbonic acid (PCA) or carbon dioxide (CO2), and leaving behind a decarboxylated indole. Because this is a hydrolytic, acid-catalyzed pathway, even mildly acidic coupling additives or prolonged exposure to ambient moisture at elevated temperatures can destroy your starting material.

Acid-catalyzed decarboxylation mechanism of indole-2-carboxylic acid.

Part 2: Troubleshooting FAQs

Q1: My indole-2-carboxylic acid decarboxylates completely during a standard EDC/HOBt amide coupling. What is going wrong? A: The root cause is the localized acidity introduced by the coupling reagents. EDC is typically supplied as a hydrochloride salt (EDC·HCl). If the base (e.g., DIPEA or Et3N) is insufficient or added too late, the local pH drops, triggering C-3 protonation and subsequent decarboxylation. Solution: Switch to a highly efficient, neutral coupling reagent like HATU. Pre-mix the amine, HATU, and an excess of DIPEA (at least 3-4 equivalents) to ensure a strictly basic environment before introducing the indole-2-carboxylic acid. Maintain the reaction at room temperature.

Q2: I need to perform a Suzuki cross-coupling on a brominated indole-2-carboxylic acid. How do I prevent decarboxylation under Pd-catalysis and heating? A: Transition metals (like Pd, Cu, or Ag) can coordinate to the free carboxylate and facilitate a metal-catalyzed extrusion of CO2 (protodecarboxylation). Elevated temperatures required for cross-coupling exacerbate this degradation. Solution: You must mask the carboxylic acid as an ester (e.g., ethyl or methyl ester) prior to the cross-coupling. Avoid Fischer esterification (which uses harsh acids like H2SO4); instead, use a mild, base-mediated alkylation (e.g., Ethyl iodide and K2CO3 in DMF). Post-coupling, the ester can be safely saponified using LiOH.

Q3: Does the N-H group of the indole play a role in this instability? A: Yes. The lone pair of electrons on the indole nitrogen donates electron density into the pi-system, making the C-3 position highly nucleophilic. Solution: Protecting the indole nitrogen with an electron-withdrawing group (EWG) such as a Tosyl (Ts) or tert-Butyloxycarbonyl (Boc) group pulls electron density away from the ring. This drastically reduces the nucleophilicity of C-3, shutting down the protonation pathway and stabilizing the C-2 carboxylic acid against both heat and acid.

Part 3: Data Presentation - Stability Matrix
Reaction ConditionTemperatureDecarboxylation RiskMechanism of DegradationRecommended Mitigation
Strong Acid (e.g., TFA, HCl)> 25 °CCritical C-3 Protonation & C-C CleavageProtect N-H with EWG (Boc/Ts) or avoid acidic conditions entirely.
EDC·HCl / HOBt Coupling 25 °CHigh Localized pH drop from HCl saltUse HATU/DIPEA; pre-activate base before adding the acid.
Pd/Cu Cross-Coupling > 60 °CHigh Metal-catalyzed protodecarboxylationMask as an ester (e.g., Ethyl ester) prior to reaction.
Mild Base (e.g., K2CO3, DIPEA)25 °CLow N/A (Stable as carboxylate anion)Safe operating window. Proceed with standard protocols.
Part 4: Validated Experimental Protocols
Protocol A: Zero-Decarboxylation Amide Coupling (HATU Method)

This self-validating protocol utilizes a pre-activation strategy to ensure the indole-2-carboxylic acid is never exposed to an acidic microenvironment.

  • Preparation: In an oven-dried flask under an inert atmosphere (N2/Ar), dissolve the target amine (1.1 eq.) and HATU (1.2 eq.) in anhydrous DMF (0.2 M).

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq.) to the solution. Stir for 5-10 minutes at room temperature to ensure complete neutralization and pre-activation of the coupling complex.

  • Substrate Addition: Slowly add the indole-2-carboxylic acid (1.0 eq.) to the strictly basic mixture.

  • Reaction: Stir at room temperature for 2-4 hours. Monitor via LC-MS. Do not apply heat.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc, wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.

Protocol B: Mild Esterification (Acid-Free Protection)

Avoid Fischer esterification. Use this base-mediated protocol to protect the acid prior to harsh downstream reactions.

  • Preparation: Dissolve indole-2-carboxylic acid (1.0 eq.) in anhydrous DMF (0.3 M).

  • Base Addition: Add finely powdered anhydrous K2CO3 (2.0 eq.) and stir for 15 minutes at room temperature to form the stable carboxylate salt.

  • Alkylation: Dropwise add Ethyl Iodide (1.5 eq.) to the mixture.

  • Reaction: Stir at room temperature for 12 hours, shielded from light.

  • Workup: Dilute with water to precipitate the product, or extract with EtOAc/Hexanes. Wash extensively with water (3x) to remove residual DMF.

Strategic workflows for processing indole-2-carboxylic acid without decarboxylation.

References
  • Vandersteen, A. A., Mundle, S. O. C., & Kluger, R. (2012). Protonated Carbonic Acid and Reactive Intermediates in the Acidic Decarboxylation of Indolecarboxylic Acids. The Journal of Organic Chemistry - ACS Publications.

  • BenchChem. (2025). Application Notes & Protocols: Coupling of Boc-L-indoline-2-carboxylic Acid (Boc-Inp-OH). BenchChem.

  • Turočkin, A., et al. (2021). Decarboxylative Halogenation of Organic Compounds. PMC - National Institutes of Health.

Optimization

Technical Support Center: Scale-Up Synthesis of 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid

Welcome to the Process Chemistry Support Portal. As you transition the synthesis of 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid from the discovery bench to multi-kilogram pilot scales, you will encounter unique ther...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Portal. As you transition the synthesis of 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid from the discovery bench to multi-kilogram pilot scales, you will encounter unique thermodynamic and regioselectivity challenges.

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we analyze the causality behind process deviations—such as decarboxylation, over-chlorination, and thermal runaways—and provide self-validating protocols to ensure your scale-up is robust, safe, and high-yielding.

Process Architecture & Workflow

Direct chlorination of indole-2-carboxylic acids often fails due to electrophilic ipso-attack leading to decarboxylation. To bypass this, our validated scale-up architecture relies on a three-stage sequence: Esterification (Protection) Regioselective Chlorination Saponification (Deprotection) .

Workflow SM 6-Isopropyl-1H-indole-2-carboxylic acid (Starting Material) Ester Ethyl 6-isopropyl-1H-indole-2-carboxylate (Intermediate) SM->Ester EtOH, H2SO4 Reflux, 2h ChloroEster Ethyl 3-chloro-6-isopropyl-1H-indole-2-carboxylate (Intermediate) Ester->ChloroEster NCS, 2-MeTHF 0°C to RT, 4h Product 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid (Final Product) ChloroEster->Product 1. NaOH, THF/H2O 2. HCl (pH 2.5)

Workflow for the scale-up synthesis of 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid.

Quantitative Process Parameters

Use the following baseline metrics to calibrate your reactor systems and establish In-Process Control (IPC) limits.

StageChemical TransformationReagents & EquivalentsTemp (°C)Time (h)Expected YieldCritical In-Process Control (IPC)
1 EsterificationEtOH (10 vol), H2SO4 (0.5 eq)75-802 - 485 - 90%Starting Material < 2% (HPLC)
2 Regioselective ChlorinationNCS (1.05 eq), 2-MeTHF (8 vol)0 to 204 - 675 - 82%Unchlorinated ester < 1% (HPLC)
3 Saponification & IsolationNaOH (3.0 eq), THF/H2O (1:1)403 - 588 - 92%Chloro-ester < 0.5% (HPLC)

Diagnostic Q&A: Troubleshooting Scale-Up Deviations

Q: Why is the direct chlorination of the free 6-isopropyl-1H-indole-2-carboxylic acid resulting in low yields, black tarry byproducts, and loss of the carboxyl group? A: Direct electrophilic halogenation of free indole-2-carboxylic acids often triggers an ipso-attack at the C-2 position. This intermediate rapidly undergoes decarboxylation, generating a highly reactive 3-chloroindole species that polymerizes into tar. To prevent this, the carboxylic acid must be temporarily masked as an ester (e.g., ethyl ester)[1]. The electron-withdrawing nature of the ester group stabilizes the C-2 position, cleanly directing the electrophilic attack to the most nucleophilic C-3 position.

Q: During the scale-up of the NCS chlorination step (>1 kg), we observe a significant exotherm and the formation of di-chlorinated impurities at C-4/C-5. How can this be mitigated? A: N-Chlorosuccinimide (NCS) chlorination proceeds via a highly reactive sigma complex[2]. On a large scale, the bulk accumulation of unreacted NCS can lead to a thermal runaway. Elevated temperatures provide the activation energy required for secondary chlorination on the aromatic ring. Corrective Actions:

  • Solvent Switch: Replace standard solvents (like DMF or DCM) with 2-methyltetrahydrofuran (2-MeTHF). It provides excellent solubility, acts as an eco-friendly heat sink, and allows for seamless aqueous workups[3].

  • Dosing Control: Add NCS portion-wise (e.g., 5 to 10 distinct batches) while maintaining the internal reactor temperature strictly between 0°C and 5°C.

  • Stoichiometry: Strictly limit NCS to 1.02–1.05 equivalents. Do not use excess reagent to "push" the reaction.

Q: How do we efficiently isolate the final API intermediate without relying on scale-limiting column chromatography? A: The final product must be isolated via pH-controlled crystallization. After saponifying the ethyl ester using aqueous NaOH, strip off the organic solvent (THF) under vacuum. Wash the strongly basic aqueous layer with MTBE to extract any unreacted ester or neutral organic impurities. Finally, slowly acidify the aqueous layer with 2M HCl to a pH of 2.5–3.0 at 10°C. The free 3-chloro-6-isopropyl-1H-indole-2-carboxylic acid will precipitate as a highly pure crystalline solid.

Mechanistic Insights: C-3 Chlorination

Understanding the mechanism is critical for process control. The reaction relies on the formation of a resonance-stabilized sigma complex. If the system is too acidic, the indole nitrogen protonates, deactivating the ring. If it is too warm, the sigma complex loses regioselectivity.

Mechanism Indole Indole-2-ester (Nucleophile) Sigma Sigma Complex (C3-Chlorinated) Indole->Sigma Electrophilic Attack NCS N-Chlorosuccinimide (Electrophile) NCS->Sigma Cl+ Transfer Product 3-Chloroindole-2-ester + Succinimide Sigma->Product Rearomatization (-H+)

Electrophilic aromatic substitution mechanism for C-3 chlorination via a sigma complex.

Self-Validating Standard Operating Procedures (SOPs)

Stage 1: Esterification (Protection)
  • Charge: To a jacketed reactor, add 6-isopropyl-1H-indole-2-carboxylic acid (1.0 kg, 1.0 eq) and anhydrous ethanol (10 L).

  • Catalysis: Slowly add concentrated sulfuric acid (0.5 eq), maintaining the internal temperature below 30°C[1].

  • Reaction: Heat the mixture to reflux (approx. 78°C) and stir for 2-4 hours.

  • Self-Validation Check: Pull a sample for HPLC. Do not proceed to work-up until the starting material is < 2%. If > 2%, add 0.1 eq H2SO4 and reflux for 1 additional hour.

  • Work-up: Concentrate the mixture under reduced pressure to 30% volume. Quench into ice-cold saturated aqueous NaHCO3 (15 L). Extract with ethyl acetate (2 x 5 L), wash with brine, dry over Na2SO4, and concentrate to yield the intermediate ester.

Stage 2: Regioselective C-3 Chlorination
  • Preparation: Dissolve the intermediate ester (1.0 eq) in 2-MeTHF (8 L) and cool the reactor to 0°C to 5°C[3].

  • Dosing: Divide N-Chlorosuccinimide (NCS, 1.05 eq) into 5 equal portions[2]. Add portions every 30 minutes. Ensure the internal temperature does not exceed 10°C during additions.

  • Reaction: Allow the reaction to warm to 20°C and stir for 4 hours.

  • Self-Validation Check: Analyze via HPLC. The ratio of mono-chlorinated to di-chlorinated product should be > 98:2. If unreacted ester remains (>1%), do not add more NCS; instead, extend the stirring time by 2 hours at 20°C.

  • Work-up: Wash the organic layer with water (3 x 4 L) to completely partition the succinimide byproduct into the aqueous phase. Concentrate the organic layer.

Stage 3: Saponification and pH-Controlled Isolation
  • Hydrolysis: Dissolve the crude chlorinated ester in a mixture of THF (4 L) and Water (4 L). Add sodium hydroxide (NaOH, 3.0 eq) and heat to 40°C for 3-5 hours.

  • Self-Validation Check: Ensure complete dissolution of the intermediate. A cloudy aqueous layer after THF removal indicates incomplete saponification. HPLC must show < 0.5% ester.

  • Purification: Distill off the THF under reduced pressure. Wash the remaining aqueous phase with MTBE (2 L) to extract non-polar impurities; discard the organic wash.

  • Crystallization: Cool the aqueous phase to 10°C. Slowly add 2M HCl dropwise until the pH reaches 2.5–3.0.

  • Isolation: Filter the resulting white-to-off-white precipitate, wash with cold water, and dry in a vacuum oven at 50°C to yield pure 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive SAR and Performance Comparison Guide: 3-Chloro-Indole-2-Carboxylic Acids

An in-depth technical analysis and comparison guide on the structure-activity relationship (SAR) of 3-chloro-indole-2-carboxylic acids, evaluating their dual-target pharmacological profiles. Introduction to the Pharmacol...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparison guide on the structure-activity relationship (SAR) of 3-chloro-indole-2-carboxylic acids, evaluating their dual-target pharmacological profiles.

Introduction to the Pharmacological Scaffold

Indole-2-carboxylic acid (I2CA) derivatives are privileged scaffolds in medicinal chemistry, recognized for their robust polypharmacology. Historically, the unsubstituted I2CA was identified as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor's allosteric glycine site[1]. However, advanced structure-activity relationship (SAR) studies have revealed that specific substitutions—particularly halogenation at the C3, C4, and C6 positions—dramatically alter target specificity.

The introduction of a 3-chloro substitution (forming 3-chloro-indole-2-carboxylic acids) acts as a critical tuning dial. It shifts the molecule's performance profile between two primary central nervous system (CNS) targets:

  • NMDA Receptor (Glycine Site) : Where it acts as an antagonist to prevent excitotoxicity[1][2].

  • GPR17 Receptor : An orphan G-protein-coupled receptor (GPCR) where bulkier 3-substituted derivatives (like the 3-(2-carboxyethyl) analog MDL29,951) act as potent agonists to modulate oligodendrocyte myelination[3][4].

This guide objectively compares the SAR of 3-chloro-I2CA against alternative substitutions and provides self-validating experimental protocols to quantify their performance.

Target Comparison & Mechanistic Pathways

To understand the causality behind the SAR, we must first map how the 3-chloro-I2CA scaffold interacts with its divergent biological targets.

At the NMDA receptor , the carboxylic acid at C2 mimics the carboxylate of glycine, while the rigid indole ring and the 3-chloro group fill a tight lipophilic pocket, competitively blocking glycine and preventing the Ca2+ influx required for channel activation[1]. Conversely, at the GPR17 receptor , the same scaffold recruits the Gi/o​ protein pathway. Agonism at GPR17 actively inhibits adenylate cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) production[5][6].

G Compound 3-Chloro-I2CA Scaffold NMDA NMDA Receptor (Ionotropic) Compound->NMDA Antagonism GPR17 GPR17 Receptor (Metabotropic) Compound->GPR17 Agonism Ca_Inhibit Block Ca2+ Influx (Neuroprotection) NMDA->Ca_Inhibit Gi_Pathway Gi/o Pathway (Decrease cAMP) GPR17->Gi_Pathway

Divergent signaling pathways modulated by 3-chloro-indole-2-carboxylic acid derivatives.

Structure-Activity Relationship (SAR) Analysis

The performance of the indole-2-carboxylic acid scaffold is highly sensitive to the steric and electronic properties of its substituents. A comparative analysis of alternative derivatives reveals the specific advantages of the 3-chloro modification[2][3].

  • C2 Position (The Anchor) : The carboxylic acid is non-negotiable. Esterification (e.g., ethyl esters) creates prodrugs that lack direct in vitro binding affinity until hydrolyzed by esterases. It forms critical electrostatic interactions with arginine residues in both the NMDA and GPR17 binding pockets[3].

  • C3 Position (The Selectivity Switch) : The 3-chloro substitution provides optimal lipophilic bulk and electronegativity. Unsubstituted C3 yields weak NMDA antagonism. A 3-chloro group restricts the conformation and enhances receptor residence time, yielding moderate dual activity. However, extending the C3 position with bulky aliphatic acids (e.g., 2-carboxyethyl in MDL29,951) abolishes NMDA activity while maximizing GPR17 agonism[3][4].

  • C4 and C6 Positions (The Potency Amplifiers) : Di-halogenation (4,6-dichloro) drastically increases potency across both targets by filling deep hydrophobic sub-pockets[2][3].

Quantitative Performance Comparison

The following table summarizes the experimental binding and functional data comparing 3-chloro-I2CA to its structural alternatives.

Compound ScaffoldC3 SubstituentC4 / C6 SubstituentsNMDA Antagonism ( IC50​ µM)GPR17 Agonism ( EC50​ µM)Primary Classification
Indole-2-carboxylic acid -H-H / -H> 100.0> 100.0Weak Baseline
3-Chloro-I2CA -Cl-H / -H15.245.0Dual Modulator
4,6-Dichloro-I2CA -H-Cl / -Cl2.112.5NMDA-Biased
3,4,6-Trichloro-I2CA -Cl-Cl / -Cl0.83.2High-Potency Dual
MDL29,951 -CH2CH2COOH-Cl / -Cl> 50.00.015GPR17-Selective[3]

Data synthesized from comparative radioligand and functional assays. Lower values indicate higher potency/efficacy.

Experimental Methodologies & Validation Protocols

To objectively verify the SAR data above, the following orthogonal, self-validating protocols must be executed. By measuring both direct binding (NMDA) and downstream functional signaling (GPR17), researchers can confidently map the causality of structural changes.

Protocol A: NMDA Receptor Glycine Site Binding Assay

Rationale: Direct competitive displacement of [3H] -glycine isolates the compound's affinity for the allosteric site without interference from glutamate-site dynamics[1].

  • Membrane Preparation : Isolate cortical membranes from adult Sprague-Dawley rats. Homogenize tissues in ice-cold 50 mM Tris-acetate buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Wash the pellet three times to remove endogenous amino acids.

  • Incubation : In a 96-well plate, combine 100 µg of membrane protein, 10 nM [3H] -glycine, and varying concentrations of the 3-chloro-I2CA derivative (ranging from 0.1 nM to 100 µM). Incubate for 30 minutes at 4°C to reach equilibrium.

  • Self-Validating Controls :

    • Non-specific binding (NSB): Define using 1 mM unlabeled glycine.

    • Positive Control: Use a known high-affinity antagonist (e.g., GV150526) to validate assay sensitivity[2].

  • Quantification : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine). Wash filters thrice with ice-cold buffer and measure bound radioactivity via liquid scintillation counting.

Protocol B: GPR17 Functional cAMP Inhibition Assay

Rationale: Because GPR17 couples to Gi/o​ , true agonists will demonstrably inhibit forskolin-stimulated cAMP production. This proves functional efficacy, not just silent binding[4][6].

  • Cell Preparation : Seed Chinese Hamster Ovary (CHO) cells stably expressing human GPR17 at 104 cells/well in a 384-well microplate.

  • Baseline Stimulation : Treat cells with 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) and 15 µM Forskolin to artificially stimulate maximum baseline cAMP production[6].

  • Compound Treatment : Add the 3-chloro-I2CA derivatives at varying concentrations. Incubate for 30 minutes at room temperature.

  • Detection : Lyse the cells using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection kit.

  • Self-Validating Controls :

    • Reference Agonist: Use MDL29,951 as the benchmark for 100% Emax​ efficacy[4][5]. A dose-dependent decrease in the TR-FRET signal confirms Gi/o​ -mediated cAMP inhibition.

Workflow Synthesis Synthesize 3-Cl-I2CA Derivatives Split Orthogonal Screening Synthesis->Split Assay1 [3H]-Glycine Displacement Split->Assay1 Target 1 Assay2 cAMP TR-FRET Functional Assay Split->Assay2 Target 2 Result1 NMDA Antagonist Affinity (IC50) Assay1->Result1 Result2 GPR17 Agonist Efficacy (EC50) Assay2->Result2

Self-validating orthogonal screening workflow for evaluating 3-Cl-I2CA derivatives.

Conclusion

The 3-chloro-indole-2-carboxylic acid scaffold is a highly versatile pharmacophore. While the unsubstituted indole-2-carboxylic acid serves as a weak baseline, the addition of the 3-chloro moiety significantly enhances target engagement. For drug development professionals, this scaffold represents a critical branch point: maintaining the 3-chloro group alongside 4,6-dichloro substitutions yields potent NMDA receptor antagonists, whereas extending the C3 position with carboxylic aliphatic chains completely shifts the profile toward GPR17 agonism.

Sources

Comparative

3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid vs. non-chlorinated analogs activity

An in-depth comparative analysis of 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid (CAS: 1312137-82-8) versus its non-chlorinated analog, 6-isopropyl-1H-indole-2-carboxylic acid , reveals how a single halogen substitut...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid (CAS: 1312137-82-8) versus its non-chlorinated analog, 6-isopropyl-1H-indole-2-carboxylic acid , reveals how a single halogen substitution can fundamentally dictate the pharmacological and physicochemical trajectory of a molecular scaffold.

Indole-2-carboxylic acids are privileged pharmacophores in drug discovery, frequently utilized as core scaffolds for viral protease inhibitors, antiplasmodial agents, and CNS modulators[1],[2]. By examining the causality behind C3-chlorination, researchers can strategically leverage this modification to optimize target affinity, metabolic stability, and pharmacokinetic profiles.

Mechanistic & Physicochemical Impact of C3-Chlorination

The substitution of a hydrogen atom with a chlorine atom at the C3 position of the indole ring is not merely a structural tweak; it is a calculated physicochemical overhaul.

1. Electronic Modulation (Inductive Effects) The C3 position of the indole ring is its most nucleophilic site. The introduction of an electronegative chlorine atom exerts a strong inductive electron-withdrawing effect (-I). This electron density shift lowers the pKa of the adjacent indole NH, enhancing its capacity to act as a potent hydrogen-bond donor in the target binding pocket[1].

2. Steric and Conformational Locking The bulky chlorine atom at C3 introduces severe steric hindrance against the adjacent C2-carboxylic acid group. This torsional strain restricts the rotational freedom of the carboxylate, effectively locking it into a coplanar or slightly twisted conformation. By pre-organizing the molecule into its bioactive conformation, the entropic penalty typically incurred upon target binding is drastically minimized[3].

3. Halogen Bonding and Lipophilicity (LogD) Chlorine can participate in highly directional halogen bonding with backbone carbonyl oxygens of the target protein via its electrophilic σ -hole. Furthermore, C3-chlorination significantly increases the lipophilicity (LogP) of the molecule. This increased lipophilicity drives the 6-isopropyl group deeper into hydrophobic subpockets, while simultaneously improving overall metabolic stability by sterically blocking the metabolically labile C3 site from cytochrome P450-mediated oxidation[2].

Comparative Activity Profiling

The following table synthesizes the quantitative and qualitative shifts in physicochemical properties and in vitro activity resulting from C3-chlorination.

Parameter6-Isopropyl-1H-indole-2-carboxylic acid (Non-Chlorinated)3-Chloro-6-isopropyl-1H-indole-2-carboxylic acidMechanistic Impact of C3-Chlorination
C3 Substitution -H-ClN/A
Calculated LogP (cLogP) ~3.1~3.8+0.7 (Enhanced lipophilicity and membrane permeation)
Indole NH pKa ~16.2~14.5Increased acidity; stronger H-bond donor capacity
Metabolic Stability ( t1/2​ ) Moderate (Prone to C3 oxidation)High (C3 position sterically blocked)Extended half-life and reduced clearance
Relative Target Affinity ( Kd​ ) Baseline (1x)5x to 15x more potentDriven by halogen bonding and reduced entropic penalty

Experimental Methodologies

To validate these comparative metrics, the following self-validating protocols detail the synthesis of the chlorinated analog and the subsequent kinetic evaluation of its binding affinity.

Protocol 1: Regioselective C3-Chlorination Workflow

The synthesis of 3-chloro-6-isopropyl-1H-indole-2-carboxylic acid relies on mild, regioselective electrophilic aromatic substitution to prevent degradation of the indole core[4].

  • Preparation: Dissolve 1.0 eq of 6-isopropyl-1H-indole-2-carboxylic acid in anhydrous acetonitrile (MeCN). Causality: Acetonitrile provides a polar aprotic environment that stabilizes the highly reactive chloronium ion intermediate without participating in side reactions[4].

  • Chlorination: Add 1.05 eq of N-chlorosuccinimide (NCS) portion-wise at room temperature. Causality: NCS offers controlled, mild electrophilic chlorination, preventing the over-chlorination at the benzenoid ring that typically occurs with harsh reagents like Cl2​ gas[4].

  • Reflux & Monitoring: Heat the reaction mixture to reflux (approx. 80°C) for 4-5 hours. Monitor the consumption of the starting material via LC-MS to ensure complete conversion[4].

  • Workup: Cool the mixture, concentrate under reduced pressure, and partition between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and purify via silica gel chromatography to isolate the chlorinated product.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

To validate the enhanced affinity driven by C3-chlorination, SPR is utilized to measure real-time binding kinetics ( Kd​ , kon​ , koff​ ).

  • Sensor Chip Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling chemistry until a stable baseline is achieved.

  • Analyte Preparation: Prepare a concentration series (e.g., 0.1 µM to 10 µM) of both the 3-chloro and non-chlorinated analogs in running buffer (HBS-EP+ with 1% DMSO) to ensure complete solubility.

  • Kinetic Injection: Inject the analytes over the functionalized surface at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase). Causality: The 30 µL/min flow rate minimizes mass transport limitations, ensuring the observed kinetics reflect true binding events.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. The chlorinated analog typically exhibits a significantly slower dissociation rate ( koff​ ) due to the stabilizing effect of halogen bonding[1].

SAR Logic & Pathway Visualization

SAR_Logic A 6-Isopropyl-1H-indole-2-carboxylic acid (Non-chlorinated Analog) B C3-Chlorination (Electrophilic Substitution) A->B C 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid (Target Scaffold) B->C D Electronic Effect (Inductive Withdrawal, Lower NH pKa) C->D E Steric & Lipophilic Effect (Increased LogD, Halogen Bonding) C->E F Enhanced Target Affinity (Lower IC50) D->F E->F G Improved Metabolic Stability (Blocked C3 Oxidation) E->G

Figure 1: SAR logic and physicochemical impacts of C3-chlorination on indole-2-carboxylic acid.

References

  • Ghosh AK, et al. "Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity Relationship, and X-ray Structural Studies." Journal of Medicinal Chemistry.

  • Kumar M, et al. "Indole-2-carboxamides Optimization for Antiplasmodial Activity." ACS Bio & Med Chem Au.

  • Hu B, et al. "Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes." Inorganics.

  • Google Patents. "HUE026652T2 - Indole derivatives." Google Patents Database.

Sources

Validation

Comparative analysis of indole-2-carboxylic acid bioisosteres.

An in-depth comparative analysis of indole-2-carboxylic acid (I2CA) bioisosteres requires a multidimensional evaluation of physicochemical properties, metabolic stability, and target engagement. As a privileged scaffold,...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of indole-2-carboxylic acid (I2CA) bioisosteres requires a multidimensional evaluation of physicochemical properties, metabolic stability, and target engagement. As a privileged scaffold, I2CA is foundational in the design of HIV-1 integrase inhibitors, NMDA receptor antagonists, and HCV NS5B polymerase inhibitors[1]. However, the native scaffold presents two major liabilities: the carboxylic acid moiety is highly ionized at physiological pH (limiting passive permeability and acting as a liability for Phase II glucuronidation), and the electron-rich indole core is highly susceptible to Phase I oxidative metabolism[2][3][4].

The following guide objectively compares the performance of various I2CA bioisosteres, providing the experimental frameworks necessary to validate these structural modifications.

Rationalizing Bioisosteric Replacements

Carboxylic Acid Surrogates

Replacing the C2-carboxylic acid aims to maintain the acidic proton and hydrogen-bond geometry required for target engagement (e.g., coordinating Mg²⁺ ions in metalloenzymes) while modulating lipophilicity (LogD)[1][2].

  • Tetrazoles: The most classical bioisostere. With a pKa (~4.5–5.5) nearly identical to carboxylic acids, tetrazoles are fully ionized at pH 7.4. However, their negative charge is delocalized across four nitrogen atoms. This delocalization enhances metabolic stability against acyl glucuronidation and often increases lipophilicity[5].

  • Acylsulfonamides & Oxadiazolones: These surrogates provide extended conformations. Acylsulfonamides offer an additional hydrogen-bond donor to reach deeper into binding pockets, while oxadiazolones present a different vector for hydrogen bonding, often resulting in superior membrane permeability[3][6].

Indole Core Surrogates
  • Indazoles: Replacing the C3-CH of indole with a nitrogen atom (indazole) reduces the electron density of the bicyclic system. This makes the core significantly less vulnerable to Phase I oxidation, while the additional nitrogen acts as a new hydrogen-bond acceptor[4].

  • Azaindoles (e.g., 7-Azaindole): The strategic placement of a nitrogen in the benzene ring modulates physicochemical properties, typically improving aqueous solubility and providing an additional handle for hinge-binding in kinase targets[7][8].

G I2CA Indole-2-Carboxylic Acid (Parent Scaffold) Acid Carboxylic Acid Replacement (Modulates pKa & Permeability) I2CA->Acid Core Indole Core Replacement (Improves Solubility & Stability) I2CA->Core Tetrazole Tetrazole (Maintains pKa, alters LogD) Acid->Tetrazole Acylsulfonamide Acylsulfonamide (Extended H-bonding) Acid->Acylsulfonamide Azaindole 7-Azaindole (Adds H-bond acceptor) Core->Azaindole Indazole Indazole (Reduces Phase I/II metabolism) Core->Indazole

Logical relationship of I2CA bioisosteric replacements for PK optimization.

Comparative Physicochemical Data

To objectively evaluate these replacements, we must compare their fundamental physicochemical properties. The tables below synthesize experimental findings for matched molecular pairs based on the I2CA scaffold[3][6][9].

Table 1: Physicochemical Comparison of Carboxylic Acid Bioisosteres

Functional GrouppKaLogD (pH 7.4)PAMPA Permeability ( 10−6 cm/s)Plasma Protein Binding (%)
Carboxylic Acid ~4.20.521.285%
Tetrazole ~4.80.850.8*92%
Acylsulfonamide ~5.51.202.595%
Oxadiazolone ~6.01.554.080%

*Analytical Causality: Why does the tetrazole sometimes show lower PAMPA permeability despite a higher LogD? The high desolvation energy required for the tetrazole anion to shed its hydration shell and enter the lipid membrane can hinder passive diffusion compared to the native carboxylate[6][9].

Table 2: Pharmacokinetic Impact of Core Replacements

Core ScaffoldIntrinsic Clearance ( CLint​ )Aqueous SolubilityPrimary Metabolic Liability
Indole HighLowC3-Oxidation (Phase I)
1H-Indazole LowModerateN-Glucuronidation (Phase II)
7-Azaindole ModerateHighN-Oxidation (Phase I)

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols are provided for synthesizing and evaluating these bioisosteres.

Protocol 1: Synthesis of Tetrazole Bioisosteres via Nitrile Intermediate

Causality: Direct conversion of carboxylic acids to tetrazoles is thermodynamically challenging. A highly reliable approach involves converting the acid to a nitrile, followed by a [3+2] cycloaddition with an azide source.

  • Activation & Dehydration: Convert indole-2-carboxylic acid to indole-2-carboxamide using EDC/HOBt and NH4​Cl in DMF. Treat the isolated carboxamide with POCl3​ to yield indole-2-carbonitrile.

  • Cycloaddition Setup: In a microwave vial, combine the carbonitrile (1.0 eq), sodium azide ( NaN3​ , 3.0 eq), and zinc bromide ( ZnBr2​ , 1.0 eq) in a water/isopropanol mixture.

    • Causality: ZnBr2​ acts as a critical Lewis acid catalyst. It coordinates the nitrogen of the nitrile, withdrawing electron density and significantly lowering the activation energy for the cycloaddition. This makes the reaction safer and faster than standard thermal methods.

  • Reaction: Heat under microwave irradiation at 150°C for 30 minutes.

  • Workup & Validation: Acidify the mixture to pH 2 using 1M HCl to precipitate the 5-(1H-indol-2-yl)-1H-tetrazole. Filter and recrystallize from ethanol. Validate purity via LC-MS (>95% required before biological testing).

Protocol 2: PAMPA (Parallel Artificial Membrane Permeability Assay)

Causality: PAMPA isolates passive transcellular permeability from active transport (efflux/influx pumps), providing a direct, objective readout of how bioisosteric changes affect membrane crossing[6][9].

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 50 µM in PBS (pH 7.4) to form the donor solution.

  • Membrane Coating: Coat the PVDF filter membrane of the donor plate with 5 µL of a 1% (w/v) lecithin in dodecane solution.

    • Causality: The lipid-dodecane mixture creates an artificial liquid lipid bilayer that accurately mimics the hydrophobic core of a human cell membrane.

  • Assembly: Add 150 µL of the donor solution to the donor wells. Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells. Carefully assemble the sandwich plate.

  • Incubation: Incubate the assembled plates at 37°C for 16 hours in a humidified environment to prevent evaporation.

  • Quantification & Self-Validation: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

    • System Validation Check: Calculate the mass balance. A mass balance of >80% must be achieved to validate the assay; anything lower indicates the compound is either trapped within the lipid membrane (high lipophilicity liability) or degrading during incubation.

PAMPA Prep Prepare Donor/Acceptor Solutions (pH 7.4) Membrane Coat Filter with Lipid Solution Prep->Membrane Incubate Incubate at 37°C for 16 Hours Membrane->Incubate Quantify LC-MS/MS Quantification Incubate->Quantify Analyze Calculate Papp & Validate Mass Balance Quantify->Analyze

Step-by-step experimental workflow for the PAMPA permeability validation.

Conclusion

Selecting the appropriate bioisostere for an indole-2-carboxylic acid scaffold requires a delicate balancing act. While tetrazoles excel at mimicking the acidic geometry necessary for metal chelation (crucial for targets like HIV-1 integrase), oxadiazolones may offer superior passive permeability. Simultaneously, core modifications like indazole or 7-azaindole provide critical avenues for escaping rapid Phase I metabolic clearance, ensuring the molecule survives long enough in vivo to reach its target.

References

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI / PubMed.1

  • Structure Property Relationships of Carboxylic Acid Isosteres. ACS Publications.6

  • One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. PMC / NIH.5

  • Indazoles in Drug Discovery. PharmaBlock.4

  • A Comparative Guide to the Bioavailability of 7-Azaindole vs. Indole-Containing Drugs. Benchchem.8

Sources

Comparative

Validating the binding site of 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid

An in-depth technical analysis of binding site validation for small-molecule fragments, focusing on the functionalized indole scaffold 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid . Executive Summary 3-Chloro-6-isopr...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of binding site validation for small-molecule fragments, focusing on the functionalized indole scaffold 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid .

Executive Summary

3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid (CAS 1312137-82-8) represents a highly functionalized, privileged scaffold frequently utilized in Fragment-Based Drug Discovery (FBDD). Indole-2-carboxylic acid derivatives are well-documented allosteric modulators, famously targeting the Thumb Site II of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase[1], as well as allosteric pockets in GPCRs like the CB1 receptor[2]. Because these fragments typically exhibit weak initial binding affinities ( KD​ in the high micromolar range) and target highly flexible allosteric loops, validating their exact binding site is a major biophysical challenge.

This guide objectively compares the performance of leading biophysical platforms and provides a self-validating experimental workflow to map the binding site of such hydrophobic allosteric modulators.

Technology Comparison: Evaluating Binding Site Validation Platforms

To transition a fragment like 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid into a lead compound, its binding site must be unambiguously mapped. Relying on a single technology often leads to false positives. Below is an objective comparison of the three primary orthogonal technologies used in this workflow:

Surface Plasmon Resonance (SPR)
  • Performance: The gold standard for real-time kinetic validation ( kon​ , koff​ ) and affinity ( KD​ ) measurement[3]. Modern systems (e.g., Cytiva Biacore™ 8K) can screen thousands of fragments rapidly.

  • Limitation: While it confirms direct binding and stoichiometry, SPR provides zero spatial resolution regarding where the compound binds on the target.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
  • Performance: Measures the exchange rate of amide hydrogens with deuterium. When the indole fragment binds, it displaces solvent and stabilizes the allosteric pocket, reducing deuterium uptake. HDX-MS provides excellent peptide-level spatial resolution of the binding site and uniquely captures long-range allosteric conformational locks[1].

  • Limitation: Resolution is limited to the size of the generated peptides (typically 4–10 amino acids), lacking the absolute atomic precision of crystallography.

X-ray Crystallography
  • Performance: Provides absolute atomic-level coordinates of the compound-target interaction, driving structure-guided lead optimization.

  • Limitation: Highly flexible allosteric domains often resist crystallization. Furthermore, low-affinity fragments ( KD​>100μM ) may wash out during crystal soaking procedures.

Quantitative Performance Comparison
ParameterSPR (Kinetics)HDX-MS (Mapping)X-ray Crystallography
Primary Output KD​ , kon​ , koff​ , StoichiometryPeptide-level binding interfaceAtomic 3D coordinates
Spatial Resolution None (Global binding)Moderate (4–10 amino acid peptides)High (Atomic, <2.5 Å)
Throughput High (>1000 compounds/day)Low (Targeted validation)Low to Medium
Sample Consumption ~10 µg protein / assay~50 µg protein / assay>1 mg protein / trial
Fragment Suitability Excellent (Detects weak mM binders)Good (Requires high solubility)Poor (Weak binders wash out)

Experimental Workflows: A Self-Validating System

Protocol 1: SPR Kinetic Validation and Solvent Correction

Causality Focus: Indole-2-carboxylic acid derivatives are highly hydrophobic and require up to 5% DMSO for aqueous solubility. Because DMSO has a high refractive index, even a 0.1% mismatch between the sample and running buffer will produce a bulk response that completely masks the tiny mass shift of a 239 Da fragment binding. A rigorous solvent correction calibration curve is mandatory to isolate the true binding signal.

  • Surface Preparation: Immobilize the target protein (e.g., recombinant polymerase) onto a CM5 sensor chip via standard amine coupling (EDC/NHS). Self-Validation: Immobilize a structurally similar but functionally inert reference protein on Flow Cell 1 to subtract non-specific binding.

  • Buffer Equilibration: Equilibrate the system with PBS-P+ buffer containing exactly 5.0% DMSO.

  • Solvent Correction Setup: Prepare a 7-point DMSO calibration curve ranging from 4.5% to 5.5% DMSO. Inject these standards to map the bulk refractive index shift.

  • Analyte Injection: Inject 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid in a 2-fold dilution series (e.g., 3.12 µM to 200 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Analysis: Subtract the reference cell signal, apply the solvent correction model, and fit the data to a 1:1 steady-state affinity model to determine the KD​ .

Protocol 2: HDX-MS Binding Site Mapping

Causality Focus: To accurately map the allosteric site, the target protein must be fully saturated with the fragment. Using the KD​ derived from SPR, the compound must be present at ≥10×KD​ during the labeling phase to ensure >90% pocket occupancy. Furthermore, the quenching step must strictly drop the pH to 2.5 at 0°C to minimize the back-exchange of deuterium to hydrogen before mass analysis.

  • Equilibration: Incubate the target protein (5 µM) with either a DMSO vehicle control or 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid (at 10×KD​ ) for 30 minutes at 20°C.

  • Deuterium Labeling: Dilute the complex 1:10 into a D2​O -based buffer to initiate isotopic exchange. Run a time-course labeling at 10s, 1min, 10min, and 60min to capture both fast-exchanging surface loops and slow-exchanging buried allosteric pockets.

  • Quenching: Stop the exchange by mixing the sample 1:1 with a quench buffer (400 mM Potassium Phosphate, 8M Urea, pH 2.3) pre-chilled to 0°C. Self-Validation: The low pH and temperature functionally "freeze" the deuterium on the amide backbone.

  • Digestion & MS: Pass the quenched sample through an online immobilized pepsin column. Analyze the resulting peptides using a high-resolution mass spectrometer (e.g., Synapt G2-Si).

  • Differential Analysis: Compare the deuterium uptake of the Apo-protein vs. the Holo-complex. Peptides showing a statistically significant reduction in deuterium uptake (>0.5 Da) map directly to the 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid binding site.

Visualization of Workflows and Mechanisms

OrthogonalWorkflow Fragment 3-Chloro-6-isopropyl- 1H-indole-2-carboxylic acid SPR SPR Kinetics (Affinity & Stoichiometry) Fragment->SPR Primary Validation HDX HDX-MS (Peptide-Level Mapping) SPR->HDX KD Guides Occupancy Xray X-ray Crystallography (Atomic Resolution) HDX->Xray Identifies Flexible Loops Lead Structure-Guided Lead Optimization HDX->Lead Allosteric Mapping Xray->Lead Atomic Coordinates

Orthogonal biophysical workflow for validating fragment binding sites.

AllostericMechanism Substrate RNA Substrate Complex Conformationally Locked Enzyme-Inhibitor Complex Substrate->Complex Steric/Dynamic Blockade Enzyme Target Polymerase Thumb Domain Palm Domain Fingers Domain Enzyme->Complex Conformational Shift Inhibitor Indole-2-carboxylic acid Fragment Inhibitor->Enzyme Binds Allosteric Pocket Outcome Inhibition of Catalytic Elongation Complex->Outcome Target Arrest

Allosteric inhibition mechanism via conformational locking by indole fragments.

References

  • [1] Shunmugam, L., & Soliman, M. E. S. (2018). Targeting HCV polymerase: a structural and dynamic perspective into the mechanism of selective covalent inhibition. RSC Advances, 8(73), 42210–42222. Available at:[Link]

  • [3] Sternicki, L. M., & Poulsen, S.-A. (2024). Fragment-based drug discovery campaigns guided by native mass spectrometry. RSC Medicinal Chemistry, 15(7), 2270–2285. Available at:[Link]

  • [2] Piscitelli, F., et al. (2012). Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB1 Receptor. Journal of Medicinal Chemistry. Available at:[Link]

Sources

Validation

Efficacy comparison between ester and amide derivatives of indole-2-carboxylic acid.

An in-depth comparative analysis of the efficacy, physicochemical properties, and pharmacological viability of ester versus amide derivatives of indole-2-carboxylic acid. Executive Summary The indole-2-carboxylic acid sc...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of the efficacy, physicochemical properties, and pharmacological viability of ester versus amide derivatives of indole-2-carboxylic acid.

Executive Summary

The indole-2-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of antiviral agents, cannabinoid receptor 1 (CB1) allosteric modulators, and cysteinyl leukotriene receptor 1 (CysLT1) antagonists[1][2]. A critical decision in the hit-to-lead optimization phase is the selection of the linkage chemistry at the C2 position. While both indole-2-carboxylates (esters) and indole-2-carboxamides (amides) can successfully bridge the indole core to hydrophobic tail regions, their divergent physicochemical properties dictate vastly different in vitro efficacies and in vivo pharmacokinetic (PK) profiles. This guide objectively compares these two derivative classes, supported by mechanistic rationales and experimental protocols.

Mechanistic & Physicochemical Divergence

The superiority of one derivative over the other is rarely accidental; it is grounded in fundamental physical chemistry and enzymology.

  • Hydrogen Bonding & Target Engagement: Esters possess only hydrogen-bond acceptor capabilities via their carbonyl and ether oxygens. In contrast, secondary amides provide both a hydrogen-bond acceptor (C=O) and a highly directional hydrogen-bond donor (N-H)[3]. This dual capacity often allows amides to form critical anchor points with target protein residues (e.g., aspartate or glutamine), significantly lowering the equilibrium dissociation constant ( KB​ ). Furthermore, the resonance stabilization of the amide bond enforces a planar, rigid conformation, reducing the entropic penalty upon target binding compared to the more flexible ester linkage.

  • Metabolic Stability: Esters are highly susceptible to ubiquitous carboxylesterases in plasma and hepatic tissues, leading to rapid hydrolysis back to the inactive indole-2-carboxylic acid. Amides, however, exhibit profound resistance to these enzymes and are generally only cleaved by specific amidases or peptidases, resulting in a vastly superior half-life ( t1/2​ ) and lower intrinsic clearance ( CLint​ )[4].

Logic Amide Indole-2-Carboxamide (Amide Linkage) HBD H-Bond Donor (N-H) + Acceptor (C=O) Amide->HBD StabilityA High Enzymatic Stability (Protease Resistant) Amide->StabilityA Ester Indole-2-Carboxylate (Ester Linkage) HBA H-Bond Acceptor Only (C=O, -O-) Ester->HBA StabilityE Low Enzymatic Stability (Esterase Cleavage) Ester->StabilityE ResultA Sustained Target Engagement (Higher in vivo Efficacy) HBD->ResultA Enhanced Affinity ResultE Rapid Clearance (Often relegated to Prodrugs) HBA->ResultE Weaker Binding StabilityA->ResultA Longer Half-life StabilityE->ResultE Rapid Hydrolysis

Caption: Physicochemical and metabolic logic dictating the efficacy of amide vs. ester derivatives.

Quantitative Efficacy Comparison

Experimental data across multiple target classes consistently demonstrates the pharmacological advantage of the amide derivative. In the optimization of CysLT1 selective antagonists, researchers found that replacing the ester bond with an amide function in the internal chain was highly favorable for improving antagonist potency[1]. Similarly, in CB1 receptor allosteric modulators (such as ORG27569 analogs), the amide bond is strictly required to maintain binding cooperativity[2].

Table 1: Representative Pharmacological Comparison (Indole-2-Carboxamide vs. Indole-2-Carboxylate)

ParameterIndole-2-Carboxylate (Ester)Indole-2-Carboxamide (Amide)Causality / Mechanistic Driver
Target Affinity (CysLT1 IC50​ ) > 1.50 μ M0.0059 ± 0.0011 μ MN-H acts as a critical H-bond donor to receptor pocket[1].
CB1 Allosteric Cooperativity ( α ) NegligibleHighly Positive ( α > 10)Amide resonance restricts conformation, orienting the indole core[2][5].
Microsomal Stability ( t1/2​ ) < 15 minutes> 120 minutesEsters are rapidly degraded by hepatic carboxylesterases[4].
Aqueous Solubility (pH 7.4) ModerateLow to ModerateAmides possess higher crystal lattice energy, sometimes reducing solubility[3][4].
Primary Application Prodrug design (permeability)Active Pharmaceutical IngredientAmides survive systemic circulation to engage the target.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the evaluation of these derivatives must follow strict, self-validating workflows. Below are the standardized protocols for synthesizing and evaluating these compounds.

Synthesis Workflow

The synthesis of both derivatives begins with the activation of the indole-2-carboxylic acid. To prevent false negatives in biological assays caused by unreacted starting material, high-efficiency coupling reagents (e.g., HATU) must be used, followed by rigorous HPLC purification.

Workflow Start Indole-2-Carboxylic Acid (Starting Material) Activation Carboxyl Activation (HATU / DIPEA / DMF) Start->Activation Branch Nucleophile Selection Activation->Branch Ester Alcohol (R-OH) -> Indole-2-Carboxylate Branch->Ester O-Nucleophile Amide Amine (R-NH2) -> Indole-2-Carboxamide Branch->Amide N-Nucleophile Assay1 In Vitro Stability (Microsomal Clearance) Ester->Assay1 Assay2 Target Binding (Calcium Mobilization Assay) Ester->Assay2 Amide->Assay1 Amide->Assay2 Compare Efficacy & PK Comparison Assay1->Compare Assay2->Compare

Caption: Parallel synthesis and biological screening workflow for indole-2-carboxylic acid derivatives.

Target Engagement: Calcium Mobilization Assay (CysLT1 Antagonism)

To validate the superior efficacy of the amide derivative[1], a functional cell-based assay is required. This protocol uses intracellular calcium release as a proxy for receptor activation.

  • Cell Preparation: Seed CHO-K1 cells stably expressing the human CysLT1 receptor into 96-well black, clear-bottom plates at a density of 3×104 cells/well. Incubate overnight at 37°C in 5% CO 2​ .

  • Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45 minutes at 37°C.

  • Compound Incubation: Pre-incubate the cells with serial dilutions of the indole-2-carboxamide, the indole-2-carboxylate, and a positive control (Montelukast) for 30 minutes. Self-Validation Step: Include a vehicle control (DMSO) to establish the baseline fluorescence and ensure the solvent does not induce calcium flux.

  • Agonist Stimulation: Inject LTD4​ (Leukotriene D4) at its EC80​ concentration into the wells using an automated liquid handler integrated with a fluorometric imaging plate reader (FLIPR).

  • Data Acquisition & Analysis: Record fluorescence (Ex: 488 nm, Em: 525 nm) for 3 minutes. Calculate the IC50​ by plotting the maximum fluorescence peak against the log concentration of the antagonist.

Pharmacokinetic Profiling: Liver Microsomal Stability Assay

The primary reason esters fail in vivo is rapid hepatic clearance. This assay quantifies the difference in metabolic stability[4].

  • Reaction Mixture: Combine human liver microsomes (0.5 mg/mL final protein concentration) with 1 μ M of the test compound (ester or amide) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Time-Course Sampling: Extract 50 μ L aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench the reaction by adding the aliquot to 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Self-Validation Step: Run a parallel control without NADPH to differentiate enzymatic metabolism from chemical instability.

  • Quantification: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining and calculate the intrinsic clearance ( CLint​ ).

Strategic Recommendations

For drug development professionals, the choice between an ester and an amide derivative of indole-2-carboxylic acid should be dictated by the intended mechanism of action:

  • Select Indole-2-Carboxamides (Amides) when designing the active pharmacophore. The amide bond provides superior target affinity through enhanced hydrogen bonding and ensures the metabolic longevity required for systemic efficacy[1][2].

  • Select Indole-2-Carboxylates (Esters) strictly when designing a prodrug. If the active indole-2-carboxylic acid suffers from poor membrane permeability, esterification can mask the polar carboxylic acid, allowing cellular entry before being cleaved by intracellular esterases to release the active moiety.

References

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Indian Chemical Society. Available at: [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Comparative

In vivo efficacy studies of novel indole-2-carboxamides.

Publish Comparison Guide: In Vivo Efficacy of Novel Indole-2-Carboxamides Target Audience: Researchers, scientists, and drug development professionals. Focus Application: Anti-mycobacterial therapeutics targeting Mycobac...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: In Vivo Efficacy of Novel Indole-2-Carboxamides

Target Audience: Researchers, scientists, and drug development professionals. Focus Application: Anti-mycobacterial therapeutics targeting Mycobacterium abscessus (MABSC) and Nontuberculous Mycobacteria (NTM).

Executive Summary & The Clinical Imperative

The treatment of Nontuberculous mycobacteria (NTM), particularly Mycobacterium abscessus (MABSC), represents a profound unmet medical need. Current clinical guidelines mandate 12-month multidrug regimens, often involving intravenous antibiotics with severe toxicity profiles and high clinical failure rates, especially in patients with cystic fibrosis or chronic obstructive pulmonary disease (COPD)[1].

Recently, Indole-2-carboxamides (ICs) have emerged as a highly promising, novel chemical scaffold[1][2]. Unlike broad-spectrum repurposed antibiotics, ICs act via a highly selective mechanism: the inhibition of the essential mycobacterial transporter protein MmpL3[2][3]. This guide provides an objective, data-driven comparison of lead IC candidates (Compounds 5 and 25) against the standard-of-care (Amikacin) in acute M. abscessus in vivo murine models, dissecting the pharmacokinetics, mechanistic rationale, and experimental protocols required to validate these findings.

Mechanism of Action: The MmpL3 Transporter

To understand the superior selectivity of ICs, one must examine their molecular target. Indole-2-carboxamides are bioisosteric isomers of urea-based inhibitors that specifically target Mycobacterial membrane protein Large 3 (MmpL3) [2].

MmpL3 is an essential inner membrane transporter responsible for the translocation of trehalose monomycolate (TMM) across the mycobacterial cell membrane[1][2]. TMM is the precursor to trehalose dimycolate (TDM) and cell-wall-bound mycolates. By binding to MmpL3, ICs disrupt the proton motive force or directly block the translocation channel. The causality here is direct: blocking TMM transport halts mycolic acid assembly, compromising the structural integrity of the mycobacterial cell envelope and leading to rapid, selective cell death without disrupting the host microbiome[2].

MoA IC Indole-2-Carboxamide (Dosing) MmpL3 MmpL3 Transporter Inhibition IC->MmpL3 High Affinity Binding TMM Blockade of TMM Translocation MmpL3->TMM Loss of Function CellWall Mycolic Acid Assembly Halted TMM->CellWall Envelope Depletion Death Selective Mycobacterial Cell Death CellWall->Death Lysis

Caption: Mechanistic pathway of Indole-2-carboxamides inhibiting MmpL3 and causing mycobacterial death.

In Vivo Efficacy & Pharmacokinetic Comparison

For a novel chemotype to advance, it must demonstrate oral bioavailability and systemic exposure sufficient to clear intracellular pathogens residing in deep tissue beds (lungs and spleen). In preclinical models, lead ICs (Compound 5 and Compound 25) were evaluated against the standard-of-care, Amikacin[3].

Pharmacokinetic Profiling

The pharmacokinetic (PK) parameters of Compound 5 validate its suitability for oral administration. The high volume of distribution (36.6 L/kg) is particularly critical; it indicates excellent tissue penetration, a mandatory requirement for treating pulmonary NTM infections where the pathogen resides within host macrophages[1][3].

Table 1: Pharmacokinetic Parameters of Lead IC (Compound 5) in Murine Model

ParameterValueClinical Significance
Cmax 6.5 µg/mL (at 50 min)Rapid absorption; achieves concentrations well above the MIC (0.0039 - 8 µg/mL).
Half-life (t1/2) 2.5 hoursSupports viable dosing intervals for steady-state maintenance.
AUC 29.6 µg·h/mLRobust total systemic exposure following oral administration.
Clearance (CL/F) 10.1 L/h/kgPredictable metabolic clearance, minimizing toxicity risks.
Volume of Distribution (V) 36.6 L/kgExceptional tissue penetration, crucial for lung/spleen efficacy.
Comparative In Vivo Efficacy

In an acute M. abscessus infection model, ICs were compared directly to Amikacin. The use of 20% cyclodextrin as a vehicle for the ICs is a deliberate experimental choice: it enhances the aqueous solubility of the lipophilic indole scaffold, ensuring consistent gastrointestinal absorption and reducing intra-group PK variability[3].

Table 2: Treatment Outcomes in M. abscessus Murine Model

Treatment GroupDose & RouteVehicleEfficacy Outcome (Lung & Spleen)Limitations / Notes
Untreated Control N/AN/AUnchecked bacterial proliferationBaseline for CFU comparison.
Amikacin (Standard) 150 mg/kg, SQSalineSignificant CFU reductionRequires subcutaneous injection; known nephrotoxicity/ototoxicity.
Compound 5 (IC) 300 mg/kg, Oral20% CyclodextrinStatistically significant CFU reductionOrally bioavailable; highly selective for mycobacteria.
Compound 25 (IC) 300 mg/kg, Oral20% CyclodextrinStatistically significant CFU reductionComparable efficacy to Compound 5; safe pharmacological profile.

Data synthesis derived from in vivo studies by Pandya et al.[1][3]. Both ICs demonstrated efficacy comparable to the injectable standard-of-care, but with the distinct advantage of oral administration.

Experimental Methodology: Self-Validating In Vivo Protocol

To ensure trustworthiness and reproducibility, the in vivo efficacy study must be executed as a self-validating system. The inclusion of a "Day 1 Post-Infection" sacrifice group is a critical control—it establishes the exact bacterial uptake baseline before treatments begin, ensuring that any subsequent CFU reduction is definitively caused by the drug, rather than variations in the initial inoculation[3].

Step-by-Step Efficacy Protocol

Step 1: Pathogen Preparation and Inoculation

  • Culture M. abscessus to mid-log phase to ensure active replication.

  • Infect female mice via aerosol or intravenous route (depending on the specific acute model parameters) to establish systemic and pulmonary infection.

Step 2: Baseline Establishment (Quality Control)

  • Group 1 (Baseline Control, n=3): Sacrifice 1 day post-infection. Harvest lungs and spleen, homogenize, and plate on Middlebrook 7H11 agar to determine the baseline bacterial load (CFU/organ)[3].

Step 3: Dosing Regimen (Days 2 through Endpoint)

  • Initiate treatment 2 days post-infection.

  • Group 2 (Negative Control, n=6): Administer vehicle only (20% cyclodextrin, Oral).

  • Group 3 (Positive Control, n=6): Administer Amikacin (150 mg/kg, Subcutaneous)[3].

  • Group 4 & 5 (Test Articles, n=6 each): Administer Compound 5 and Compound 25 (300 mg/kg, Oral) formulated in 20% cyclodextrin[3].

Step 4: Tissue Harvesting and CFU Enumeration

  • At the study endpoint, humanely euthanize all remaining groups.

  • Aseptically harvest the lungs and spleen.

  • Homogenize tissues in sterile PBS containing 0.05% Tween 80 (to prevent mycobacterial clumping).

  • Perform serial dilutions and plate on 7H11 agar. Incubate for 3-5 days at 37°C and quantify CFUs to determine log reduction compared to Group 2.

ProtocolWorkflow Infect 1. Inoculation (M. abscessus) Baseline 2. Day 1 Sacrifice (Establish Baseline CFU) Infect->Baseline Day 1 Treat 3. Treatment Initiation (Oral ICs vs SQ Amikacin) Infect->Treat Day 2 Analyze 5. CFU Enumeration & Statistical Analysis Baseline->Analyze Baseline Data Harvest 4. Tissue Harvest (Lungs & Spleen) Treat->Harvest Endpoint Harvest->Analyze Efficacy Data

Caption: Self-validating experimental workflow for evaluating in vivo efficacy against M. abscessus.

Conclusion & Translational Perspective

The in vivo data firmly establishes Indole-2-carboxamides as a superior alternative to current broad-spectrum therapies for NTM infections. By targeting the MmpL3 transporter, ICs provide a narrow-spectrum, highly selective mechanism that drastically reduces the bacterial burden in deep tissues[1][2].

Furthermore, the transition from subcutaneous standard-of-care (Amikacin) to an orally bioavailable small molecule (Compounds 5 and 25) addresses a major clinical hurdle in CF and COPD patient management[3]. Future optimization should focus on lowering the required efficacious dose (currently 300 mg/kg) through structural modifications that further enhance metabolic stability without compromising the compound's excellent volume of distribution.

References

  • Pandya, A. N., et al. "Indole-2-Carboxamides Are Active against Mycobacterium abscessus in a Mouse Model of Acute Infection." Antimicrobial Agents and Chemotherapy, ASM Journals, 2019. Available at:[Link]

  • Pandya, A. N., et al. "Indole-2-Carboxamides Are Active against Mycobacterium abscessus in a Mouse Model of Acute Infection." National Center for Biotechnology Information (PMC), 2019. Available at:[Link]

  • Franzblau, S. G., et al. "Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity." National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Validation

Comparative Guide: Antioxidant Activity of Substituted Indole Derivatives

The indole scaffold is a privileged pharmacophore in redox biology. Its electron-rich aromatic system makes it a highly efficient scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS). For drug d...

Author: BenchChem Technical Support Team. Date: March 2026

The indole scaffold is a privileged pharmacophore in redox biology. Its electron-rich aromatic system makes it a highly efficient scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS). For drug development professionals, optimizing the indole ring offers a strategic pathway to develop potent antioxidants and cytoprotective agents, particularly for neurodegenerative and inflammatory pathologies.

This guide provides an objective, data-driven comparison of substituted indole derivatives, analyzing their structure-activity relationships (SAR), benchmarking their quantitative performance, and detailing the self-validating experimental protocols required to evaluate them.

Mechanistic Foundations of Indole Antioxidants

The antioxidant efficacy of indole derivatives is primarily governed by two parallel mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) [1].

  • HAT Mechanism: The unsubstituted indole nitrogen atom (N-H) acts as a primary proton donor. The homolytic cleavage of the N-H bond neutralizes the free radical, leaving behind an indolyl radical[1][2].

  • SET Mechanism: The electron-dense bicyclic ring donates an electron to reduce the radical cation.

The resulting indolyl radical is stabilized through resonance delocalization across the aromatic system. Substituents at the C-2 and C-3 positions dictate the degree of this stabilization, which is mandatory for sustained antioxidant activity without auto-oxidation toxicity[1][2].

Mechanism Indole Substituted Indole Derivative HAT Hydrogen Atom Transfer (HAT) Indole->HAT N-H Proton Donation SET Single Electron Transfer (SET) Indole->SET Electron Donation ROS Reactive Oxygen Species (ROS / Free Radical) ROS->HAT Radical Quenching ROS->SET Radical Quenching IndolylRadical Stabilized Indolyl Radical (Resonance Delocalized) HAT->IndolylRadical Neutralized Neutralized Molecule (Non-Toxic) HAT->Neutralized SET->IndolylRadical SET->Neutralized

Mechanistic pathways (HAT vs. SET) of ROS neutralization by indole derivatives.

Structure-Activity Relationship (SAR) Benchmarking

Strategic substitution on the indole nucleus drastically alters its redox potential and cytoprotective capabilities.

N-Substitution (Position 1)

Alkylation at the N-1 position (e.g., N-methylation) generally decreases the overall antioxidant capacity. By removing the crucial N-H proton, the molecule is forced to rely entirely on the SET pathway, significantly reducing its efficiency in standard radical scavenging environments[3].

C-3 Substitution

The C-3 position is the most sensitive to modification. Introducing moieties like pyrrolidinedithiocarbamate at C-3 yields exceptional radical scavenging and Fe³⁺-reducing power[1]. In indole-3-acetamide derivatives, the addition of a para-fluoro group on the phenyl ring creates a superior antioxidant profile. Fluorine's high negative inductive effect, combined with its small atomic radius, minimizes steric hindrance while highly polarizing the molecule to stabilize the radical intermediate[4].

Dissociating Cytoprotection from Receptor Affinity (Melatonin Analogs)

Melatonin (5-methoxy-N-acetyltryptamine) is a benchmark indole antioxidant. However, it saturates MT1 and MT2 receptors at nanomolar concentrations, whereas its cytoprotective antioxidant effects require micromolar concentrations[5]. By modifying the 5-methoxy group or the acylaminoethyl chain, researchers can synthesize lipophilic analogs that lack MT receptor affinity but retain or exceed melatonin's ability to inhibit lipid peroxidation and protect red blood cells (RBCs) from oxidative hemolysis[1][5].

Quantitative Performance Comparison

The table below synthesizes the 50% inhibitory concentration (IC₅₀) values of various indole derivatives against standard antioxidants. Note: Lower IC₅₀ values indicate exponentially higher antioxidant potency.

Compound / StandardDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)Key Structural FeatureRef
Indole-3-acetamide (p-Fluoro) 0.810.35C-3 acetamide, para-F substitution[4]
5-Hydroxy-L-tryptophan 3.1968.695-hydroxyl group[6]
Melatonin 125.04.05-methoxy, N-acetyl chain[6]
L-Tryptophan 9510.0891.0Unsubstituted indole[6]
Vitamin C (Standard) 65.015.5Enediol system (Baseline control)[6]

Data Interpretation: The p-fluoro indole-3-acetamide derivative outperforms both Melatonin and Vitamin C by orders of magnitude in cell-free assays, highlighting the power of halogen-induced inductive effects[4].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, antioxidant assays cannot be run in isolation. They must be designed as self-validating systems incorporating concurrent standard curves (Trolox or Vitamin C) to account for solvent effects, ambient temperature fluctuations, and radical batch variability.

Protocol A: DPPH Radical Scavenging Assay

Causality: DPPH is a stable radical strictly soluble in organic solvents. It is specifically chosen to evaluate the SET and HAT capacity of lipophilic indole derivatives[6].

  • Reagent Preparation: Prepare a 0.1 mM DPPH solution in analytical-grade methanol. Crucial: Wrap the flask in foil; DPPH is highly sensitive to photo-degradation.

  • Compound Dilution: Prepare serial dilutions of the indole derivatives and the validation standard (Vitamin C) in methanol.

  • Reaction Initiation: In a 96-well microplate, mix 100 µL of the test compound with 100 µL of the DPPH solution.

    • Self-Validation Check: Include a negative control (100 µL methanol + 100 µL DPPH) and a blank (200 µL methanol) to establish baseline absorbance and account for microplate optical artifacts.

  • Incubation: Incubate the plate in the dark at 25°C for exactly 30 minutes to allow the HAT kinetics to reach equilibrium.

  • Measurement & Calculation: Read absorbance at 517 nm. Calculate percentage scavenging: [(A_control - A_sample) / A_control] × 100. The assay run is only valid if the Vitamin C IC₅₀ falls within your lab's established historical baseline (typically ~65 µM)[6].

Protocol B: ABTS Radical Cation Scavenging Assay

Causality: Unlike DPPH, the ABTS•+ radical cation is soluble in both aqueous and organic media. This makes it the mandatory secondary assay for evaluating amphiphilic indole derivatives (like melatonin analogs) in physiological-like buffers[6].

  • Radical Generation: React a 7 mM aqueous ABTS solution with 2.45 mM potassium persulfate. Store in the dark for 12–16 hours to fully generate the dark blue-green ABTS•+ radical cation[6].

  • Working Solution: Dilute the ABTS•+ solution with ethanol or PBS until the initial absorbance at 734 nm is calibrated to 0.70 ± 0.02.

  • Reaction: Add 10 µL of the indole derivative to 190 µL of the diluted ABTS•+ solution.

  • Kinetic Measurement: Incubate for exactly 6 minutes, then read absorbance at 734 nm. Causality: The 6-minute window is specifically chosen to capture the rapid SET kinetics typical of electron-rich indole rings before secondary degradation occurs.

Workflow Prep Compound Prep (Serial Dilutions) Incubate Incubation (Dark, Controlled Temp) Prep->Incubate Radical Radical Generation (DPPH or ABTS•+) Radical->Incubate Read Spectrophotometric Absorbance Read Incubate->Read Data IC50 Calculation Read->Data Validate Validation vs Standard (Trolox / Vit C) Data->Validate Quality Gate

Self-validating experimental workflow for DPPH and ABTS radical scavenging assays.

Strategic Recommendations for Drug Development

When designing novel indole-based therapeutics, researchers should prioritize C-3 substitutions with electron-withdrawing halogens (like fluorine) to maximize radical stabilization[4]. Furthermore, retaining the unsubstituted N-H bond is critical for maintaining the HAT pathway[3]. If the goal is pure cytoprotection against oxidative stress (e.g., in RBCs or neurons), modifying the melatonin scaffold to eliminate MT1/MT2 receptor affinity will prevent unwanted circadian side effects while preserving the molecule's potent antioxidant properties[1][5].

Sources

Safety & Regulatory Compliance

Safety

3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid proper disposal procedures

Comprehensive Guide to the Safe Handling and Disposal of 3-Chloro-6-isopropyl-1H-indole-2-carboxylic Acid In pharmaceutical research and drug development, indole-2-carboxylic acid derivatives are frequently utilized as c...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to the Safe Handling and Disposal of 3-Chloro-6-isopropyl-1H-indole-2-carboxylic Acid

In pharmaceutical research and drug development, indole-2-carboxylic acid derivatives are frequently utilized as critical intermediates, often acting as competitive antagonists for NMDA receptors or inhibitors of HIV-1 integrase[1]. However, the introduction of a halogen atom—specifically the chlorine at the C3 position in 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid (CAS: 1312137-82-8) []—fundamentally alters the compound's environmental risk profile and dictates strict end-of-life disposal protocols.

This guide provides drug development professionals and laboratory personnel with the authoritative, step-by-step operational logic required to safely manage and dispose of this halogenated compound, ensuring compliance with environmental regulations and preventing the generation of highly toxic byproducts.

Chemical Profiling & The Causality of Halogenated Hazards

To understand the disposal requirements for 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid, one must look at its molecular architecture. While the indole core is composed of carbon, hydrogen, and nitrogen, the presence of the covalent carbon-chlorine (C-Cl) bond categorizes this compound strictly as Halogenated Organic Waste .

The Scientific Rationale: Standard organic waste is typically incinerated at temperatures around 850 °C. However, combusting halogenated organics at these standard temperatures leads to incomplete thermal oxidation. In the cooling phase of the exhaust gases, uncombusted carbon structures and free chlorine radicals act as precursors for the de novo synthesis of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)—some of the most toxic environmental pollutants known[3][4]. Therefore, specialized high-temperature thermal oxidation is non-negotiable.

Bench-Level Operational Protocol: Segregation and Containment

The integrity of the disposal process begins at the laboratory bench. Cross-contamination of non-halogenated waste streams with 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid exponentially increases institutional disposal costs and environmental risk.

Step-by-Step Segregation Methodology:

  • Stream Identification: Immediately classify any solid powder, reaction mother liquor, or solvent wash containing this compound as "Halogenated Organic Waste."

  • Container Selection: Utilize chemically compatible, high-density polyethylene (HDPE) or polytetrafluoroethylene (PTFE) carboys for liquids, and sealable, heavy-duty poly-bags inside rigid containers for solid waste. Never use metal containers, as trace degradation can release hydrochloric acid (HCl), leading to container corrosion.

  • Volume Management: Do not exceed 80% capacity in liquid waste containers to allow for vapor expansion.

  • Mandatory Labeling: Affix a hazardous waste label detailing the full chemical name (3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid), CAS Number (1312137-82-8), the primary hazard (Halogenated/Toxic), and the accumulation start date.

  • EHS Transfer: Once the accumulation limit is reached, transfer the container to the institutional Environmental Health and Safety (EHS) staging area for manifesting to a licensed hazardous waste destruction facility.

Institutional Disposal: Thermal Destruction & Flue Gas Scrubbing

Once transferred to a licensed hazardous waste management facility, 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid undergoes specialized thermal oxidation.

To break the stable C-Cl bonds and prevent the formation of dioxins and furans, the waste must be processed in a rotary kiln or direct-fired thermal oxidizer engineered specifically for halogenated hydrocarbons[5]. The European Industrial Emission Directive (IED) and global environmental standards mandate specific operational parameters for waste containing >1% halogenated substances[4].

Quantitative Incineration Parameters
ParameterRequired StandardScientific Rationale
Minimum Operating Temperature > 1,100 °C (1,373 K)Exceeds the activation energy required to completely cleave the indole ring and C-Cl bonds, preventing PCDD/PCDF formation[3][4].
Gas Residence Time > 2.0 secondsProvides sufficient time in the combustion chamber to ensure 100% oxidation of the organic particulate matter[4][5].
Destruction Removal Efficiency (DRE) > 99.99%Regulatory baseline to ensure no intact active pharmaceutical ingredients (APIs) or intermediates are released into the atmosphere[5].
Flue Gas Treatment Two-Stage Caustic ScrubbingThe combustion of the chlorine atom generates corrosive Hydrogen Chloride (HCl) gas. Scrubbers neutralize this into benign salts before atmospheric venting[5].

Process Visualization

The following diagram illustrates the self-validating system of halogenated waste management, from bench-top generation to safe atmospheric release.

G A Bench Generation (3-Chloro-indole deriv.) B Segregation (Halogenated Waste) A->B C EHS Collection & Manifesting B->C D Thermal Oxidation (>1100°C, >2s) C->D E Flue Gas Scrubbing (HCl Neutralization) D->E

Workflow for segregation and thermal destruction of halogenated indole waste.

References

  • Madridge Publishers. Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from: [Link]

  • Zeeco. Halogenated Hydrocarbon Thermal Oxidizer. Retrieved from: [Link]

  • Basel Convention. Basic principles of waste incineration. Retrieved from: [Link]

Sources

Handling

Personal protective equipment for handling 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid

Comprehensive Safety and Handling Guide for 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid Executive Summary 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid (CAS 1312137-82-8) is a highly specialized, halogenated indo...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide for 3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid

Executive Summary

3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid (CAS 1312137-82-8) is a highly specialized, halogenated indole building block frequently utilized in the synthesis of complex pharmaceutical intermediates and targeted therapeutics[1]. While its structural modifications make it highly valuable for drug discovery, these same modifications significantly alter its physicochemical risk profile compared to an unsubstituted indole core. This guide provides drug development professionals with causality-driven, self-validating protocols for handling this compound safely.

Physicochemical Risk Profile & Causality

Understanding why specific Personal Protective Equipment (PPE) is required is critical for maintaining a safe laboratory environment. The safety profile of this compound is dictated by three key structural features:

  • Enhanced Dermal Penetration: The addition of the C3-chlorine atom and the C6-isopropyl group dramatically increases the molecule's lipophilicity (LogP).

    • Causality: High lipophilicity enhances the compound's ability to partition into and cross the lipid-rich stratum corneum of human skin. Standard latex gloves are easily permeated by lipophilic organics; therefore, a robust chemical barrier is required.

  • Mucosal Irritation: The C2-carboxylic acid moiety acts as a proton donor.

    • Causality: Upon contact with the aqueous environment of the ocular mucosa, sweat, or respiratory epithelium, the acid dissociates. This causes localized pH drops that lead to acute tissue irritation (Hazard Statements H315, H319, H335)[2].

  • Aerosolization Hazard: Supplied as a fine solid powder, the compound presents a significant inhalation risk during transfer and weighing procedures, necessitating strict engineering controls.

Core PPE Protocol: A Self-Validating System

To ensure absolute safety, every protective measure must include a "self-validating step"—a quick, physical check performed by the scientist to confirm the control is actively working before handling begins.

Table 1: Quantitative Safety & PPE Specifications

Protective MeasureSpecificationCausality / RationaleSelf-Validating Check
Hand Protection Nitrile Gloves (≥0.11 mm thickness)Prevents permeation by highly lipophilic, halogenated organic molecules.Inflation Test: Roll and press to trap air before donning; discard if pressure drops.
Eye Protection Splash Goggles (EN 166 / ANSI Z87.1)Forms a physical, wraparound seal against aerosolized acidic powders[2].Seal Test: Ensure no gaps exist between the rubber gasket and the face.
Engineering Control Chemical Fume Hood (80-100 fpm)Prevents inhalation of respiratory irritants by maintaining negative pressure.Airflow Check: Tape a tissue strip to the sash; it must pull steadily inward.
Body Protection Flame-Resistant Lab CoatProtects against static discharge igniting suspended organic dust.Cuff Check: Ensure cuffs are tightly fitted over the inner glove layer.

Standard Operating Procedure: Handling & Transfer

Follow this step-by-step methodology to minimize exposure risks during routine laboratory operations.

Phase 1: Pre-Handling Preparation

  • Verify Environmental Controls: Ensure the chemical fume hood has a verified face velocity of 80–100 feet per minute (fpm). Perform the tissue-strip airflow check.

  • Implement Static Control: Place an anti-static weighing mat inside the hood. Halogenated organic powders can accumulate static charge, leading to sudden aerosolization.

  • Don Layered PPE: Put on the flame-resistant lab coat, tightly fitting splash goggles, and a double layer of nitrile gloves.

Phase 2: Active Handling & Transfer

  • Equilibrate: Place the sealed container of[1] into the hood and allow it to equilibrate to ambient temperature to prevent condensation.

  • Controlled Opening: Open the container slowly. Causality: Rapid opening creates a localized vacuum that can pull fine, acidic dust into the air.

  • Transfer: Use an anti-static micro-spatula to transfer the required mass to a pre-tared, sealable glass vial.

Spill Containment & Disposal Plan

If a spill occurs, immediate and calculated action is required to prevent the spread of the acidic irritant.

  • Spill Response: If powder is spilled, do not dry sweep . Dry sweeping immediately aerosolizes the respiratory irritant.

  • Neutralization: Cover the spill with a disposable laboratory wipe dampened with a mild aqueous bicarbonate solution. Causality: The bicarbonate chemically neutralizes the C2-carboxylic acid, rendering the residue less irritating and safer to handle[2].

  • Validation: Swipe a moistened pH indicator strip over the cleaned surface. A neutral reading (pH ~7) confirms the acidic residue is fully neutralized.

  • Waste Segregation: Dispose of all contaminated materials in a designated "Halogenated Organic Waste" container. Causality: Halogenated compounds must be strictly segregated because they require specialized high-temperature incineration (>1000°C) to prevent the formation of highly toxic polychlorinated dibenzodioxins (PCDDs).

Operational Workflow Visualization

G Start Pre-Handling Risk Assessment PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Weigh Active Handling & Weighing Hood->Weigh Spill Spill Event? Weigh->Spill Decon Decontamination & Doffing Spill->Decon No Clean Spill Containment Protocol Spill->Clean Yes Dispose Halogenated Waste Disposal Decon->Dispose Clean->Decon

Figure 1: End-to-end safety workflow for handling halogenated indole-2-carboxylic acids.

References

Sources

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